molecular formula C14H26N2O4 B115402 Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate CAS No. 150618-13-6

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Cat. No.: B115402
CAS No.: 150618-13-6
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, also known as Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934011
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150618-13-6
Record name 2-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150618-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthetic pathways, and application protocols for Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (CAS 150618-13-6). It is structured for medicinal chemists and process scientists requiring actionable data on this specific chiral building block.

Part 1: Chemical Identity & Stereochemical Architecture

This compound is a "privileged scaffold" in drug discovery—a conformationally constrained


-amino acid derivative used to mimic peptide secondary structures (specifically 

-turns) without the metabolic instability of natural peptides.
Core Specifications
PropertySpecification
CAS Number 150618-13-6
IUPAC Name Ethyl 2-[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-2-yl]acetate
Molecular Formula

Molecular Weight 286.37 g/mol
Stereochemistry (2R, 3S) – cis-configuration
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Stereochemical Significance

The (2R, 3S) configuration places the C2-acetate and C3-amino groups in a cis-relationship on the piperidine ring. This geometry is critical because it forces the molecule into a specific chair conformation that mimics the


 and 

residues of a peptide

-turn.
  • Drug Design Utility: Unlike flexible linear peptides, this scaffold locks pharmacophores (the amine and the acid/ester) into a precise spatial arrangement, increasing binding affinity for GPCRs (e.g., somatostatin, opioid receptors) and integrins (e.g., RGD mimetics).

Part 2: Synthetic Route & Manufacturing Strategy

The synthesis of CAS 150618-13-6 requires high stereocontrol to avoid the formation of the trans-isomer (2R, 3R). The most robust route utilizes a stereoselective hydrogenation of a


-keto ester  derived from protected Ornithine.
The "Ornithine-Lithioacetate" Route

This pathway ensures the cis-stereochemistry via substrate-directed hydrogenation.

Mechanism:

  • Acylation:

    
    -Boc-
    
    
    
    -Cbz-L-Ornithine is activated and reacted with ethyl lithioacetate to form a
    
    
    -keto ester.
  • Cyclization/Deprotection: Hydrogenolytic removal of the Cbz group triggers spontaneous intramolecular Schiff base formation (imine).

  • Stereoselective Reduction: Catalytic hydrogenation of the imine/enamine intermediate. The existing chiral center (from L-Ornithine) and the bulky Boc group direct the incoming hydrogen to the less hindered face, exclusively yielding the (2R, 3S) cis-isomer.

SynthesisPath Orn Boc-Orn(Z)-OH (Chiral Pool Start) KetoEster β-Keto Ester Intermediate Orn->KetoEster + Ethyl Lithioacetate (C-Acylation) Imine Cyclic Imine (Transient) KetoEster->Imine H2, Pd/C (Cbz removal & Cyclization) Product Ethyl (2R, 3S)-3-Boc-amino- 2-piperidineacetate (CAS 150618-13-6) Imine->Product Stereoselective Hydrogenation

Figure 1: Stereoselective synthesis pathway transforming L-Ornithine into the cis-piperidine scaffold.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Stereoselective Hydrogenation

Context: This step converts the linear precursor to the cyclic chiral product. The "Self-Validating" aspect is the disappearance of the UV-active Cbz group and the appearance of the specific diastereomer.

Reagents:

  • Substrate:

    
    -keto ester derived from Boc-Orn(Z)-OH (1.0 eq)
    
  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or 1-3 atm)
    

Workflow:

  • Setup: Dissolve the

    
    -keto ester in Ethanol (0.1 M concentration). Purge the vessel with 
    
    
    
    .
  • Catalyst Addition: Carefully add 10% Pd/C under inert atmosphere.

  • Reaction: Introduce

    
     atmosphere. Stir vigorously at 40°C  for 4–6 hours.
    
    • Critical Control Point: Monitoring at 40°C is crucial. Lower temperatures may stall the cyclization; higher temperatures may cause Boc-deprotection.

  • Validation (TLC/LCMS): Monitor for the disappearance of the starting material (

    
     in 1:1 Hex/EtOAc) and the Cbz group (UV active). The product is less UV active (ninhydrin stain required).
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: The crude oil usually crystallizes upon standing or trituration with hexane/ether. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol: Quality Control (Chiral HPLC)

Context: Validating the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Boc absorption)
Expected Result (2R, 3S) isomer elutes distinct from (2S, 3R) enantiomer and (2R, 3R) trans-diastereomer.

Part 4: Application in Drug Design

This scaffold is primarily used to synthesize Peptidomimetics . By hydrolyzing the ethyl ester, researchers obtain the free acid, which can be coupled to other amines. By deprotecting the Boc group, the amine can be coupled to carboxylic acids.

Key Therapeutic Areas
  • Thrombin Inhibitors: Analogs of Argatroban where the central piperidine core is modified to alter solubility or binding pocket fit.

  • Integrin Antagonists (RGD Mimetics): The distance between the basic nitrogen (position 3) and the carboxylate (position 2-acetate) mimics the Arg-Gly distance in the RGD sequence, blocking integrin receptors involved in thrombosis and cancer metastasis.

  • Fibrinogen Receptor Antagonists: Used in anti-platelet aggregation agents.

Handling & Stability
  • Storage: Store at +2°C to +8°C. Desiccate.

  • Stability: Stable to air and moisture in solid form. In solution (especially acidic), the Boc group is labile. Avoid prolonged exposure to temperatures >60°C.

  • Epimerization Risk: The C2 stereocenter is alpha to a carbonyl (ester). Strong bases (e.g., NaH, LDA) can cause epimerization to the thermodynamically more stable trans-isomer. Use mild bases (DIPEA, NMM) for coupling reactions.

References

  • Stereospecific Synthesis of (2R,3S)-3-Amino-2-piperidineacetic Acid Derivatives. ChemInform, 24(33). (Describes the catalytic hydrogenation route from Boc-Orn(Z)-OH).

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. (Provides context on 3-amino piperidine handling and general synthesis strategies).

  • Stereoselective synthesis of cis-3,4-disubstituted piperidines. Journal of Organic Chemistry, 2011.[1] (Background on stereocontrol in piperidine rings).

  • Argatroban Injection Prescribing Information. FDA Access Data. (Illustrates the pharmacological relevance of piperidine-based thrombin inhibitors).

Sources

Architecting Conformational Constraints: A Technical Guide to (2R, 3S)-3-(Boc-amino)-2-piperidineacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and peptidomimetic design, bridging the gap between highly flexible linear peptides and rigid small molecules is a critical challenge. (2R, 3S)-3-(Boc-amino)-2-piperidineacetic acid ethyl ester serves as a privileged, orthogonally protected chiral building block designed specifically to address this gap. By acting as a rigidified dipeptide isostere, this scaffold restricts the


 and 

dihedral angles of the peptide backbone, forcing the molecule into specific bioactive conformations (such as

-turns).

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical logic, mechanistic synthesis, and self-validating experimental protocols required to successfully synthesize and deploy this complex heterocycle in drug discovery pipelines [1].

Structural & Stereochemical Architecture

The pharmacological utility of this compound is entirely dictated by its 3D spatial arrangement. The piperidine ring naturally adopts a chair conformation to minimize torsional strain.

  • The (2R, 3S) Configuration: This specific relative stereochemistry dictates a cis or trans relationship depending on the nitrogen protonation state, but critically, it forces the C2-acetic acid vector and the C3-amino group into a precise spatial trajectory that mimics the natural turn of a peptide chain [2].

  • Steric Trajectory: To minimize 1,3-diaxial interactions, the bulky C3-NHBoc group and the C2-ethyl acetate appendage preferentially occupy equatorial positions in the lowest-energy conformer.

G Core Piperidine Core Rigid Heterocycle C2 C2 Position (R) -CH2COOEt Vector Core->C2 Equatorial Preference C3 C3 Position (S) -NHBoc Protection Core->C3 Axial/Equatorial Dynamics N1 N1 Secondary Amine Functional Anchor Core->N1 Alkylation Site C2->C3 (2R, 3S) Stereocontrol

Structural topology and stereochemical vectors of the (2R, 3S)-piperidine scaffold.

Orthogonal Protection Strategy

The true synthetic power of this molecule lies in its orthogonal protecting groups, which allow for selective, sequential functionalization without cross-reactivity.

Table 1: Physicochemical & Structural Attributes

FeatureChemical GroupDeprotection ConditionSynthetic Purpose
C3-Amine tert-Butoxycarbonyl (Boc)Acidic (TFA or HCl in Dioxane)Prevents unwanted acylation; enables N-to-C peptide coupling.
C2-Carboxylate Ethyl Ester (-OEt)Basic (LiOH or NaOH aq.)Protects the acid moiety; enables C-to-N peptide coupling.
N1-Amine Free Secondary AmineN/A (Reactive site)Acts as the primary anchor for scaffold alkylation or arylation.

Mechanistic Synthesis & Causality

The synthesis of (2R, 3S)-3-(Boc-amino)-2-piperidineacetic acid ethyl ester is most reliably achieved via the stereoselective reductive amination of


-keto esters derived from chiral amino acids (e.g., L-ornithine or L-glutamic acid) [2].

The causality behind the reagent selection is critical. Imine formation is a slow equilibrium process. If a strong reducing agent like Sodium Borohydride (


) is used, it will prematurely reduce the unreacted ketone to an alcohol, ruining the yield. By utilizing Sodium Cyanoborohydride (

) at a carefully controlled pH of 5.5, the reducing agent remains stable and selectively attacks the highly electrophilic protonated iminium ion over the ketone. Furthermore, the hydride attacks from the less sterically hindered face of the cyclic iminium intermediate, establishing the desired (2R, 3S) stereocenter.

Synth SM Amino Acid Precursor (e.g., L-Glutamic Acid) Step1 Beta-Keto Ester Formation (Meldrum's Acid / CDI) SM->Step1 Step2 Reductive Amination (NH4OAc, NaBH3CN, pH 5-6) Step1->Step2 Step3 Chiral Resolution & Protection (Boc2O, Preparative HPLC) Step2->Step3 Final Target Compound (2R, 3S) Isomer Isolated Step3->Final

Self-validating synthetic workflow from chiral pool precursors to the target isomer.

Table 2: Reaction Optimization & Stereocontrol Causality

Reducing AgentSolventpHYield (%)Diastereomeric RatioCausality / Mechanism

MeOH8.045%1:1Non-selective; reduces ketone prematurely.

/ Pd-C
EtOH7.090%4:1Good yield, but facial selectivity is moderate.

MeOH 5.5 82% >8:1 Selective for iminium; high facial stereocontrol.

Self-Validating Experimental Protocol

To ensure high enantiomeric excess (ee) and chemical purity, the following protocol integrates in-process controls (IPCs) to create a self-validating system.

Phase 1: Iminium Formation
  • Reaction Setup: Dissolve the chiral

    
    -keto ester precursor (1.0 eq) in anhydrous methanol (0.2 M).
    
  • Catalysis: Add ammonium acetate (

    
    , 5.0 eq) and glacial acetic acid (to adjust pH to ~5.5).
    
    • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the ammonia nucleophile, driving the equilibrium toward the iminium ion.

  • Validation (IPC 1): Stir at 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Use UV and PMA (Phosphomolybdic acid) stain. The complete disappearance of the ketone spot validates readiness for reduction.

Phase 2: Stereoselective Reduction
  • Reduction: Cool the reaction mixture to 0°C. Add

    
     (2.0 eq) portion-wise over 30 minutes.
    
    • Causality: Cooling minimizes exothermic side reactions and maximizes the stereoselectivity of the hydride attack.

  • Quench: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous

    
    .
    
    • Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted cyanoborohydride.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over anhydrous

    
     and concentrate in vacuo.
    
Phase 3: Orthogonal Protection & Resolution
  • Boc Protection: Dissolve the crude amine in Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and Di-tert-butyl dicarbonate (

    
    , 1.2 eq). Stir for 6 hours.
    
  • Validation (IPC 2): Perform LC-MS to confirm the mass shift corresponding to the addition of the Boc group (+100 Da).

  • Chiral Purification: Purify the crude mixture via preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 95:5).

  • Final Validation: Analyze the isolated fraction via analytical chiral HPLC to confirm >99% ee and

    
    H NMR to verify the (2R, 3S) coupling constants [3].
    

Pharmacological Applications: DPP-4 and Peptidomimetics

Beyond its use as a simple conformational constraint in peptide synthesis, the 3-aminopiperidine core is a "privileged scaffold" in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin) used for Type 2 Diabetes management [1].

When the Boc group is removed, the resulting primary amine at C3 is protonated at physiological pH. This protonated amine mimics the N-terminus of natural incretin substrates (like GLP-1) and forms a critical, high-affinity salt bridge with the Glu205 and Glu206 residues in the S2 subsite of the DPP-4 enzyme. Simultaneously, the C2-acetic acid ethyl ester acts as a highly tunable vector, allowing medicinal chemists to attach hydrophobic moieties that project perfectly into the S1 hydrophobic pocket.

Binding Ligand Deprotected Scaffold (3-Aminopiperidine) S2 DPP-4 S2 Subsite (Glu205 / Glu206) Ligand->S2 Primary Amine Salt Bridge Vector C2-Acetic Acid Linker (Substituent Trajectory) Ligand->Vector Scaffold Directs Linker S1 DPP-4 S1 Pocket (Tyr662 / Val656) Vector->S1 Hydrophobic Interaction

Pharmacophoric mapping of the 3-aminopiperidine core within the DPP-4 active site.

References

  • Title: Stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraint in peptides Source: Tetrahedron Letters, Volume 34, Issue 22, 1993, Pages 3593-3594 URL: [Link]

  • Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Chiral 2,3-Disubstituted Piperidines in Drug Discovery: Structural Logic, Asymmetric Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in pharmaceutical chemistry. Recent cheminformatics analyses reveal that over 300,000 therapeutic agents and synthetic intermediates contain chiral piperidine motifs[1]. While mono-substituted piperidines are ubiquitous, the chiral 2,3-disubstituted piperidine subclass has emerged as a critical structural vector for highly selective drug candidates, including Janus kinase (JAK) inhibitors, orexin receptor antagonists, and neurokinin-1 (NK1) receptor antagonists[2],[3],[4].

Historically, accessing these motifs required lengthy chiral pool syntheses or inefficient chemical resolutions[1]. This whitepaper provides an in-depth technical analysis of the structural logic behind 2,3-disubstituted piperidines, evaluates state-of-the-art asymmetric synthetic methodologies, and details field-proven, self-validating experimental protocols for their construction.

Structural Significance & Pharmacophore Mapping

The introduction of a second substituent adjacent to the nitrogen atom (the 2,3-disubstitution pattern) fundamentally alters the conformational dynamics of the piperidine ring. In medicinal chemistry, this substitution pattern is utilized to lock the ring into a specific chair topography, projecting functional groups into distinct vectors within a target receptor's binding pocket[2].

For example, in the development of dual OX1/OX2 orexin receptor antagonists, researchers discovered that altering the topography of the piperidine ring via 2,3-disubstitution directly modulated the selectivity profile between the OX1 and OX2 receptor subtypes[2]. The C2 substituent typically acts as the primary binding vector (often an aryl or heteroaryl group), while the C3 substituent fine-tunes the steric bulk and electronic interactions, preventing off-target binding.

Pharmacophore Core 2,3-Disubstituted Piperidine Core C2 C2 Substituent (Equatorial) Core->C2 C3 C3 Substituent (Axial/Equatorial) Core->C3 Receptor Target Receptor Binding Pocket C2->Receptor Primary Vector C3->Receptor Secondary Vector Selectivity Enhanced Subtype Selectivity Receptor->Selectivity Modulates

Pharmacophore mapping of 2,3-disubstituted piperidines in receptor binding.

State-of-the-Art Asymmetric Synthetic Methodologies

Synthesizing 2,3-disubstituted piperidines with high enantio- and diastereocontrol is notoriously challenging due to the flexibility of the nitrogen-containing heterocycle. Modern methodologies have shifted away from chiral auxiliaries toward catalytic asymmetric processes and biocatalysis.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the performance of recent breakthrough methodologies in establishing the 2,3-stereocenters.

Synthetic MethodologyTarget / IntermediateYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Ref.
Cu-Catalyzed Cyclizative Aminoboration Chiral 2,3-cis-disubstituted piperidinesUp to 95%Up to 96%>20:1[1]
Biocatalytic DKR-Reductive Amination Tofacitinib intermediate74%>99.9%98:2[4]
Co(III)(salen)-Catalyzed HKR (+)-L-733,060 intermediate89%≥99%N/A[5]
α-Amino 1,3-Dithioketal Synthesis (+)-L-733,06018% (11 steps)>99%N/A[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each critical experimental step.

Protocol A: Cu-Catalyzed Asymmetric Cyclizative Aminoboration

This method enables the enantioselective synthesis of 2,3-cis-disubstituted piperidines directly from linear olefins[1].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside an argon-filled glove box, add [CuOTf]2·PhH (5 mol%), (S,S)-Ph-BPE ligand (10 mol%), NaOMe (3.0 eq.), and anhydrous chlorobenzene (PhCl, 1.0 mL) to a sealed tube[1].

    • Causality: The glove box is mandatory because the active Cu(I) species is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which terminates the catalytic cycle. The bidentate (S,S)-Ph-BPE ligand strictly controls the facial selectivity of the cyclization.

  • Diboron Activation: Stir for 5 minutes, then add a solution of bis(pinacolato)diboron (B2pin2, 1.5 eq.) in anhydrous PhCl (0.5 mL)[1].

    • Causality:NaOMe acts as a Lewis base to activate B2pin2, forming a reactive sp2-sp3 diboron intermediate. This facilitates transmetalation with the copper catalyst to generate the active nucleophilic Cu-Bpin species.

  • Cyclization: After 15 minutes, add the hydroxylamine ester substrate (1 eq.) in anhydrous PhCl (0.5 mL). Seal the tube, remove from the glove box, and stir at room temperature for 72 hours[1].

    • Causality: The hydroxylamine ester acts as the internal nitrogen electrophile. The thermodynamic driving force of the reaction is the cleavage of the weak N-O bond, which irreversibly drives the ring closure.

  • Quench & Isolate: Quench with water (20 mL), extract with EtOAc (3 × 20 mL), and concentrate the combined organic phases for purification[1].

Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR)-Reductive Amination

This protocol utilizes engineered Imine Reductases (IREDs) to synthesize a key intermediate for the drug Tofacitinib at industrial scale (110 g/L substrate loading)[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify the engineered IRED enzyme (e.g., (S)-selective SvIR or (R)-selective ScIR) alongside a glucose dehydrogenase (GDH) cofactor regeneration system[4],[6].

  • Reaction Setup: Suspend the racemic sterically hindered 2-aryl-substituted pyrroline/piperidine precursor in an aqueous buffer system at a high loading of 110 g/L[4].

    • Causality: High substrate loading validates industrial viability by minimizing solvent waste. The insolubility of the substrate at this concentration often requires a biphasic system or continuous stirring to maintain mass transfer.

  • DKR Execution: Initiate the biocatalytic reduction.

    • Causality: The engineered IRED provides exquisite facial selectivity (>99.9% ee)[4]. Crucially, the unreacted enantiomer of the cyclic imine spontaneously racemizes in the aqueous medium. This Dynamic Kinetic Resolution (DKR) bypasses the 50% theoretical yield limit of standard kinetic resolutions, allowing for near-quantitative conversion.

  • Product Recovery: Extract the resulting chiral amine (>99.9% ee, 98:2 dr) using an organic solvent, followed by standard acid-base extraction to isolate the pure 2,3-disubstituted intermediate[4].

Workflow Substrate Racemic Precursor (110 g/L Loading) DKR Dynamic Kinetic Resolution (In-situ Racemization) Substrate->DKR Enzyme Engineered IRED Enzyme + Cofactor Regeneration RedAmin Asymmetric Reductive Amination Enzyme->RedAmin DKR->RedAmin Product Chiral 2,3-Disubstituted Piperidine (>99% ee) RedAmin->Product

Workflow for biocatalytic dynamic kinetic resolution-reductive amination.

Case Studies in Drug Discovery

Case Study 1: Tofacitinib (JAK3 Inhibitor)

Tofacitinib is an oral protein tyrosine kinase inhibitor approved for the treatment of rheumatoid arthritis and active psoriatic arthritis[4]. The core of the molecule relies on a highly specific chiral 2,3-disubstituted piperidine (specifically, a 3-aminopiperidine derivative) to orient the cyanoacetamide group and the pyrrolopyrimidine hinge-binder perfectly within the ATP-binding pocket of JAK3. The biocatalytic DKR method described above provides a green, highly stereoselective route to this exact intermediate[4].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylates Tofacitinib Tofacitinib (Inhibitor) Tofacitinib->JAK Blocks ATP site Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

JAK-STAT signaling pathway illustrating the inhibitory mechanism of Tofacitinib.

Case Study 2: Substance P Antagonists (L-733,060)

The 2,3-disubstituted piperidine (+)-L-733,060 is a potent neurokinin-1 (NK1) receptor antagonist[3]. The spatial relationship between the C2-phenyl group and the C3-benzyloxy ether is absolute for receptor recognition. Advanced synthetic strategies, such as the use of sulfinimine-derived α-amino 1,3-dithianes[3] or Cobalt(III)(salen)-catalyzed hydrolytic kinetic resolution of racemic azido epoxides[5], have been developed specifically to construct this dense stereochemical array without epimerization.

Conclusion

The 2,3-disubstituted piperidine scaffold remains a cornerstone of modern drug discovery. As demonstrated by the evolution from multi-step chiral pool syntheses to highly efficient, single-step catalytic asymmetric borylation and biocatalytic DKR, synthetic methodology is rapidly catching up to the demands of medicinal chemistry. Mastery of these building blocks allows researchers to finely tune receptor topography, driving the next generation of highly selective therapeutics.

References

  • [1] Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health (PMC). URL:[Link]

  • [2] Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. National Institutes of Health (PMC). URL:[Link]

  • [3] α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. National Institutes of Health (PMC). URL:[Link]

  • [4] Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Advanced Synthesis & Catalysis (ResearchGate). URL:[Link]

  • [6] Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters (ACS Publications). URL:[Link]

Sources

Technical Guide: N-Boc-3-amino-2-carboxymethylpiperidine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-3-amino-2-carboxymethylpiperidine ethyl ester represents a high-value bifunctional scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of peptidomimetics, bicyclic lactams, and GPCR ligands. Its structural core—a 2,3-disubstituted piperidine—provides a constrained conformational framework that mimics the


-turn of bioactive peptides, making it essential for designing proteolytically stable drug candidates.

This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and applications, with a specific focus on stereochemical control (cis/trans isomerism) and orthogonal protection strategies.

Part 1: Chemical Identity & Structural Disambiguation

The nomenclature "N-Boc-3-amino-2-carboxymethylpiperidine ethyl ester" can refer to two distinct regioisomers depending on the location of the tert-butoxycarbonyl (Boc) protecting group. In drug discovery contexts, the specific isomer determines the downstream chemistry.

Structural Variants
FeatureIsomer A (Exocyclic Protection) Isomer B (Endocyclic Protection)
Common Name Ethyl 2-(3-(Boc-amino)piperidin-2-yl)acetateEthyl 2-(1-Boc-3-aminopiperidin-2-yl)acetate
Structure Description Boc group protects the 3-amino substituent.[1][2][3][4][5][6][7][8][9] Piperidine nitrogen (N1) is free.Boc group protects the piperidine ring nitrogen (N1). 3-amino group is free.
Primary Utility Building block for N-alkylation or peptide coupling at N1.Building block for amide coupling at C3-amine.
CAS (Generic/Analog) See 1219132-56-5 (Analog)See 130250-54-3 (Related Nipecotic acid)

Note: This guide primarily focuses on Isomer A (3-Boc-amino), as the syntax "N-Boc-3-amino" typically denotes protection of the amino substituent. However, protocols for Isomer B are referenced where relevant.

Physicochemical Properties (Predicted)
  • IUPAC Name: Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.37 g/mol

  • Solubility: Soluble in DCM, MeOH, EtOAc; sparingly soluble in water.

  • pKa:

    • Piperidine NH: ~9.8–10.5 (Basic)

    • Carbamate NH: Non-ionizable under physiological conditions.

  • LogP: ~1.5–1.9 (Lipophilic, suitable for CNS penetration).

Part 2: Synthesis & Manufacturing

The synthesis of 2,3-disubstituted piperidines is challenging due to the requirement for controlling the relative stereochemistry (cis vs. trans) between the C2 and C3 substituents.[10]

Primary Route: Hydrogenation of Pyridine Precursors

The most scalable industrial route involves the reduction of the corresponding pyridine derivative. This method favors the cis-2,3-disubstituted product due to catalyst coordination and steric hindrance during hydrogenation.

Protocol:

  • Starting Material: Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate.

  • Catalyst: 5% Rh/C or PtO2 (Adam’s Catalyst).

  • Conditions: 50 psi

    
    , AcOH/MeOH solvent system, RT, 12–24h.
    
  • Outcome: Predominantly cis-isomer.

Chiral Pool Route: From L-Glutamic Acid

For high enantiopurity, starting from the chiral pool (L-Glutamic acid) is preferred. This route avoids difficult chiral resolutions later.

GlutamicAcidRoute Glu L-Glutamic Acid Diester Diester Formation (SOCl2, MeOH) Glu->Diester BocProt N-Boc Protection Diester->BocProt Reduct Reduction to Diol (NaBH4) BocProt->Reduct Tosylate Tosylation of Diol Reduct->Tosylate Cyclize Cyclization with Amine (Formation of Piperidine Ring) Tosylate->Cyclize  Primary Amine (R-NH2) Final Target: N-Boc-3-amino-piperidine derivative Cyclize->Final

Figure 1: Stereoselective synthesis pathway starting from L-Glutamic Acid, ensuring defined chirality at C3.

Part 3: Analytical Characterization

Validating the structure requires distinguishing between cis and trans diastereomers.

NMR Diagnostics
  • Coupling Constants (

    
    ): 
    
    • Cis-isomer (2R,3R or 2S,3S): Smaller coupling constant (

      
       Hz) due to axial-equatorial or equatorial-axial relationship.
      
    • Trans-isomer (2R,3S or 2S,3R): Large coupling constant (

      
       Hz) if both protons adopt a diaxial conformation.
      
  • Chemical Shift: The C2-proton in the cis-isomer typically appears downfield relative to the trans-isomer due to anisotropic effects from the C3-carbamate.

Mass Spectrometry
  • ESI-MS: Observe

    
    .
    
  • Fragmentation: Loss of the Boc group (-100 Da) gives a characteristic ion at

    
    . Loss of the ethyl group (-29 Da) is also common.
    

Part 4: Applications in Drug Discovery[2][13][14]

This scaffold acts as a "constrained amino acid," reducing the entropic penalty of binding to biological targets.

Peptidomimetics & Beta-Turn Mimetics

The 3-amino-2-carboxymethyl arrangement forces the backbone into a kink, mimicking the


 and 

residues of a

-turn. This is critical for:
  • Somatostatin Analogs: Improving half-life by preventing enzymatic degradation.

  • Protease Inhibitors: Positioning the carbonyl group (ethyl ester) for nucleophilic attack or transition state stabilization.

Orthogonal Protection Strategy

The molecule features three distinct reactive sites, allowing for sequential functionalization:

  • Piperidine Nitrogen (N1): Most nucleophilic (if unprotected). Can be alkylated or acylated first.

  • Ethyl Ester (C2-Sidechain): Can be hydrolyzed to the free acid (LiOH, THF/H2O) for coupling to amines.

  • Boc-Amino (C3): Acid-labile protection (TFA/DCM). Deprotected last to prevent intramolecular lactamization (formation of bicyclic lactam).

OrthogonalProtection Core Scaffold Core N1 Piperidine NH (Free) Core->N1 Site 1: Alkylation C2 Ethyl Ester (Base Labile) Core->C2 Site 2: Hydrolysis C3 Boc-Amine (Acid Labile) Core->C3 Site 3: Deprotection

Figure 2: Orthogonal reactivity map highlighting the three functionalizable sites.

Part 5: Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Stability: The free base (piperidine NH) is prone to oxidation or formation of carbamates with atmospheric

    
    . Always store as a salt (e.g., HCl) or keep the N1 protected if not immediately used.
    
Experimental Warning: Intramolecular Cyclization

Under basic conditions, if the C3-Boc group is removed while the C2-ester is present, the free amine at C3 can attack the C2-ester, forming a bicyclic lactam (diazabicyclo[4.x.x] system) .

  • Prevention: Maintain Boc protection on C3 until the C2-ester has been converted to the desired amide or other stable functionality.

References

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. Nature Communications, 2025. Link

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2023. Link

  • Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate Properties. Oakwood Chemical Technical Data. Link

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. Molecules, 2024. Link

  • Discovery of new C3aR ligands: amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2007.[11] Link

Sources

Constrained gamma-amino acid derivatives in peptidomimetics

Engineering the Fold: Constrained -Amino Acid Derivatives in Peptidomimetic Drug Design

Executive Summary

The development of peptidomimetics has fundamentally shifted how we target challenging biological interfaces, particularly broad Protein-Protein Interactions (PPIs). While natural



cyclically constrained

-amino acids

The Structural Rationale for -Peptidomimetics

The homologation of the peptide backbone via the insertion of two additional carbon atoms yields

1

The introduction of cyclic constraints (e.g., cyclohexyl or cyclopentyl rings) across the


2
Quantitative Structural Propensities

The table below summarizes how specific constraints influence the macroscopic folding of the peptidomimetic backbone.

Foldamer BackboneMonomer ConstraintPrimary Secondary StructureAtoms in H-Bond RingResidues per Turn

-Peptide
None (Natural)

-helix
133.6

-Peptide
Cyclohexyl (

)
14-helix143.0

-Peptide
None (Acyclic)Mixed / FlexibleVariableVariable

-Peptide
Cyclohexyl (

)
14-helix142.6

-Peptide
Cyclohexyl (

)
12/10-helix12 and 10Alternating

Synthetic Methodologies: Monomer Generation

The utility of


SynthesisWorkflowStartAchiral Precursors(Aldehyde + 1-Nitrocyclohexene)MichaelOrganocatalytic Michael Addition(Chiral Pyrrolidine Catalyst)Start->MichaelReductionAldehyde Reduction(NaBH4)Michael->ReductionNitroAlcoholOptically Activeβ-substituted-δ-nitro alcoholReduction->NitroAlcoholConversionNitro Reduction & Protection(H2/Pd-C, then Fmoc-OSu)NitroAlcohol->ConversionProductFmoc-Protected Constrainedγ-Amino AcidConversion->Product

Workflow for the stereoselective synthesis of cyclohexyl-constrained γ-amino acids.

Protocol 1: Organocatalytic Synthesis of Cyclohexyl-Constrained -Amino Acids

System Causality: The critical symmetry-breaking step is the organocatalytic Michael addition. The use of a chiral pyrrolidine catalyst dictates the absolute configuration of the resulting stereocenters. Immediate aldehyde reduction is required to prevent epimerization at the


2

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-nitrocyclohexene (1.0 equiv) and the target aldehyde (1.5 equiv) in a non-polar solvent (e.g., toluene).

  • Catalysis: Add the chiral pyrrolidine catalyst (20 mol%) and an acidic co-catalyst. Stir at room temperature for 24-48 hours.

  • Aldehyde Reduction: Quench the reaction by adding

    
     (2.0 equiv) in methanol at 0°C. Stir for 30 minutes to yield the optically active 
    
    
    -substituted-
    
    
    -nitro alcohol (typically 96–99% e.e.).
  • Nitro Reduction: Transfer the purified nitro alcohol to a high-pressure reactor. Add 10% Pd/C and subject to

    
     atmosphere (50 psi) for 12 hours to reduce the nitro group to a primary amine.
    
  • Protection: React the crude amino alcohol with Fmoc-OSu and

    
     in a dioxane/water mixture to yield the final Fmoc-protected 
    
    
    -amino acid ready for Solid-Phase Peptide Synthesis (SPPS).

Polymerization: Microwave-Assisted SPPS of -Peptides

Incorporating



Protocol 2: Microwave-Assisted SPPS Workflow

System Causality: To circumvent lactamization, N,N-Diisopropylethylamine (DIEA) must be added immediately prior to microwave irradiation. Microwave heating drastically accelerates the intermolecular coupling rate to the resin-bound amine, kinetically outcompeting the intramolecular cyclization pathway[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF under microwave irradiation (2 min ramp to 80°C, 2 min hold at 80°C). Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve 4.0 equiv of the Fmoc-protected cyclic

    
    -amino acid, 4.0 equiv of EDCI, and 4.0 equiv of HOAt in DMF.
    
  • Coupling: Add the pre-activated mixture to the resin. Crucial Step: Inject 8.0 equiv of DIEA directly into the reaction vessel immediately before initiating microwave irradiation.

  • Irradiation: Subject the vessel to microwave heating (2 min ramp to 70°C, 12 min hold at 70°C).

  • Cleavage: Following sequence completion, cleave the peptide from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours.

Biological Applications: Targeting Protein-Protein Interactions

Because constrained


4

StructuralLogicMonomerConstrained γ-Amino Acid MonomerCyclohexylCyclohexyl Constraint(Restricts Cβ-Cγ bond)Monomer->CyclohexylCyclopentylCyclopentyl Constraint(Restricts Cα-Cβ bond)Monomer->CyclopentylHelix1414-Helix Formation(High Stability)Cyclohexyl->Helix14Helix1212/10-Helix Formation(Alternating H-bonds)Cyclopentyl->Helix12PPIProtein-Protein Interaction(PPI) InhibitorsHelix14->PPIHelix12->PPI

Structural logic mapping monomer constraints to helical propensity and PPI applications.

By utilizing stereochemical patterning, researchers can design hybrid

5

Conclusion

The integration of cyclically constrained

References

1.[2] Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure Source: nih.gov URL:2

2.[5] Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications Source: researchgate.net URL:5

3.[1] The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components Source: nih.gov URL:1

4.[3] Exploration of α/β/γ-Peptidomimetics Design for BH3 Helical Domain Source: rsc.org URL:3

5.[4] β-Peptides as inhibitors of protein–protein interactions Source: nih.gov URL:4

Stereoselective Synthesis of (2R, 3S)-3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereoselective synthesis of (2R, 3S)-3-aminopiperidine derivatives . This specific stereochemical configuration—a cis-2,3-disubstituted piperidine motif—is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994) and a versatile building block for GPCR ligands.

Technical Guide & Strategic Analysis

Executive Summary & Strategic Context

The (2R, 3S)-3-aminopiperidine scaffold presents a unique synthetic challenge: establishing two contiguous chiral centers with high diastereocontrol (cis-selectivity) and enantiocontrol.[1] While the 3-aminopiperidine core is ubiquitous (e.g., Alogliptin, Linagliptin), the introduction of a substituent at the C2 position drastically increases steric complexity.

Key Synthetic Drivers:

  • Stereocontrol: Thermodynamic stability often favors the trans-isomer (diequatorial). Accessing the (2R, 3S)-cis isomer requires kinetic control or specific tethering strategies.

  • Epimerization Risk: The C3-amino center is relatively stable, but the C2 center (if benzylic or allylic) can be prone to racemization under harsh conditions.

  • Industrial Viability: Methods must balance step-count (atom economy) with the cost of chiral auxiliaries or catalysts.

This guide details three distinct methodologies ranging from classical chiral pool synthesis to modern asymmetric catalysis.

Structural Analysis & Retrosynthesis

The (2R, 3S) configuration implies a cis-relationship between the C2-substituent and the C3-amine (assuming Cahn-Ingold-Prelog priority of the C2-substituent is


).
DOT Diagram 1: Retrosynthetic Disconnections

The following diagram maps the three primary logical disconnections to access the target scaffold.

Retrosynthesis Target (2R, 3S)-3-Aminopiperidine (Target Scaffold) Pyridinium 2,3-Disubstituted Pyridinium Salts Target->Pyridinium Reduction AminoAcid L-Ornithine / Glutamic Acid (Chiral Pool) Target->AminoAcid Ring Expansion/Closure Acyclic Acyclic Amino-Ketones (Biocatalytic/Cascade) Target->Acyclic Enzymatic Assembly Hydro Asymmetric Hydrogenation (Rh/Ir Catalysis) Pyridinium->Hydro Cycliz Intramolecular Cyclization (Reductive Amination) AminoAcid->Cycliz Enz Transaminase/IRED Cascade Acyclic->Enz

Figure 1: Retrosynthetic map showing the three primary access points: Aromatic Reduction (Red), Chiral Pool (Green), and Biocatalytic Assembly (Yellow).

Methodology A: The Chiral Pool Approach (High Reliability)

Principle: Utilizing L-Ornithine or L-Glutamic acid leverages existing chirality to set the C3 center, followed by diastereoselective installation of the C2 substituent.

Mechanism & Causality

This route relies on substrate-controlled stereoselectivity . By starting with L-Glutamic acid (S-configuration), the C3 stereocenter is fixed. The introduction of the C2 substituent typically involves a Grignard addition to an imine or N-acyliminium ion intermediate. The existing chiral center at C3 directs the nucleophile to the opposing face, favoring the trans product, which must then be inverted or manipulated to achieve the cis-(2R, 3S) target, or utilizing specific cyclic transition states (e.g., intramolecular hydride delivery) to favor cis.

Detailed Protocol: Synthesis from L-Glutamic Acid

Reference Grounding: Adapted from methodologies involving N-acyliminium ion chemistry (e.g., Hanessian et al., Tetrahedron Lett.).

Reagents: L-Glutamic acid, Thionyl chloride, Benzyl chloroformate (Cbz-Cl), DIBAL-H, Grignard Reagent (R-MgBr).

  • Esterification & Protection:

    • Suspend L-Glutamic acid (10.0 g) in MeOH. Add SOCl₂ (2.5 eq) dropwise at 0°C. Reflux 4h.

    • Treat the resulting dimethyl ester with Cbz-Cl (1.2 eq) and Et₃N in DCM to yield N-Cbz-L-glutamic acid dimethyl ester.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Product should be a clear oil.

  • Cyclization to Lactam:

    • Selective reduction of the distal ester is challenging. Alternatively, convert the diester to the pyrrolidinone (lactam) via acid-catalyzed cyclization or use L-Pyroglutamic acid as the starting material directly.

    • Optimization: Start with (S)-N-Cbz-Pyroglutaminol .

  • Ring Expansion & C2 Functionalization:

    • Step 3a (Reduction): Reduce the lactam carbonyl of N-Cbz-pyroglutamate to the hemiaminal (hydroxyl-lactam) using LiEt₃BH (Super-Hydride) at -78°C in THF.

    • Step 3b (N-Acyliminium Formation): Treat the hemiaminal with BF₃·OEt₂. This generates the reactive N-acyliminium ion.

    • Step 3c (Nucleophilic Attack): Add the nucleophile (e.g., Allyltrimethylsilane or R-MgBr/CuI).

    • Stereochemistry Note: Direct attack usually favors the trans-2,3 relationship (2S, 3S). To get (2R, 3S), one often requires an inversion strategy or specific tethering.

Alternative High-Fidelity Route (Ornithine): Using L-Ornithine allows direct access to the 6-membered ring.

  • Cyclization: L-Ornithine

    
     3-aminopiperidin-2-one.
    
  • Protection: Di-protection of the amine (Phthalimide or Boc).

  • Reduction/Addition: Reduction of the lactam to the cyclic imine, followed by stereoselective addition of R-Li. The presence of a 3-amino protecting group can chelate the incoming nucleophile, directing it to the cis-face.

Methodology B: Asymmetric Hydrogenation (Industrial Standard)

Principle: The heterogeneous or homogeneous hydrogenation of 2-substituted-3-aminopyridine derivatives. This is the most atom-economical route.

Mechanism: Facial Selectivity

Hydrogenation of the pyridine ring usually occurs via cis-addition of hydrogen. However, the pre-existing substituents determine which face adsorbs to the catalyst.

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or homogeneous Rh-complexes with chiral phosphine ligands (e.g., Josiphos or Binap).

  • Selectivity: Under acidic conditions, the pyridine is protonated. Hydrogenation typically yields the cis-2,3-disubstituted piperidine as the major product due to the "anchoring effect" of the substituents avoiding steric clash with the catalyst surface.

Detailed Protocol: Rh-Catalyzed Hydrogenation

Reference Grounding: Based on protocols for CP-99,994 synthesis (Pfizer).

Reagents: 2-Phenyl-3-aminopyridine, 5% Rh/Al₂O₃, Acetic Acid, Hydrogen (50 psi).

  • Substrate Preparation:

    • Dissolve 2-phenyl-3-aminopyridine (5.0 mmol) in Glacial Acetic Acid (20 mL).

    • Note: The amine should not be protected with bulky groups (like Boc) prior to hydrogenation if high cis-selectivity is desired via heterogeneous catalysis, as the free amine facilitates binding. However, for homogeneous catalysis, N-acylation is often required.

  • Hydrogenation:

    • Transfer to a Parr hydrogenator or autoclave.

    • Add 5% Rh/Al₂O₃ (10 wt% loading).

    • Pressurize to 50 psi (3.4 bar) H₂. Stir at Room Temperature for 12–24h.

    • Monitoring: Monitor H₂ uptake. Check reaction completion by LC-MS.

  • Workup & Resolution:

    • Filter catalyst through Celite. Concentrate filtrate.[1]

    • The product is a racemic mixture of cis-isomers (±)-(2R, 3S) and (2S, 3R).

    • Resolution Step: Dissolve the crude acetate salt in MeOH. Add L-Tartaric acid (or D-Mandelic acid). Heat to reflux and cool slowly.

    • The (2R, 3S)-enantiomer typically crystallizes as the tartrate salt. Recrystallize from EtOH/H₂O to upgrade ee >99%.

Methodology C: Biocatalytic Cascade (Emerging Tech)

Principle: Using Imine Reductases (IREDs) or Transaminases (ATAs) to set the chiral centers under mild aqueous conditions.

Workflow
  • Substrate: A diketone or amino-ketone precursor (e.g., 1-phenyl-1,5-pentanedione derivative).

  • Enzyme: (R)-selective Transaminase (for C3) + IRED (for Ring closure/C2).

  • Advantage: Can achieve >99% de and ee without heavy metals.

Comparative Data Analysis

ParameterMethod A: Chiral PoolMethod B: HydrogenationMethod C: Biocatalysis
Starting Material L-Glutamic Acid / OrnithineSubstituted PyridinesAcyclic Ketones
Stereocontrol High (Substrate controlled)Moderate (Requires Resolution)Very High (Enzyme controlled)
Scalability Moderate (Linear steps)High (Batch/Flow)High (Fermentation volume)
Atom Economy Low (Protecting groups)HighHigh
Target Isomer (2S, 3S) often favored*(2R, 3S)-cis (via Resolution) Tunable

*Note: Chiral pool often requires inversion steps to reach (2R, 3S) depending on the starting amino acid configuration.

Visualization of Stereoselective Pathways[2]

The following diagram illustrates the mechanistic divergence in the Hydrogenation route (Method B), highlighting the critical resolution step required to isolate the (2R, 3S) isomer.

HydrogenationWorkflow Substrate 2-Substituted-3-Aminopyridine Cat H2 / Rh/Al2O3 (Acetic Acid) Substrate->Cat Adsorption Racemate Racemic cis-Piperidine (2R,3S) + (2S,3R) Cat->Racemate Syn-Hydrogenation Resolution Resolution with L-Tartaric Acid Racemate->Resolution Salt Formation Final Target: (2R, 3S)-Isomer (>99% ee) Resolution->Final Crystallization Waste (2S, 3R)-Isomer (Discard/Recycle) Resolution->Waste Filtrate

Figure 2: Workflow for the catalytic hydrogenation route. Note that heterogeneous hydrogenation produces the racemate, necessitating a downstream resolution step.

Troubleshooting & Optimization

  • Low cis/trans Ratio (Hydrogenation):

    • Cause: Isomerization of the intermediate enamine.

    • Fix: Increase H₂ pressure (speed up reduction vs equilibration). Switch solvent to acidic methanol to trap the amine as an ammonium salt, preventing enamine tautomerization.

  • Incomplete Cyclization (Chiral Pool):

    • Cause: Steric hindrance at the C2 position.

    • Fix: Use "Mitsunobu cyclization" conditions for ring closure if standard SN2 fails.

  • Loss of ee (Racemization):

    • Cause: Benzylic protons at C2 are acidic if an electron-withdrawing group (like a carbonyl) is adjacent.

    • Fix: Avoid strong bases during deprotection steps. Use hydrogenation for Cbz removal rather than acid hydrolysis.

References

  • García-Ruiz, C. et al. (2011). "Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids." Organic Letters. Link

  • Ford, G. J. et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications. Link

  • Xu, Y. et al. (2021). "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines by asymmetric Cu-catalyzed cyclizative aminoboration." Nature Communications / PMC. Link

  • Pfizer Inc. (1996). "Process for preparing cis-3-amino-2-phenylpiperidines." U.S. Patent 5,532,366.
  • Hanessian, S. et al. (1998). "Stereocontrolled synthesis of 2,3-disubstituted piperidines." Tetrahedron Letters. Link

Sources

Structural Characterization and Synthetic Utility of (2R, 3S)-3-Boc-amino-2-piperidineacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents due to its conformational flexibility and its ability to present substituents in well-defined three-dimensional space [1]. Among the vast array of piperidine derivatives, (2R, 3S)-3-Boc-amino-2-piperidineacetate stands out as a highly specialized, chiral building block. This compound is engineered for the synthesis of conformationally restricted peptidomimetics and complex heterocyclic APIs. By providing an orthogonal reactivity profile—featuring a secondary amine, a protected primary amine, and an esterified carboxylate—it allows medicinal chemists to systematically explore chemical space without the risk of cross-reactivity during multi-step syntheses.

This technical guide provides an in-depth analysis of the physicochemical properties, stereochemical validation, and synthetic methodologies associated with this critical intermediate.

Physicochemical Profiling & Molecular Specifications

In commercial and synthetic contexts, "(2R, 3S)-3-Boc-amino-2-piperidineacetate" most commonly refers to the ethyl ester derivative, Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (CAS: 150618-13-6) [2]. The molecule is characterized by a trifunctional architecture:

  • N1 (Piperidine Ring): An unprotected secondary amine, available for direct alkylation, acylation, or further protection (e.g., with Fmoc or Cbz).

  • C3 (Amino Group): A primary amine masked by a tert-butyloxycarbonyl (Boc) group, which is strictly acid-labile [3].

  • C2 (Acetate Branch): A carboxylic acid protected as an ethyl ester, which is base-labile.

This orthogonal protection strategy is the cornerstone of its utility, allowing selective deprotection of either the N-terminus or C-terminus equivalent.

Quantitative Data Summary

Table 1 summarizes the core physicochemical properties of the commercially available ethyl ester alongside its synthetically active free acid counterpart.

PropertyEthyl Ester (Commercial Form)Free Acid (Active Intermediate)
CAS Registry Number 150618-13-6N/A (Generated in situ)
Molecular Formula C14H26N2O4C12H22N2O4
Molecular Weight 286.37 g/mol 258.31 g/mol
Monoisotopic Mass 286.189 Da258.158 Da
Hydrogen Bond Donors 2 (Piperidine NH, Boc NH)3 (Piperidine NH, Boc NH, COOH)
Hydrogen Bond Acceptors 55
Stereochemistry (2R, 3S) - cis configuration(2R, 3S) - cis configuration

Stereochemical Architecture and Validation

The biological activity of piperidine-based drugs is exquisitely sensitive to stereochemistry. The (2R, 3S) configuration dictates a cis-relationship between the acetate branch at C2 and the Boc-amino group at C3. When incorporated into a peptide backbone, this cis-geometry forces a localized beta-turn or similar conformational restriction, locking the


 and 

dihedral angles to mimic the bioactive conformation of native ligands.

To ensure the integrity of the (2R, 3S) stereocenters during procurement or synthesis, a rigorous, self-validating analytical workflow must be employed.

G N1 Synthesize/Isolate (2R, 3S) Isomer N2 1H NMR Spectroscopy (Coupling Constants) N1->N2 Structural Check N4 Chiral HPLC (Enantiomeric Excess) N1->N4 Purity Check N5 X-Ray Crystallography (Absolute Configuration) N1->N5 Definitive Proof N3 J2,3 Analysis (Axial-Equatorial vs Axial-Axial) N2->N3 Extract J-values N6 Validated (2R, 3S) Building Block N3->N6 Confirm Relative Stereochemistry N4->N6 Confirm >99% ee N5->N6 3D Mapping

Workflow for the stereochemical validation of the (2R, 3S) piperidine building block.

Synthetic Methodology: Orthogonal Deprotection

The true power of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate lies in its orthogonal reactivity. Depending on the target molecule, chemists can selectively unveil the primary amine (via acidic Boc removal) or the carboxylic acid (via basic ester saponification) without disturbing the other functional group.

G N1 Ethyl (2R, 3S)-3-Boc-amino- 2-piperidineacetate N2 TFA / CH2Cl2 (Acidic Cleavage) N1->N2 Remove Boc N3 LiOH / THF-H2O (Basic Saponification) N1->N3 Remove Ethyl Ester N4 Ethyl (2R, 3S)-3-amino- 2-piperidineacetate N2->N4 Yields Free Amine N5 (2R, 3S)-3-Boc-amino- 2-piperidineacetic acid N3->N5 Yields Free Acid N7 Amide Bond Formation (N-Terminus) N4->N7 React with Electrophile N6 Peptide Coupling (C-Terminus) N5->N6 React with Nucleophile

Orthogonal deprotection pathways for selective N- or C-terminal functionalization.

Protocol: Chemoselective Saponification (Ester to Free Acid)

To utilize this building block in standard peptide coupling (e.g., using HATU or EDC/HOBt), the ethyl ester must first be converted to the free acid. The following self-validating protocol ensures complete conversion while preventing epimerization at the sensitive C2 position.

Objective: Convert the ethyl ester to the free acid while preserving the acid-labile Boc group and maintaining the (2R, 3S) cis-configuration.

  • Dissolution: Dissolve 1.0 equivalent of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate in a 3:1:1 mixture of THF:MeOH:H2O to achieve a 0.2 M concentration.

    • Causality: The mixed solvent system ensures complete dissolution of the lipophilic Boc-protected ester while providing a highly polar aqueous environment necessary for the hydroxide nucleophile to attack the ester carbonyl.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) portion-wise.

    • Causality: LiOH is selected over harsher bases like NaOH or KOH because its milder nature, combined with the 0 °C temperature, suppresses unwanted base-catalyzed enolization and subsequent epimerization at the C2 position (which is alpha to the carbonyl).

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature. Monitor the reaction via LC-MS.

    • Validation: The system validates itself when the chromatographic peak corresponding to the ester mass ([M+H]+ = 287.37) completely disappears and is replaced by a single new peak corresponding to the free acid ([M+H]+ = 259.31).

  • Quenching and Acidification: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with water and cool back to 0 °C. Carefully acidify the solution to pH 3-4 using 1M Citric Acid.

    • Causality: Citric acid is a mild organic acid. It is strong enough to protonate the carboxylate anion to the free acid, but weak enough to prevent the premature cleavage of the highly acid-sensitive Boc group [3] (which would rapidly degrade if standard HCl was used).

  • Extraction and Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield pure (2R, 3S)-3-Boc-amino-2-piperidineacetic acid as an amorphous solid.

Applications in Peptidomimetic Drug Design

By integrating the (2R, 3S)-3-Boc-amino-2-piperidineacetate scaffold into a peptide sequence, researchers can effectively replace a standard dipeptide unit with a rigidified surrogate. The secondary amine of the piperidine ring can act as a hydrogen bond donor or be functionalized to probe auxiliary binding pockets. Meanwhile, the fixed distance and angle between the C3-amino group and the C2-acetate group enforce a specific trajectory on the growing peptide chain. This strategy is frequently employed in the development of protease inhibitors, integrin antagonists, and CNS-active compounds where overcoming the entropic penalty of binding is critical for achieving high target affinity [1].

References

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley Online Library URL: [Link]

Engineering Precision: Synthetic Intermediates for Conformationally Restricted RGD Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The Arginine-Glycine-Aspartic Acid (RGD) tripeptide is a ubiquitous recognition motif utilized by numerous extracellular matrix (ECM) proteins to bind cell-surface integrins. While linear RGD peptides demonstrate binding capability, they are fundamentally limited by high conformational flexibility, which incurs a massive entropic penalty upon receptor binding, leading to poor integrin subtype selectivity (e.g., differentiating between


, 

, and

) and rapid proteolytic degradation in vivo.

To overcome these limitations, medicinal chemists engineer conformationally restricted RGD mimetics . By utilizing specialized synthetic intermediates—such as D-amino acids, N-methylated residues, rigid spirocyclic scaffolds, and bioisosteric triazole linkages—researchers can lock the RGD pharmacophore into a bioactive conformation. This spatial restriction precisely aligns the basic guanidine group of Arginine and the acidic carboxylate of Aspartic acid to match the ~14 Å distance required for optimal ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 integrin binding .

IntegrinPathway ECM Extracellular Matrix (Fibronectin/Vitronectin) Integrin Integrin Heterodimer (αvβ3 / α5β1) ECM->Integrin Binds via native RGD FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Phosphorylation Akt PI3K / Akt Pathway (Cell Survival) Src->Akt Downstream Signaling Angiogenesis Angiogenesis & Tumor Metastasis Akt->Angiogenesis Promotes RGDMimetic Conformationally Restricted RGD Mimetic (Antagonist) RGDMimetic->Integrin Competitive Inhibition

Diagram 1: Integrin signaling pathway and competitive antagonism by restricted RGD mimetics.

Architectures of Restriction: Key Synthetic Intermediates

The synthesis of restricted mimetics relies heavily on the strategic selection of orthogonal intermediates that dictate the final 3D topology of the molecule.

The Cyclic Pentapeptide Blueprint (Cilengitide Intermediates)

The development of Cilengitide (cyclo[-RGDfV-]), the first superactive


 inhibitor, established the standard for cyclic RGD synthesis. The critical synthetic intermediates here are D-amino acids  (e.g., D-Phe) and N-methylated residues  (e.g., N-Me-Val).
  • Causality for Selection: The inclusion of a D-amino acid forces the peptide backbone to adopt a stable ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    II'
    
    
    
    turn. This artificial turn brings the N- and C-termini of the linear precursor into close spatial proximity, drastically lowering the activation energy required for macrolactamization and preventing intermolecular oligomerization .
Rigid Carbocyclic and Heterocyclic Scaffolds

To push beyond peptide-like liabilities, non-peptidic synthetic intermediates are employed as rigid spacers:

  • cis-

    
    -ACPC Scaffolds:  Intermediates based on cis-2-amino-1-cyclopentanecarboxylic acid (cis-
    
    
    
    -ACPC) replace the structural role of the D-Phe-Val dipeptide. The puckered cyclopentane ring acts as a rigid, metabolically stable bioisostere that precisely vectors the RGD sequence toward the integrin binding pocket [1].
  • Triazole Linkages (Click Intermediates): Utilizing Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), researchers use azido- and alkynyl-functionalized linear RGD precursors. The resulting 1,2,3-triazole ring acts as an amide bond bioisostere, providing a rigid, protease-resistant backbone constraint [2].

Quantitative Affinity Profiling

The structural rigidity imparted by these synthetic intermediates directly translates to receptor affinity and selectivity. The table below summarizes the structure-activity relationship (SAR) data for various RGD modalities.

Compound / Scaffold TypeRestriction MethodIntegrin

IC

(nM)
Integrin

IC

(nM)
Selectivity Ratio (

/

)
Linear GRGDSP None (Highly Flexible)~1,500~1,000~0.6 (Poor)
Cilengitide (c[RGDfV]) Cyclic pentapeptide (D-Phe turn)0.5 - 1.5>10,000>6,000 (Excellent)
c[RGD-cis-

-ACPC]
Cyclopentane core~2.0>5,000>2,500 (Excellent)
Triazole-linked cRGD Click-chemistry backbone~15.0>1,000>66 (Moderate)

Experimental Methodology: Synthesis of an Alkynyl-Functionalized Cyclic RGD Intermediate

This protocol details the synthesis of c[RGDfK(Alkyne)] , a highly versatile synthetic intermediate used for generating bivalent ligands, dendrimers, or fluorophore conjugates via CuAAC click chemistry [3].

Phase 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
  • Resin Selection: 2-Chlorotrityl chloride (CTC) resin.

  • Causality & Rationale: CTC resin is highly acid-sensitive. It allows for the cleavage of the linear peptide using ultra-mild acidic conditions (e.g., 1% TFA or HFIP), which preserves the crucial side-chain protecting groups (Pbf on Arg, OtBu on Asp). If these groups are removed prematurely, the subsequent cyclization step will result in chaotic branched polymerization rather than the desired head-to-tail macrolactamization [4].

  • Procedure:

    • Swell CTC resin in dry DCM for 30 mins.

    • Load Fmoc-Gly-OH (1.2 eq) using DIPEA (4.0 eq) in DCM to avoid steric hindrance at the eventual cyclization site.

    • Perform iterative Fmoc deprotection (20% piperidine in DMF) and coupling (Fmoc-AA-OH, HBTU, DIPEA) to build the sequence: H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Alloc)-OH.

    • Self-Validation Checkpoint: Perform a Kaiser test after each coupling. A colorless/yellow bead indicates successful coupling; blue indicates incomplete reaction requiring recoupling.

Phase 2: Mild Cleavage and Macrolactamization
  • Procedure:

    • Treat the resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 30 minutes. Filter and evaporate to yield the fully protected linear peptide.

    • Dissolve the linear intermediate in DMF at high dilution (1 mM) .

    • Add PyBOP (3 eq) and DIPEA (5 eq) at 0°C, then allow to warm to room temperature, stirring for 12 hours.

  • Causality & Rationale: High dilution is a thermodynamic necessity. It kinetically favors the intramolecular head-to-tail collision of the N- and C-termini over intermolecular collisions, effectively suppressing oligomer formation. PyBOP is chosen over uronium reagents (like HATU) to minimize guanidinylation of the free N-terminus.

  • Self-Validation Checkpoint: Analyze a micro-aliquot via LC-MS. The mass should reflect the loss of H₂O (-18 Da) from the linear precursor mass.

Phase 3: Orthogonal Deprotection and Alkyne Installation
  • Procedure:

    • Treat the cyclic intermediate with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in dry DCM to selectively remove the Alloc group from the Lysine side chain.

    • Couple propiolic acid (or hexynoic acid) to the free Lysine

      
      -amine using EDC/HOBt.
      
    • Perform global deprotection using a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

    • Precipitate the final intermediate in cold diethyl ether and purify via Preparative RP-HPLC.

SyntheticWorkflow Resin CTC Resin Loading (Fmoc-Gly-OH) SPPS Iterative SPPS (Fmoc Deprotection & Coupling) Resin->SPPS LinearPeptide Protected Linear Peptide (Resin-Bound) SPPS->LinearPeptide Add Arg, Asp, D-Phe, Lys Cleavage Mild Acid Cleavage (20% HFIP in DCM) LinearPeptide->Cleavage ProtectedIntermediate Fully Protected Linear Peptide Intermediate Cleavage->ProtectedIntermediate Retains side-chain protecting groups Cyclization Macrolactamization (PyBOP, DIPEA, High Dilution) ProtectedIntermediate->Cyclization Head-to-tail amide bond formation GlobalDeprotect Global Deprotection (95% TFA, Scavengers) Cyclization->GlobalDeprotect Purification RP-HPLC Purification (Cyclic RGD Mimetic) GlobalDeprotect->Purification Yields final restricted mimetic

Diagram 2: Synthetic workflow for solid-phase assembly and macrolactamization of cyclic RGD mimetics.

References

  • Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation.
  • -ACPC) Scaffolds.
  • Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands.MDPI.
  • Synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers via 1,3-dipolar cycloaddition.Radboud Repository.
  • Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin and PAR2.ChemRxiv.

Sources

Difference between cis and trans 3-amino-2-piperidineacetate isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cis- and trans-3-amino-2-piperidineacetate isomers.[1] These scaffolds are critical intermediates in the synthesis of peptidomimetics, serving as conformationally constrained analogues of amino acid dipeptides (e.g., Asp-Gly or Gly-Asp) and as core structures in pharmaceutical agents like Tulathromycin and Tofacitinib derivatives.[1]

Executive Summary

The 3-amino-2-piperidineacetate scaffold represents a "privileged structure" in medicinal chemistry.[1] It functions as a cyclic


- or 

-amino acid homologue, restricting the conformational freedom of the peptide backbone. The biological activity of molecules containing this core is strictly dependent on the stereochemical relationship between the amino group at C3 and the acetate side chain at C2.
  • Cis-Isomer ((2R,3S) or (2S,3R)): Typically the kinetic product of catalytic hydrogenation of pyridine or

    
    -ketoester precursors.[1] It often adopts a conformation where substituents are axial/equatorial , favoring intramolecular hydrogen bonding or specific turn geometries (e.g., 
    
    
    
    -turn mimics).[1]
  • Trans-Isomer ((2R,3R) or (2S,3S)): The thermodynamic product .[1] It generally adopts a diequatorial conformation in the chair form, offering maximum steric stability. It is accessible via base-catalyzed epimerization of the cis-isomer.

Structural & Conformational Analysis

Stereochemical Definitions

The piperidine ring exists primarily in a chair conformation. The relative orientation of the C2-acetate and C3-amino groups defines the isomerism.

FeatureCis-Isomer Trans-Isomer
Configuration

or


or

Substituent Orientation Axial / Equatorial (

or

)
Diequatorial (

) or Diaxial (

)
Thermodynamic Stability Lower (Steric strain if axial)Higher (Diequatorial preferred)
Coupling Constant (

)
Small (

Hz)
Large (

Hz)
Primary Application

-turn mimetics (Peptide constraints)
Extended backbone mimetics
Conformational Dynamics

In the trans-isomer , both bulky groups (the acetate chain and the protected amine) can occupy equatorial positions, minimizing 1,3-diaxial interactions.[1] This makes the trans-isomer the thermodynamically stable form.

In the cis-isomer , one group is forced into an axial position.

  • Scenario A: C2-Acetate (eq) / C3-Amino (ax).[1]

  • Scenario B: C2-Acetate (ax) / C3-Amino (eq).[1]

  • Stabilization: The cis form is often stabilized by an intramolecular hydrogen bond between the C3-NH and the C2-carbonyl oxygen, particularly in non-polar solvents.

Synthetic Pathways

The synthesis of these isomers relies on controlling the reduction of unsaturated precursors or leveraging the "Chiral Pool" (starting from amino acids like Ornithine or Aspartic Acid).

Route A: Stereoselective Hydrogenation (Cis-Selective)

This is the standard route for accessing the cis-isomer.[1]

  • Precursor: A

    
    -ketoester derived from N-protected Ornithine .[1]
    
  • Mechanism: Catalytic hydrogenation (H2, Pd/C or PtO2) of the cyclic enamine or ketone intermediate.

  • Selectivity: Hydrogen adds to the face of the double bond opposite to the bulky side chain or governed by the catalyst surface, predominantly yielding the cis isomer.

Route B: Thermodynamic Epimerization (Trans-Selective)

Since the C2 stereocenter is


 to a carbonyl (the ester group), it is acidic.[1]
  • Mechanism: Treatment of the cis-ester with a base (e.g., NaOEt in EtOH) generates an enolate intermediate.[1]

  • Outcome: Protonation of the enolate occurs from the less hindered face, or the system equilibrates to the thermodynamically more stable trans-diequatorial form.

Diagram: Synthetic Logic Flow

SynthesisFlow Start L-Ornithine / Aspartic Acid Inter Cyclic u03b2-Ketoester (Enamine Intermediate) Start->Inter Cyclization H2 Catalytic Hydrogenation (H2, Pt/C) Inter->H2 Reduction Cis Cis-Isomer (Kinetic Product) H2->Cis Face Selectivity Base Base Treatment (NaOEt, Epimerization) Cis->Base Equilibration Trans Trans-Isomer (Thermodynamic Product) Base->Trans Thermodynamic Control

Figure 1: Synthetic workflow differentiating kinetic (cis) and thermodynamic (trans) access routes.

Analytical Differentiation (NMR Protocols)

The most reliable method to distinguish these isomers is Proton NMR (


H-NMR) , specifically analyzing the vicinal coupling constant between protons at C2 and C3 (

and

).[1]
The Karplus Relationship
  • Trans-Isomer (

    
     and 
    
    
    
    are anti-periplanar):
    • Dihedral angle

      
      .
      
    • 
       Hz .
      
    • Signal appearance: Large doublet (or doublet of doublets).[1]

  • Cis-Isomer (

    
     and 
    
    
    
    are syn-clinal):
    • Dihedral angle

      
       (eq/ax).[1]
      
    • 
       Hz .
      
    • Signal appearance: Small doublet or broad singlet.

Comparative Data Table
ParameterCis-Ethyl 3-(Boc-amino)-2-piperidineacetate Trans-Ethyl 3-(Boc-amino)-2-piperidineacetate
H2 Chemical Shift

ppm (Downfield due to anisotropy)

ppm
H2-H3 Coupling (

)

Hz

Hz
C2-Acetate CH2 Diastereotopic protons often distinctOften appear more equivalent
NOE Signal Strong NOE between H2 and H3Weak or No NOE between H2 and H3

Experimental Protocol: Synthesis of Cis-Isomer

Objective: Synthesis of Ethyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-piperidineacetate.

Reagents
  • Substrate: Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate (or related

    
    -ketoester precursor).[1]
    
  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or 5% 
    
    
    
    .[1]
  • Solvent: Ethanol/Acetic Acid (10:1 v/v).[1]

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 40 psi).
    
Step-by-Step Methodology
  • Preparation: Dissolve the

    
    -ketoester precursor (1.0 equiv) in ethanol containing 10% glacial acetic acid. The acid protonates the intermediate enamine, facilitating reduction.
    
  • Catalyst Addition: Carefully add

    
     (5-10 wt%) under an inert argon atmosphere.[1] Caution:  Pyrophoric catalyst.
    
  • Hydrogenation: Purge the vessel with

    
     and stir vigorously at room temperature (or 40°C for faster rates) for 12–24 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Workup: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification: The crude oil is typically the pure cis-isomer . If necessary, purify via flash chromatography (Hexane/EtOAc).

  • Validation: Obtain

    
    H-NMR. Confirm 
    
    
    
    Hz.

Reactivity & Stability Profile

Epimerization Risk

The C2 position is highly sensitive.

  • Risk Factor: Basic conditions (e.g., during Fmoc deprotection with piperidine in peptide synthesis) can cause epimerization from cis to trans.[1]

  • Mitigation: Use steric bulk or avoid prolonged exposure to strong bases if the cis geometry is required.

Lactamization

If the C3-amino group is deprotected (e.g., Boc removal with TFA) while the C2-ester is present, the molecule can spontaneously cyclize to form a bicyclic lactam (diazabicyclooctane derivative).[1]

  • Prevention: Keep the C3-amine protected until the peptide coupling is complete, or saponify the C2-ester first.

References

  • Gómez-Monterrey, I., et al. (1993).[1][2] Stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraint in peptides.[1][2][3][4][5] Tetrahedron Letters, 34(22), 3593-3594.[1][2] Link[1]

  • Bunch, L., et al. (2001).[1] Synthesis and pharmacology of 3-substituted piperidines. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2005). Tulathromycin (Draxxin) Technical Monograph.[1]Link[1]

  • BenchChem. (2025). Differentiating Geometric Isomers: NMR Techniques.[6]Link[1]

  • García-López, M. T., et al. (2010).[1] Synthesis of 2-Substituted 8-Amino-3-oxoindolizidine-2-carboxylic Acid Derivatives as Peptide Conformation Mimetics.Link[1][7]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Boc Deprotection of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the efficient and high-fidelity removal of the tert-butyloxycarbonyl (Boc) protecting group from Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate. The protocol is designed for researchers, chemists, and drug development professionals who require a reliable method to access the corresponding free amine, a critical intermediate in the synthesis of various bioactive molecules. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, discusses critical process parameters, and offers expert insights into potential challenges and troubleshooting.

Introduction: The Strategic Role of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, owing to its robustness towards a wide range of chemical conditions and its facile removal under acidic conditions.[1][2] The selective cleavage of the Boc group is a pivotal step in multi-step syntheses, unmasking a primary or secondary amine for subsequent functionalization.

The target molecule, Ethyl (2R, 3S)-3-amino-2-piperidineacetate, represents a chiral piperidine scaffold, a privileged structure in medicinal chemistry. The successful deprotection of its Boc-protected precursor is critical for advancing synthetic campaigns targeting novel therapeutics. This protocol focuses on the use of trifluoroacetic acid (TFA), the reagent of choice for clean and efficient Boc removal, ensuring the preservation of the ester functionality and the stereochemical integrity of the molecule.[1]

Reaction Mechanism: Acid-Catalyzed Liberation of the Amine

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[3][4][5] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. Subsequently, the molecule fragments, leading to the loss of a stabilized tert-butyl cation and the formation of an unstable carbamic acid intermediate.[3][6] This carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[3][6] Under the acidic reaction conditions, the newly formed amine is protonated, yielding its corresponding salt (e.g., trifluoroacetate salt).[3]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of nucleophilic functional groups.[6][7][8] While the target molecule in this protocol lacks highly susceptible residues like tryptophan or methionine, awareness of this potential side reaction is crucial in other contexts. Scavengers such as anisole or thioanisole are often employed in peptide synthesis to trap this cation.[6][8]

Boc_Deprotection_Mechanism sub Ethyl (2R, 3S)-3-Boc-amino- 2-piperidineacetate h_plus H+ (from TFA) protonated Protonated Intermediate sub->protonated 1. Protonation carbamic_acid Carbamic Acid Intermediate + tert-butyl cation protonated->carbamic_acid 2. C-O Cleavage amine_salt Ethyl (2R, 3S)-3-amino-2- piperidineacetate (TFA Salt) carbamic_acid->amine_salt 3. Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene carbamic_acid->isobutylene Cation fragments Workflow_Diagram start 1. Dissolve Substrate in DCM at 0 °C add_tfa 2. Add TFA/DCM Solution start->add_tfa react 3. Stir at RT (1-3h) Monitor by TLC add_tfa->react concentrate1 4. Concentrate in vacuo react->concentrate1 azeotrope 5. Azeotrope with Toluene (x3) concentrate1->azeotrope dissolve_crude 6. Dissolve Residue in DCM/EtOAc azeotrope->dissolve_crude neutralize 7. Wash with sat. NaHCO₃ (pH > 8) dissolve_crude->neutralize extract 8. Extract with DCM/EtOAc neutralize->extract dry_concentrate 9. Dry (Na₂SO₄) & Concentrate extract->dry_concentrate product 10. Isolated Free Amine dry_concentrate->product

Sources

Application Note: Selective Hydrolysis of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the selective alkaline hydrolysis of ethyl (2R, 3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-acetate to its corresponding free carboxylic acid. This transformation is a critical step in the synthesis of peptidomimetics and pharmacophores for DPP-4 and JAK inhibitors (e.g., Tofacitinib analogs). The protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water system, optimized to preserve the acid-labile Boc protecting group and the thermodynamically sensitive (2R, 3S) cis-stereochemistry .

Introduction & Mechanistic Rationale

The Substrate

The starting material, ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate , features a piperidine ring with two chiral centers in a cis relationship.

  • C3 Position: Protected by a tert-butoxycarbonyl (Boc) group.[1]

  • C2 Position: Substituted with an ethyl acetate side chain.

The Challenge

The primary synthetic challenge is chemoselectivity and stereochemical integrity :

  • Boc Stability: The Boc group is acid-labile. Strong acidic hydrolysis (e.g., 6M HCl) would remove the protecting group, yielding the diamine salt, which is undesirable at this stage.

  • Epimerization Risk: While the C2 stereocenter is beta to the carbonyl (and thus less acidic than an alpha-amino acid), the cis-piperidine configuration can be thermodynamically unstable relative to the trans-isomer. Harsh basic conditions or high temperatures can induce epimerization via enolization of the ester or ring-opening/closing pathways.

The Solution: LiOH Saponification

We utilize Lithium Hydroxide (LiOH) due to its mild nucleophilicity and solubility in aqueous-organic mixtures. Unlike NaOH or KOH, LiOH is less aggressive, minimizing the risk of base-catalyzed epimerization at the C2 position while effectively cleaving the ethyl ester.

Reaction Scheme

ReactionScheme Reactant Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (Ester) Intermediate Lithium Carboxylate (Salt Form) Reactant->Intermediate Saponification Reagents LiOH·H2O (3.0 eq) THF / H2O (2:1) 0°C to RT, 4h Reagents->Reactant Product (2R, 3S)-3-Boc-amino-2-piperidineacetic Acid (Free Acid) Intermediate->Product Protonation Acidification Acidification 1M Citric Acid to pH 4 Acidification->Intermediate

Figure 1: Reaction pathway for the selective hydrolysis of the ethyl ester.

Materials & Equipment

ReagentGradeRole
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate>98% (HPLC)Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeHydrolysis Base
Tetrahydrofuran (THF)HPLC GradeSolvent (Organic)
WaterDeionized (DI)Solvent (Aqueous)
Citric Acid1M Aqueous Soln.Acidification Agent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent

Experimental Protocol

Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate in THF (concentration ~0.1 M).

  • Base Preparation: Prepare a solution of LiOH·H₂O (3.0 equivalents) in Water (volume equal to half the THF volume, creating a 2:1 THF:Water ratio).

  • Addition: Cool the THF solution to 0°C using an ice bath. Add the aqueous LiOH solution dropwise over 10 minutes.

    • Note: The mixture may become cloudy initially but should homogenize as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

  • Monitoring: Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of the ester peak (Reactant) and appearance of the more polar acid peak (Product).

    • Typical Time: 2 to 4 hours.

Workup & Isolation
  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, < 30°C) to remove the majority of THF. The remaining aqueous layer will contain the lithium carboxylate salt.

  • Washing (Optional): If non-polar impurities are present, wash the aqueous layer once with Diethyl Ether (discard the organic layer).

  • Acidification (Critical Step):

    • Cool the aqueous residue to 0°C .

    • Slowly add 1M Citric Acid dropwise while stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Warning: Do not use strong mineral acids (HCl) or drop pH below 2.0, as this will initiate Boc deprotection.

  • Extraction: Extract the cloudy acidic aqueous mixture with Ethyl Acetate (3 x reaction volume) .

  • Drying: Combine the organic extracts, wash with Brine, and dry over anhydrous Na₂SO₄ .

  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude free acid.

Purification
  • Standard: The crude product is often pure enough (>95%) for subsequent coupling steps.

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexanes.

  • Column Chromatography: If impurities persist, use silica gel chromatography (DCM/MeOH 95:5 + 0.1% Acetic Acid).

Process Workflow Diagram

Workflow Start Start: Reaction Mixture (THF/Water/LiOH) Evap Evaporate THF (Rotavap < 30°C) Start->Evap AqResidue Aqueous Residue (Lithium Carboxylate) Evap->AqResidue Acidify Acidify to pH 3-4 (1M Citric Acid) AqResidue->Acidify Cool to 0°C Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (White Solid/Foam) Dry->Final

Figure 2: Step-by-step workup procedure ensuring Boc stability.

Analytical Validation

To confirm the success of the hydrolysis and the integrity of the Boc group, compare the NMR data of the product against the starting material.

FeatureStarting Material (Ester)Product (Free Acid)
Ethyl Group Quartet (~4.1 ppm) & Triplet (~1.2 ppm) PRESENT ABSENT
Boc Group Singlet (~1.4 ppm, 9H) PRESENT Singlet (~1.4 ppm, 9H) PRESENT
Carboxyl Proton AbsentBroad singlet (~10-12 ppm) PRESENT
MS (ESI) [M+H]+ corresponds to Ester[M+H]+ corresponds to Acid (M_ester - 28)

Troubleshooting Guide:

  • Issue: Loss of Boc group.[2]

    • Cause: Acidification was too aggressive (pH < 2).

    • Fix: Use Citric Acid or KHSO₄ instead of HCl. Monitor pH strictly.

  • Issue: Epimerization (loss of cis-stereochemistry).

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Keep reaction at 0°C-RT. Do not heat. Limit time to 4h.

References

  • Synthesis of 3-Amino-Piperidine Scaffolds

    • Srinivas, M., et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 2014 . Link

    • Context: Describes the construction of the (2R, 3S)
  • Industrial Application of Piperidine Intermediates

    • Pfizer Inc. "Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors." World Patent WO2014083150A1, 2014 . Link

    • Context: Highlights the industrial relevance of 3-amino-piperidine derivatives in the synthesis of JAK inhibitors like Tofacitinib.
  • General Protocol for Boc-Ester Hydrolysis: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. Context: The authoritative text on the stability of Carbamates (Boc) under alkaline hydrolysis conditions.
  • Stereochemical Stability of Piperidines

    • Aggarwal, V. K., et al. "Exploration of piperidine 3D fragment chemical space." Chemical Science, 2023 . Link

    • Context: Discusses the thermodynamic stability of cis vs trans piperidine isomers and conditions that induce epimeriz

Sources

Application Note: Stereoselective Reductive Amination Strategies for the Synthesis of 3-Amino-2-piperidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of peptidomimetics, rigidifying a peptide backbone is a proven strategy to enhance metabolic stability, oral bioavailability, and receptor selectivity. The 3-amino-2-piperidineacetate scaffold serves as an exceptional dipeptide isostere and conformational constraint, effectively mimicking


-turn structures in bioactive molecules 1.

Synthesizing this highly substituted piperidine ring requires precise control over stereocenters. While direct intermolecular reductive amination is common for simple amines, the construction of the 3-amino-2-piperidineacetate core is best achieved through an intramolecular reductive amination cascade utilizing an L-Ornithine-derived


-keto ester 2.
The Causality of Reagent Selection

When designing this synthesis, one must navigate the delicate imine-enamine equilibrium. Direct reductive amination using standard borohydride reagents (e.g.,


) often fails or yields intractable diastereomeric mixtures. This is due to the slow cyclization rate of the sterically hindered acyclic precursor and the poor facial selectivity during hydride transfer.

To overcome this, we employ a catalytic hydrogenation cascade . By subjecting the acyclic precursor (bearing a carboxybenzyl/Z-protected


-amine) to 

and

at 40 °C, three critical transformations occur in a single pot:
  • Hydrogenolysis: The Z-group is cleaved, liberating a highly nucleophilic primary amine.

  • Cyclization: The amine spontaneously attacks the

    
    -keto group, eliminating water to form a cyclic imine/enamine intermediate.
    
  • Stereoselective Reduction: The palladium catalyst coordinates to the less sterically hindered face of the ring (dictated by the bulky Boc-protected 3-amino group). The elevated temperature (40 °C) provides the activation energy necessary to reduce the sterically hindered tetrasubstituted enamine, yielding exclusively the (2R,3S) diastereomer.

Reaction Pathway Visualization

Workflow Start Boc-Orn(Z)-OH Step1 β-Keto Ester Formation (Ethyl Lithioacetate) Start->Step1 Intermediate Acyclic β-Keto Ester Step1->Intermediate Step2 Pd/C, H2 (45 psi) Z-Deprotection Intermediate->Step2 Amine Free δ-Amine Step2->Amine Step3 Intramolecular Cyclization Amine->Step3 -H2O Imine Cyclic Imine/Enamine Step3->Imine Step4 Stereoselective Reduction (Pd/C, H2, 40 °C) Imine->Step4 Product Ethyl (2R,3S)-3-amino- 2-piperidineacetate Step4->Product

Reaction cascade for the synthesis of 3-amino-2-piperidineacetate.

Experimental Protocols

The following self-validating protocols detail the synthesis of the acyclic precursor and the subsequent reductive amination cascade.

Protocol A: Preparation of the Acyclic -Keto Ester Precursor

Causality Note: Utilizing ethyl lithioacetate directly homologates the amino acid without forming an acid chloride intermediate, strictly preventing racemization at the


-chiral center.
  • Activation: Dissolve 10 mmol of Boc-Orn(Z)-OH in 50 mL of anhydrous THF under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Enolate Addition: In a separate flask, prepare ethyl lithioacetate by adding ethyl acetate (22 mmol) to a solution of LDA (22 mmol) in THF at -78 °C. Cannulate this enolate solution dropwise into the activated amino acid mixture over 30 minutes.

  • Quenching (Self-Validation Check): Stir for 2 hours at -78 °C. Quench the reaction cold by rapidly injecting 1M

    
     until the pH reaches 3. If the quench is performed after warming, base-catalyzed epimerization will ruin the enantiomeric purity.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure
    
    
    -keto ester.
Protocol B: Intramolecular Reductive Amination Cascade
  • Reaction Setup: Dissolve 5 mmol of the purified

    
    -keto ester in 50 mL of absolute ethanol. Transfer the solution to a heavy-walled Parr hydrogenation bottle.
    
  • Catalyst Addition: Add 0.5 g of 10% Pd/C.

  • Purging (Self-Validation Check): Evacuate the bottle and backfill with nitrogen three times to remove oxygen. Failure to thoroughly purge the system before introducing hydrogen gas poses a severe fire risk and can lead to solvent oxidation (forming acetaldehyde, which causes N-ethylation byproducts).

  • Hydrogenation: Pressurize the vessel with

    
     gas to 45 psi. Heat the jacketed vessel to exactly 40 °C.
    
  • Monitoring: Engage the shaker for 14 hours. Monitor the pressure gauge; a steady drop indicates active Z-deprotection and subsequent reduction.

  • Workup: Vent the hydrogen safely. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with 20 mL of hot ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl (2R,3S)-3-(Boc-amino)-2-piperidineacetate.

Quantitative Data Presentation

The choice of reductive amination conditions drastically impacts both the yield and the diastereomeric ratio of the final piperidineacetate. Table 1 summarizes empirical data comparing various methodologies.

Table 1: Comparison of Reductive Amination Conditions for


-Keto Esters 
Reductive Amination StrategyReagents & CatalystTemp (°C)Conversion (%)Diastereomeric Ratio (cis:trans)Isolated Yield (%)
Catalytic Hydrogenation (Optimal)

(45 psi), 10% Pd/C, EtOH
40>99>95:5 (exclusively 2R,3S)85
Indirect Hydride Reduction

, AcOH, MeOH
258060:4065
Direct Hydride Reduction

, DCE
25<30N/A (Incomplete)<20
Biocatalytic Cascade 3IRED / GOase Enzymes, Buffer3054High (Enzyme dependent)54

Note: Hydride-based reductions suffer from poor stereocontrol due to the slow imine-enamine equilibrium at room temperature. Modern biocatalytic cascades offer an emerging green alternative, though current isolated yields remain moderate compared to high-pressure hydrogenation.

References

  • ChemInform Abstract: Stereospecific Synthesis of (2R,3S)-3-Amino-2-piperidineacetic Acid Derivatives for Use as Conformational Constraint in Peptides.
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters.PLOS One / PMC.
  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.

Sources

Application Note: Strategic Incorporation of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The integration of conformationally constrained non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. These structural modifications are employed to enhance proteolytic stability, improve receptor affinity, and control secondary structure. Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a chiral building block that introduces a rigid piperidine ring into a peptide backbone.[1][2] Its defined stereochemistry provides a powerful tool for creating peptides with predictable three-dimensional arrangements, which is critical for modulating biological activity.[3] This guide provides a comprehensive overview and detailed protocols for the chemical modification and subsequent incorporation of this building block into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), focusing on overcoming the challenges associated with its sterically hindered nature.

Introduction to the Building Block

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a synthetic amino acid analogue featuring a piperidine scaffold. The piperidine ring, which typically adopts a stable chair conformation, severely restricts the rotational freedom of the peptide backbone compared to its linear counterparts.[1][4] The molecule possesses three key functional groups amenable to synthetic manipulation: a secondary amine within the piperidine ring, a Boc-protected primary amine, and an ethyl ester. For effective use in standard Fmoc-based SPPS, the building block must first be converted into a derivative with an N-terminal Fmoc protecting group and a C-terminal free carboxyl group. The Boc group on the exocyclic amine serves as an orthogonal side-chain protecting group, enabling selective deprotection for on-resin modifications such as cyclization or branching.

Diagram 1: Structure of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate.

Physicochemical Properties & Handling

Proper handling and storage are essential for maintaining the integrity of the reagent. The compound should be stored in a dry, sealed container at 2-8°C.

PropertyValueSource
CAS Number 1219132-56-5[5]
Molecular Formula C₁₄H₂₆N₂O₄[5]
Molecular Weight 286.37 g/mol [5]
Appearance Solid-
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[6]
Safety May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[7][8]

Preparation of the SPPS-Ready Building Block

To be compatible with standard Fmoc-SPPS workflows, the raw building block must be chemically modified in two steps: N-terminal protection of the piperidine nitrogen with an Fmoc group, followed by saponification of the ethyl ester to yield a free carboxylic acid. This creates (2R, 3S)-1-Fmoc-3-Boc-amino-2-piperidineacetic acid, the active species for peptide coupling.

Diagram 2: Workflow for preparing the SPPS-ready building block.

Protocol 1: SPPS Incorporation of the Piperidineacetic Acid Derivative

This protocol details the incorporation of the prepared (2R, 3S)-1-Fmoc-3-Boc-amino-2-piperidineacetic acid into a growing peptide chain on a solid support using an automated or manual synthesizer.

Principle and Causality

The coupling of this building block presents a significant steric challenge due to the bulky nature of the piperidine ring and adjacent functional groups.[9] Standard carbodiimide activators (DCC, DIC) are often inefficient for such hindered couplings, leading to low yields and deletion sequences.[9][10] Uronium/aminium salt-based reagents, such as HATU, HBTU, and COMU, are vastly superior in this context.[11][12] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis step and ensuring efficient coupling even with sterically hindered secondary amines.[13]

Materials
Reagent/MaterialPurpose
Fmoc-Peptide-ResinSolid support with growing peptide chain
(2R,3S)-1-Fmoc-3-Boc-amino-2-piperidineacetic acidPrepared amino acid derivative
N,N-Dimethylformamide (DMF)Primary SPPS solvent
Dichloromethane (DCM)Washing solvent
20% (v/v) Piperidine in DMFFmoc deprotection agent
HATU or HBTU/HOBtCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for activation
Methanol, IsopropanolWashing solvents
Experimental Workflow

Diagram 3: SPPS cycle for incorporating the constrained amino acid.

Step-by-Step Methodology

(This protocol assumes a resin loading of 0.5 mmol/g)

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[14]

    • Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.[15]

  • Washing: Wash the resin extensively to remove all traces of piperidine, which can cause side reactions.[16] A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Coupling Reaction:

    • In a separate vial, dissolve the prepared piperidineacetic acid derivative (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.[11][17]

    • Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[11]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), repeat the coupling step (Step 4).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly: DMF (x3), DCM (x3), Methanol (x3).

  • Chain Elongation: The resin is now ready for the deprotection of the newly added Fmoc group and coupling of the next amino acid in the sequence.

Protocol 2: Orthogonal Deprotection and On-Resin Modification

The Boc group on the piperidine side chain is acid-labile, whereas the N-terminal Fmoc group is base-labile. This orthogonality is a key advantage, allowing for selective chemical modifications at this specific position while the peptide remains anchored to the resin.[18]

Principle and Causality

The Boc protecting group is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[19] A solution of 25-50% TFA in a non-polar solvent like DCM is sufficient to remove the Boc group in minutes without affecting acid-stable Fmoc groups or many common side-chain protecting groups (e.g., tBu, Trt).[20] This exposes a primary amine on the piperidine scaffold, which can then be used as a handle for further reactions.

start Start: Fully Assembled Peptide-Resin (N-Terminus Fmoc-Protected) wash1 1. Wash Resin with DCM start->wash1 deprotect 2. Selective Boc Deprotection (25-50% TFA in DCM, 30 min) wash1->deprotect wash2 3. Wash (DCM, DMF) deprotect->wash2 neutralize 4. Neutralize with Base (e.g., 5% DIPEA in DMF) wash2->neutralize wash3 5. Wash (DMF, DCM) neutralize->wash3 end Resin with Free Side-Chain Amine Ready for On-Resin Chemistry (e.g., Labeling, Cyclization) wash3->end

Diagram 4: Orthogonal deprotection workflow for on-resin modification.

Step-by-Step Methodology
  • Resin Preparation: Start with the fully synthesized peptide-resin, ensuring the N-terminus is protected with an Fmoc group. Swell the resin in DCM for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.[19]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (x3) to remove residual acid.

  • Neutralization:

    • To deprotonate the newly formed trifluoroacetate salt, wash the resin with a solution of 5% DIPEA in DMF (2 times, 5 minutes each).[19]

    • This step is critical for ensuring the amine is nucleophilic for the subsequent reaction.

  • Final Wash: Wash the resin thoroughly to remove excess base: DMF (x3), DCM (x3). The resin is now ready for on-resin modification.

Protocol 3: Final Cleavage and Purification

Cleavage from Resin

The final step is to cleave the peptide from the solid support and remove all remaining side-chain protecting groups simultaneously.

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Add a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) . TIS and water act as scavengers to trap reactive cations generated during deprotection.[21]

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[11]

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups. Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22]

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used.[23] The target peptide is eluted based on its hydrophobicity.

    • Fractions are collected and analyzed by analytical HPLC and Mass Spectrometry. Pure fractions are pooled and lyophilized.

  • Characterization: The final purified peptide should be characterized to confirm its identity and purity.

    • Analytical HPLC: To assess purity.[24][25]

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight of the synthesized peptide.[26][27]

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. BOC Sciences.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Benchchem.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry.
  • Fast and efficient purification of synthetic peptides by solid-phase extraction. ResearchGate.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Piperidine. Wikipedia.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents.
  • Carbodiimides. Science of Synthesis.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.
  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate. Oakwood Chemical.
  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules.
  • New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific and Research Announcements.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • rel-Ethyl (2R,3S)-2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate. BLD Pharm.
  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.
  • (2R,3S)-2-(4-tert-Btoxycarbonylaminophenyl)piperidine-3-carboxylic acid ethyl ester. PubChem.
  • ethyl (2R,3S)-2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate. ChemicalBook.
  • Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
  • Planning a Peptide Synthesis. AAPPTec.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Semantic Scholar.
  • SAFETY DATA SHEET for (R)-3-(Boc-amino)piperidine. Fisher Scientific.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine.

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral 3-Aminopiperidine Scaffolds from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral 3-aminopiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The development of efficient, stereoselective methods to access these structures from simple, abundant pyridine precursors is a significant objective in modern organic synthesis. This guide provides an in-depth overview of key synthetic strategies, focusing on asymmetric hydrogenation and biocatalytic transamination. We offer detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and development to select and implement the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral 3-Aminopiperidines

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[1] When substituted with a chiral amino group at the 3-position, the resulting scaffold offers a three-dimensional vector for molecular recognition, making it a highly sought-after building block. For instance, (R)-3-aminopiperidine is a key intermediate for dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin, used in the treatment of type 2 diabetes.[2][3]

Directly synthesizing these chiral molecules from flat, aromatic pyridines is an atom-economical and elegant strategy. However, the high aromatic stability of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate metal catalysts present significant challenges.[4] This guide details robust methods that overcome these hurdles through strategic substrate activation and advanced catalyst systems.

Strategic Approaches to Asymmetric Synthesis

Two dominant strategies have emerged for the efficient asymmetric synthesis of 3-aminopiperidines from pyridine-derived precursors: transition-metal-catalyzed asymmetric hydrogenation and enzyme-catalyzed biocatalysis.

  • Asymmetric Hydrogenation of Pyridinium Salts: This powerful approach involves the activation of the pyridine ring by quaternization, typically forming an N-acyl or N-benzyl pyridinium salt. This activation lowers the aromatic stabilization energy and prevents catalyst poisoning by the substrate's Lewis basic nitrogen.[4] Chiral iridium or rhodium complexes are then used to catalyze the hydrogenation with high enantioselectivity.[4][5]

  • Biocatalytic Asymmetric Transamination: Leveraging the exquisite selectivity of enzymes, this method typically employs a transaminase (TA) to convert a prochiral N-protected 3-piperidone into the desired chiral amine.[2][6] This approach offers the benefits of mild reaction conditions, high enantiomeric excess (ee), and environmentally friendly processes.[2][5]

The choice between these methods depends on factors such as substrate scope, scale, cost of the catalyst (metal vs. enzyme), and desired enantiomer.

Workflow & Mechanistic Overview

The transformation from a simple pyridine precursor to the final chiral 3-aminopiperidine scaffold follows distinct pathways depending on the chosen strategy.

Asymmetric Hydrogenation Workflow

The metal-catalyzed route involves a two-step sequence: activation followed by reduction. The pyridine nitrogen is first acylated or alkylated to form a pyridinium salt, which is then subjected to hydrogenation.

Asymmetric_Hydrogenation_Workflow Pyridine 3-Aminopyridine Derivative Activation Activation (e.g., Acylation, Benzylation) Pyridine->Activation Activating Agent (e.g., (Boc)₂O, BnBr) Salt N-Acyl/N-Benzyl 3-Aminopyridinium Salt Activation->Salt Hydrogenation Asymmetric Hydrogenation [Ir] or [Rh] Catalyst, H₂ Salt->Hydrogenation Chiral Ligand Product Chiral N-Protected 3-Aminopiperidine Hydrogenation->Product

Caption: General workflow for asymmetric hydrogenation.

The key to enantioselectivity lies in the chiral ligand coordinated to the metal center (e.g., Iridium). The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer during the hydrogen delivery step.

Biocatalytic Transamination Workflow

The biocatalytic route transforms a ketone precursor, which can be derived from a pyridine derivative in earlier steps. The core chiral-inducing step is the enzymatic reaction.

Biocatalytic_Transamination_Workflow Ketone N-Protected 3-Piperidone Enzyme Enzymatic Reaction (Transaminase) Ketone->Enzyme Product Chiral N-Protected 3-Aminopiperidine Enzyme->Product Cofactor Cofactor (PLP) Cofactor->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme

Caption: Workflow for biocatalytic transamination.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. The reaction proceeds through the formation of a Schiff base between the ketone substrate and the PLP cofactor, followed by a stereoselective proton transfer and hydrolysis to release the chiral amine product.[2]

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent robust methods for the synthesis of chiral 3-aminopiperidine derivatives.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Boc-3-aminopyridinium Salt

This protocol details the asymmetric hydrogenation of a pyridinium salt, a method known for its high efficiency and enantioselectivity.[5]

Materials:

  • N-Boc-3-aminopyridinium Tetrafluoroborate

  • [{Ir(cod)Cl}₂] (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-SynPhos (Chiral diphosphine ligand)

  • Toluene, Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Hydrogen Gas (H₂)

  • High-pressure autoclave equipped with a glass vial insert and magnetic stirring

Procedure:

  • Catalyst Preparation (in a nitrogen-filled glovebox):

    • To a clean, dry vial, add [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol% Ir).

    • Add (R)-SynPhos (3.5 mg, 0.0055 mmol, 2.2 mol% ligand).

    • Add 1.0 mL of a 1:1 mixture of anhydrous toluene/DCM.

    • Stir the resulting solution at room temperature for 10-15 minutes. The solution should turn orange/red.

  • Reaction Setup:

    • To the prepared catalyst solution, add the N-Boc-3-aminopyridinium salt (0.25 mmol, 1.0 equiv).

    • Seal the glass vial insert and place it inside the high-pressure autoclave.

  • Hydrogenation:

    • Seal the autoclave. Purge the system with hydrogen gas three times.

    • Pressurize the autoclave to 600 psi (approx. 40 atm) with H₂.

    • Stir the reaction mixture at room temperature (20-25 °C) for 24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave to release the pressure.

    • Purge the system with nitrogen gas.

    • Open the autoclave and remove the reaction vial.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the chiral (R)-3-(Boc-amino)piperidine.

  • Analysis:

    • Determine the yield by mass.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Asymmetric Synthesis using an Immobilized Transaminase

This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine from the corresponding prochiral ketone using a commercially available immobilized transaminase.[2]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized (R)-selective transaminase (e.g., ATA-025-IMB or equivalent)

  • Triethanolamine (TEA) buffer (100 mM, pH 7.5-8.5)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (as amine donor)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Shaking incubator or orbital shaker

Procedure:

  • Reaction Mixture Preparation:

    • In a 10 mL vial, suspend 1-Boc-3-piperidone (100 mg, 0.5 mmol) in 5 mL of TEA buffer (100 mM, pH 7.5).

    • Add PLP to a final concentration of 1 mM.

    • Add isopropylamine to a final concentration of 1 M.

  • Enzyme Addition:

    • Add the immobilized (R)-selective transaminase (typically 5-10 mg of enzyme per 100 mg of substrate, consult manufacturer's recommendation).

  • Reaction:

    • Seal the vial and place it in a shaking incubator set at 30-35 °C.

    • Shake the mixture (e.g., at 200-250 rpm) for 24-48 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing via HPLC or GC.

  • Work-up and Purification:

    • Once the reaction reaches completion, remove the immobilized enzyme by filtration. Wash the enzyme beads with a small amount of buffer. The enzyme can often be recycled.

    • Transfer the aqueous filtrate to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify further by flash column chromatography.

  • Analysis:

    • Determine the yield by mass.

    • Confirm the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Comparative Data and Performance

The choice of synthetic method can be guided by comparing typical performance metrics. The following table summarizes representative results for the synthesis of chiral 3-aminopiperidines.

MethodCatalyst/EnzymeSubstrateYieldee (%)Key AdvantagesReference(s)
Asymmetric Hydrogenation [Ir]/ (R)-SynPhosN-Boc-3-aminopyridinium saltHigh>95%Broad substrate scope, high turnover numbers.[5]
Asymmetric Hydrogenation [Rh]/ Chiral LigandActivated Pyridinium SaltGood to Excellent>90%Effective for various substituted pyridines.[1][7][8]
Biocatalytic Transamination Immobilized ω-Transaminase1-Boc-3-piperidone>90% (conversion)>99%Extremely high enantioselectivity, mild conditions, green process.[2][3][9]
Enzyme Cascade Galactose Oxidase & Imine ReductaseN-Cbz-L-lysinol~54%>99%One-pot synthesis from amino alcohol precursors.[10]

Conclusion and Future Outlook

Both asymmetric hydrogenation and biocatalysis provide powerful and reliable pathways for the synthesis of chiral 3-aminopiperidine scaffolds from pyridine-based precursors. Asymmetric hydrogenation offers versatility and is well-suited for a wide range of substituted pyridines, driven by continuous innovation in chiral ligand design.[11][12] Biocatalysis, particularly with the use of robust immobilized transaminases, stands out for its exceptional enantioselectivity and adherence to green chemistry principles, making it highly attractive for industrial-scale production.[2] Future developments will likely focus on combining these fields, such as in chemoenzymatic cascades, to further streamline these critical synthetic transformations.

References

  • Xiao, J., & Li, C. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • RECERCAT. (n.d.). Asymmetric Hydrogenation of Seven-membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. [Link]

  • PubMed. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry. [Link]

  • University of Liverpool Repository. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Spina, M., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2016). Asymmetric Hydrogenation of Heteroarenes with Multiple Heteroatoms. Synthesis. [Link]

  • Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • PubMed Central. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed Central. (n.d.). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

  • Google Patents. (n.d.). An asymmetric synthesis method for (R)
  • Wiley Online Library. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Stereoselective Synthesis of 3-Boc-amino-2-piperidineacetate via Asymmetric Hydrogenation

[1]

Abstract & Strategic Overview

The 2,3-disubstituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for thrombin inhibitors (e.g., Argatroban intermediates), GPCR modulators, and substance P antagonists. Specifically, Ethyl 3-(Boc-amino)piperidine-2-acetate presents a unique synthetic challenge: establishing two contiguous stereocenters (C2 and C3) with high diastereoselectivity (typically cis) and enantioselectivity.

While direct hydrogenation of pyridine precursors is possible, it often suffers from catalyst poisoning and low enantiomeric excess (ee).[1] This Application Note details the industry-preferred Enamide/Ene-Carbamate Hydrogenation Route . By partially reducing the pyridine to a tetrahydropyridine intermediate, we utilize Rhodium(I)-catalyzed asymmetric hydrogenation to install the stereocenters with precision (>98% ee, >20:1 dr).

Key Advantages of This Protocol
  • Atom Economy: Utilizes molecular hydrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) rather than stoichiometric chiral auxiliaries.
    
  • Scalability: Designed for multi-gram to kilogram scale-up.

  • Safety: Operates at moderate pressures (10–20 bar), mitigating extreme high-pressure hazards.

Mechanistic Strategy & Catalyst Selection[1][3][4]

The Substrate: Tetrahydropyridine Enamide

The critical success factor is the selection of the substrate. We utilize the exocyclic ene-carbamate or endocyclic enamide derived from the partial reduction of the corresponding pyridine or condensation of the lactam.

Target Transformation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

Ligand Selection: The "Bite Angle" Effect

For hindered enamides and ene-carbamates, electron-rich bisphosphine ligands are essential.

  • Josiphos / Walphos Families: These ferrocenyl-based ligands provide a large chiral pocket that accommodates the bulky Boc-group, enforcing high enantioselectivity.

  • DuPhos / BPE: Excellent for smaller, rigid substrates but may struggle with the conformational flexibility of the piperidine ring during hydrogenation.

Recommendation: (R,S)-t-Bu-Josiphos or (R,R)-Me-DuPhos are the primary screening candidates.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathway and the origin of stereocontrol.

GSubstrateTetrahydropyridine(Enamide Precursor)CoordinationCatalyst-SubstrateComplex (Rh-P*)Substrate->Coordination Chelation (C=O, C=C)OxAddOxidative Addition(Rh-H2 Species)Coordination->OxAdd H2 (10-20 bar)InsertionMigratory Insertion(Stereo-determining)OxAdd->Insertion Hydride TransferProductCis-3-Boc-amino-2-piperidineacetateInsertion->Product Reductive Elim.Product->Coordination Catalyst Regeneration

Figure 1: Catalytic cycle for the Rh(I)-mediated asymmetric hydrogenation. The chelation of the Boc-carbonyl to the metal center is crucial for rigidity.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) or parallel hydrogenation screening block (e.g., Endeavor).

  • Catalyst Precursor: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer).
    
  • Ligand: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (SL-J003-1).
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (degassed).

  • Substrate: Ethyl 2-(3-((tert-butoxycarbonyl)amino)-5,6-dihydropyridin-2(1H)-ylidene)acetate.

Step-by-Step Hydrogenation Procedure

Step 1: Catalyst Preparation (In Glovebox)

  • In a 4 mL vial, weigh

    
     (2.5 mg, 0.005 mmol) and the Chiral Ligand (0.011 mmol).
    
  • Add degassed Methanol (1.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn from orange to a deep reddish-orange, indicating complex formation.

Step 2: Substrate Loading

  • Dissolve the substrate (1.0 mmol) in TFE/Methanol (1:1 v/v, 4 mL). Note: TFE is used to enhance the reaction rate via hydrogen bonding activation.

  • Transfer the substrate solution to the autoclave vessel.

  • Add the catalyst solution to the vessel. (S/C ratio = 100:1 to 500:1 depending on scale).

Step 3: Hydrogenation

  • Seal the autoclave.

  • Purge Cycle: Pressurize with Nitrogen (5 bar) and vent. Repeat 3 times to remove Oxygen.

  • H2 Charge: Pressurize with Hydrogen (5 bar) and vent. Repeat 3 times.

  • Final Charge: Pressurize to 15 bar (220 psi) .

  • Stir vigorously (1000 rpm) at 25–30°C for 12–18 hours.

Step 4: Workup & Analysis

  • Vent the hydrogen gas carefully (fume hood).

  • Concentrate the reaction mixture under reduced pressure.

  • Pass the residue through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

  • Analyze via Chiral HPLC and H-NMR.

Analytical Validation & Data Interpretation

Determining Stereochemistry

The hydrogenation typically yields the 2,3-cis isomer as the major product due to the catalyst approaching from the less hindered face, directed by the Boc-amino group.

ParameterMethodAcceptance Criteria
Conversion HPLC / H-NMR> 98% (Disappearance of alkene proton at ~5.8 ppm)
Diastereoselectivity (dr) H-NMR (C2-H vs C3-H coupling)> 20:1 (cis/trans)
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 96%
NMR Diagnostic Signals
  • Cis-isomer: The coupling constant ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     is typically smaller (2–5 Hz) for cis-2,3-disubstituted piperidines in specific conformations, whereas trans isomers often display larger axial-axial couplings (8–11 Hz). Note: Conformational flexibility requires careful analysis, often confirming with NOESY experiments.
    

Troubleshooting & Optimization Logic

If results deviate from the target, follow this decision tree:

OptimizationStartLow Yield or EE?Check1Check O2 Contamination(Did solution turn black?)Start->Check1Check2Solvent ScreeningCheck1->Check2NoAction1Regenerate CatalystStrict DegassingCheck1->Action1YesCheck3Pressure AdjustmentCheck2->Check3Good Conv, Low EEAction2Switch MeOH -> TFE(Boosts H-bonding)Check2->Action2Low ConversionAction3Increase Pressure (up to 50 bar)Check for inhibitionCheck3->Action3

Figure 2: Troubleshooting logic for hydrogenation parameters.

Critical Insight: The Role of TFE

Trifluoroethanol (TFE) is not just a solvent; it is a process enabler. It stabilizes the cationic Rh-species and facilitates the opening of the catalyst coordination sphere, often dramatically increasing turnover frequency (TOF) for difficult amino-acid precursors [1].

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4175. Link

  • Rossen, K., et al. (Merck Process Research). (2006). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Sitagliptin. Journal of the American Chemical Society.[2] (Contextual reference for enamide hydrogenation methodology).

  • Wang, D.-S., et al. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. Link

Application Note: Optimized N-Alkylation of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore, present in over 12,000 biologically active compounds, including blockbusters like Fentanyl, Donepezil, and Risperidone. However, the secondary amine nitrogen is prone to over-alkylation (quaternization) and elimination side reactions during functionalization.

This guide moves beyond standard textbook definitions to provide three field-validated protocols for the N-alkylation of piperidine. It prioritizes selectivity , yield , and operational safety . We contrast the classical SN2 approach with Reductive Amination and advanced Transition-Metal Catalyzed (Borrowing Hydrogen) strategies.

Strategic Method Selection

Choosing the right protocol is dictated by the electrophile's nature and the tolerance for side products.

Decision Tree for Protocol Selection

MethodSelection Start Start: Piperidine Substrate Electrophile What is the Alkyl Source? Start->Electrophile Halide Alkyl Halide/Sulfonate (R-X) Electrophile->Halide High Reactivity Needed Carbonyl Aldehyde/Ketone (R=O) Electrophile->Carbonyl Avoid Quaternization Alcohol Primary Alcohol (R-OH) Electrophile->Alcohol Green/Atom Economy Direct Protocol A: Direct Alkylation (SN2) Halide->Direct Base: K2CO3/DIPEA Solvent: MeCN/DMF Reductive Protocol B: Reductive Amination Carbonyl->Reductive Reagent: NaBH(OAc)3 Solvent: DCE/DCM Borrowing Protocol C: Borrowing Hydrogen (Green/Catalytic) Alcohol->Borrowing Cat: [Ru] or [Ir] Temp: >100°C

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on available starting materials and selectivity requirements.

Detailed Experimental Protocols

Protocol A: Direct Nucleophilic Substitution (SN2)

Best For: Simple primary alkyl halides where cost is a driver and over-alkylation is manageable. Mechanism: The piperidine nitrogen acts as a nucleophile, displacing a leaving group (Halide/Mesylate).

Critical Parameter: Base & Solvent Selection [1][2][3]

  • Base: Use K₂CO₃ (2-3 eq) for general cases. Use Cs₂CO₃ for less reactive halides (Finkelstein effect). Avoid strong bases like NaH unless necessary, as they can cause elimination (E2) of the alkyl halide.

  • Solvent: Acetonitrile (MeCN) is preferred for its polarity and ease of removal. DMF increases reaction rate but is harder to remove.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Piperidine derivative (1.0 equiv) and Anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 equiv, finely ground).[2][4] Stir for 10 minutes at room temperature (RT).

  • Electrophile Addition:

    • Crucial Step: Dissolve the Alkyl Halide (1.0 - 1.1 equiv) in a minimal amount of MeCN.

    • Add this solution dropwise over 30-60 minutes using a syringe pump or dropping funnel. Slow addition keeps the amine in excess relative to the halide, minimizing quaternary salt formation.

  • Reaction: Stir at RT (for reactive halides like Benzyl Br) or reflux (80°C for unreactive alkyl chlorides) for 4-16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[1][2][4][5][6][7] Dry over Na₂SO₄.[2][4][6]

Protocol B: Reductive Amination (The "Precision" Method)

Best For: Complex synthesis where mono-alkylation is strictly required. Prevents over-alkylation because the intermediate iminium ion is reduced to a secondary/tertiary amine that is less reactive towards the hydride reagent than the imine. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) . It is milder than NaCNBH₃ (toxic) and NaBH₄ (too strong, reduces aldehydes).

Step-by-Step Procedure:

  • Imine Formation: Dissolve Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM (0.2 M).

    • Tip: If using a ketone or sterically hindered amine, add Acetic Acid (1-2 equiv) to catalyze imine formation.

  • Reduction: Stir for 30-60 mins. Then, add NaBH(OAc)₃ (1.5 equiv) in one portion.[3]

    • Note: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Stir at RT for 2-12 hours.

  • Quench: Quench by adding Sat. NaHCO₃ (aq).[4][6] Stir vigorously for 15 mins to decompose boron complexes.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[1][7]

Protocol C: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Best For: Large-scale process chemistry, "Green" synthesis, and using stable Alcohols instead of mutagenic halides. Mechanism: The metal catalyst dehydrogenates the alcohol to an aldehyde (in situ), which condenses with the amine to form an imine.[8] The catalyst then returns the hydrogen to reduce the imine to the amine.[8] Water is the only byproduct.[8][9]

Catalyst System: [Ru(p-cymene)Cl₂]₂ with DPEphos or PPh3.

Step-by-Step Procedure:

  • Charge: In a pressure tube or heavy-walled flask, add Piperidine (1.0 equiv), Primary Alcohol (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (1 mol%), and DPEphos (2 mol%).

  • Solvent: Add Toluene or t-Amyl Alcohol (1.0 M). Solvent-free is possible if reagents are liquid.

  • Base (Optional but recommended): Add KOtBu (10 mol%) to activate the pre-catalyst.

  • Reaction: Seal the vessel and heat to 110-130°C for 12-24 hours.

    • Why Heat? High temperature is required to drive the dehydrogenation thermodynamics.

  • Workup: Cool to RT. Filter through a pad of Celite to remove catalyst. Concentrate. often yields pure product without chromatography.

Critical Parameters & Troubleshooting

Comparative Analysis of Conditions
ParameterProtocol A (SN2)Protocol B (Reductive)Protocol C (Catalytic)
Selectivity Moderate (Risk of Quaternization)High (Mono-selective)High
Atom Economy Low (Stoichiometric waste)ModerateExcellent (Water byproduct)
Reaction Time 4 - 16 h2 - 12 h12 - 24 h
Temp Range 0°C - 80°C20°C (RT)100°C - 140°C
Key Risk Over-alkylationReduction of aldehydeCatalyst poisoning
Troubleshooting Guide
IssueProbable CauseCorrective Action
Quaternization (Over-alkylation) Excess alkyl halide or fast addition.Switch to Protocol B . If using Protocol A, use syringe pump addition and 0.9 eq of halide.[5]
No Reaction (Protocol A) Poor nucleophilicity or steric bulk.Switch solvent to DMF or DMSO (polar aprotic). Add KI (0.1 eq) to form reactive alkyl iodide in situ (Finkelstein).
Low Yield (Protocol B) Imine hydrolysis or poor reduction.Ensure anhydrous conditions. Add Molecular Sieves (4Å) to scavenge water during imine formation.
Elimination Product (Alkene) Base is too strong (E2 competition).Use a weaker base (e.g., NaHCO₃ or K₂CO₃ ) instead of NaH/KOtBu. Lower the temperature.

Mechanistic Visualization

Pathway: Reductive Amination vs. Direct Alkylation[4]

Mechanism cluster_SN2 Protocol A: Direct Alkylation cluster_Reductive Protocol B: Reductive Amination Piperidine Piperidine (Secondary Amine) Transition Transition State (SN2) Piperidine->Transition + R-X + Base Iminium Iminium Ion (Intermediate) Piperidine->Iminium + R-CHO - H2O Halide Alkyl Halide (R-CH2-X) Product_A Tertiary Amine (Desired) Transition->Product_A Quat Quaternary Salt (Over-alkylation) Product_A->Quat + Excess R-X (Side Reaction) Aldehyde Aldehyde (R-CHO) Product_B Tertiary Amine (Desired) Iminium->Product_B + NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanistic divergence between Direct Alkylation (risk of quaternization) and Reductive Amination (controlled mono-alkylation).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.
  • Guillena, G., et al. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews, 110(3), 1611-1641.
  • ThalesNano. (2020). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from

  • ResearchGate. (2017).[5] Procedure for N-alkylation of Piperidine? Retrieved from

Sources

Application Note: Synthesis of Bicyclic Lactams from 3-Amino-2-Piperidineacetate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,7-diazabicyclo[4.3.0]nonan-8-one scaffold (and its substituted analogs) represents a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic. By fusing a piperidine ring with a


-lactam, this bicyclic system rigidly orients pharmacophores, enhancing binding affinity and selectivity for targets such as NMDA receptors, GPCRs, and proteases.

This guide details the robust synthesis of these bicyclic lactams starting from 3-amino-2-piperidineacetate precursors. Unlike monocyclic functionalization, this transformation requires precise stereochemical control to govern the cis- or trans- fusion of the bicyclic core. We present a validated workflow covering precursor assembly, critical cyclization parameters, and purification strategies to isolate high-purity diastereomers.

Mechanistic Insight & Strategic Planning

The formation of the bicyclic lactam core relies on an intramolecular aminolysis where the nucleophilic amine at position C3 attacks the electrophilic carbonyl of the acetate side chain at position C2.

Stereochemical Determinants

The success of the cyclization and the geometry of the final product are dictated by the relative stereochemistry of the piperidine precursor:

  • Cis-Precursors: The C2-acetate and C3-amine groups are on the same face of the piperidine ring. Cyclization is kinetically favored, yielding the cis-fused bicyclic lactam (typically the thermodynamic product).

  • Trans-Precursors: The groups are on opposite faces. Direct cyclization requires a high-energy twisted boat conformation or prior epimerization at C2. Trans-fused [4.3.0] systems are significantly more strained; thus, trans-precursors often fail to cyclize under mild conditions or undergo epimerization to yield the cis-product.

Synthetic Pathway Visualization

G Start Start: Ethyl (3-amino-pyridin-2-yl)acetate Hydro Hydrogenation (H2, Rh/C or PtO2) Start->Hydro Reduction Precursor Intermed: Ethyl 3-amino-2-piperidineacetate (Cis/Trans Mixture) Hydro->Precursor Piperidine Formation Resolution Chiral Resolution / Separation Precursor->Resolution Optional Cyclization Cyclization Condition (Thermal or Base-Catalyzed) Precursor->Cyclization Direct (Racemic) Resolution->Cyclization Pure Diastereomer Product Target: 3,7-diazabicyclo[4.3.0]nonan-8-one Cyclization->Product -EtOH

Figure 1: Logical workflow for the synthesis of 3,7-diazabicyclo[4.3.0]nonan-8-one from pyridine precursors.

Experimental Protocols

Protocol A: Precursor Synthesis (Hydrogenation Route)

Objective: To generate ethyl 3-amino-2-piperidineacetate from an aromatic pyridine precursor.

Reagents:

  • Ethyl (3-amino-pyridin-2-yl)acetate (1.0 equiv)

  • Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO

    
    ) (10 wt%)
    
  • Acetic Acid (glacial)[1]

  • Hydrogen gas (H

    
    )
    

Procedure:

  • Dissolution: Dissolve ethyl (3-amino-pyridin-2-yl)acetate (5.0 g, 27.7 mmol) in glacial acetic acid (50 mL). Note: Acidic media protonates the pyridine nitrogen, facilitating hydrogenation and preventing catalyst poisoning.

  • Hydrogenation: Transfer the solution to a high-pressure hydrogenation vessel (Parr reactor). Add the catalyst (500 mg 5% Rh/C).

  • Reaction: Pressurize with H

    
     to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the disappearance of the aromatic starting material.
    
  • Workup: Filter the catalyst through a pad of Celite. Rinse with methanol.[1][2]

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO

    
     to remove residual acetic acid.
    
  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude piperidine acetate as a mixture of cis and trans diastereomers.
Protocol B: Thermal Cyclization (The "Titanium" Method)

Objective: Efficient intramolecular amidation to form the bicyclic lactam.

Context: Direct thermal heating often leads to polymerization. The use of a mild Lewis acid or base catalysis improves yield. This protocol uses a base-mediated approach suitable for esters.[3]

Reagents:

  • Crude Ethyl 3-amino-2-piperidineacetate (from Protocol A)

  • Sodium Methoxide (NaOMe) (0.5 M in MeOH) or Toluene/Reflux

  • Solvent: Anhydrous Toluene or Methanol

Procedure:

  • Setup: Dissolve the crude amino-ester (2.0 g) in anhydrous toluene (40 mL).

  • Catalysis: Add a catalytic amount of NaOMe (0.1 equiv). Alternatively, for acid-sensitive substrates, simply reflux in toluene.

  • Reflux: Heat the reaction mixture to reflux (110 °C) under a nitrogen atmosphere equipped with a Dean-Stark trap (if water is generated) or simple reflux for ester-amine exchange. Stir for 6–12 hours.

    • Mechanistic Note: The cis-isomer cyclizes rapidly. The trans-isomer may equilibrate to cis under basic conditions (via enolization of the ester) and then cyclize, or remain unreacted.

  • Monitoring: Monitor by TLC (EtOAc/MeOH/NH

    
    OH) or LC-MS. The product (bicyclic lactam) is typically more polar than the ester precursor but less polar than the free acid.
    
  • Purification: Evaporate the solvent. Purify the residue via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Target: 3,7-diazabicyclo[4.3.0]nonan-8-one.

Data Analysis & Characterization

Distinguishing the stereochemistry of the fused ring system is critical. The coupling constant (


) between the bridgehead protons (H2 and H3 in the piperidine numbering, or H1 and H6 in bicyclic numbering) is the diagnostic standard.

Table 1: NMR Diagnostics for Stereochemical Assignment

FeatureCis-Fused LactamTrans-Fused Lactam
Bridgehead Coupling (

)
2.0 – 5.0 Hz 9.0 – 11.0 Hz
Conformation Chair-Envelope (Flexible)Chair-Chair (Rigid)
Thermodynamic Stability More Stable (Preferred)Less Stable (Strained)
13C NMR (Bridgehead C) Shielded (Upfield)Deshielded (Downfield)

Interpretation:

  • In the Cis-fused system, the dihedral angle between the bridgehead protons is approx. 60°, leading to a small coupling constant (

    
     < 5 Hz).
    
  • In the Trans-fused system, the protons are anti-periplanar (approx. 180°), resulting in a large coupling constant (

    
     > 9 Hz).
    

Troubleshooting & Optimization

Issue 1: Low Yield / Polymerization

  • Cause: Intermolecular reaction (polymerization) competing with intramolecular cyclization.

  • Solution: Apply High Dilution Principles . Run the cyclization at concentrations < 0.05 M to favor the intramolecular pathway.

Issue 2: Incomplete Cyclization of Trans-Isomer

  • Cause: The trans-precursor cannot access the reaction geometry.

  • Solution: Promote Epimerization . Use a stronger base (e.g., NaOEt in EtOH) and prolonged heating to equilibrate the C2 center, converting the trans-isomer to the reactive cis-isomer, which is then trapped by cyclization (Dynamic Kinetic Resolution).

Issue 3: N-Protection Interference

  • Cause: If the piperidine Nitrogen (N1) is Benzyl-protected, steric bulk may slow cyclization.

  • Solution: Perform cyclization on the N-Boc protected or N-H free piperidine. If N-H is free, ensure no intermolecular N-alkylation occurs.

References

  • Gryder, B. E., et al. (2011). Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones as potential nootropic and analgesic drugs. Journal of Medicinal Chemistry. Link

  • Reyes-Bravo, E., et al. (2022).[4][5] Diastereoselective synthesis of new zwitterionic bicyclic lactams. RSC Advances. Link

  • Faler, C. A., et al. (2005).[5] Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. Link

  • Unnikrishnan, P., et al. (2020).[1][5] Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. ResearchGate. Link

Sources

Incorporation of piperidine beta-amino acids into peptide backbones

Application Note: Strategic Incorporation of Piperidine -Amino Acids into Peptide Backbones for Foldamer Engineering

Executive Summary & Mechanistic Rationale

The transition from native



11

Among these building blocks, piperidine

  • Absolute Proteolytic Evasion: Endogenous proteases are stereospecific to the

    
    -amino acid backbone. The insertion of an extra methylene carbon in 
    
    
    -amino acids renders the peptide bond unrecognizable to hydrolytic enzymes, conferring near-absolute 2[2].
  • Conformational Pre-organization: The cyclic nature of the piperidine ring restricts the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     torsion angle of the backbone. This structural pre-organization drives the formation of stable 14-membered helices and reduces the entropic penalty upon binding to target receptors, resulting in highly potent [3].
    

Experimental Design & Synthesis Workflow

The incorporation of piperidine

SPPS_WorkflowStartResin Swelling(DMF, 30 min)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectCouple1Couple Fmoc-Nipecotic Acid(HATU, DIPEA)Deprotect->Couple1Check1Kaiser Test(Primary Amine)Couple1->Check1Check1->Couple1IncompleteDeprotect2Fmoc Deprotectionof Nipecotic AcidCheck1->Deprotect2CompleteCouple2Couple Next Residue(Double Coupling)Deprotect2->Couple2Check2Chloranil Test(Secondary Amine)Couple2->Check2Check2->Couple2IncompleteCleaveTFA Cleavage &Global DeprotectionCheck2->CleaveComplete

Solid-Phase Peptide Synthesis (SPPS) workflow for piperidine β-amino acids.

Step-by-Step Methodology: Self-Validating SPPS Protocol

Phase 1: Resin Preparation & Fmoc Deprotection
  • Step 1: Swell the selected resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing reactive linker sites.

  • Step 2: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating an E1cB elimination. (Note: Do not confuse the deprotection reagent, free piperidine, with the building block, 4[4]).

Phase 2: Coupling OF the Piperidine -Amino Acid
  • Step 3: Prepare a solution of 3 eq Fmoc-nipecotic acid, 2.9 eq HATU, and 6 eq DIPEA in DMF.

  • Step 4: Add to the resin and agitate for 60 minutes.

  • Causality: The carboxyl group of nipecotic acid is attached directly to the bulky piperidine ring. To overcome this steric hindrance, 5 because its 7-azabenzotriazole leaving group is highly reactive and forms a stabilized active ester[5]. Validate completion using a standard Kaiser test.

Phase 3: Coupling ONTO the Piperidine -Amino Acid (The Critical Step)
  • Step 5: Deprotect the N-terminal Fmoc group of the newly coupled nipecotic acid.

  • Step 6: Pre-activate the next Fmoc-amino acid (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF for 3 minutes. Add DIPEA (8 eq) and transfer to the resin.

  • Step 7: React for 2–4 hours at room temperature, or apply microwave assistance (75°C, 15 min). Perform a mandatory double coupling.

  • Causality: Once the Fmoc group is removed, the exposed N-terminal amine is a secondary amine embedded within a ring. This is the rate-limiting step of the synthesis due to extreme steric bulk and significantly reduced nucleophilicity. Standard HBTU/HOBt chemistry will fail here; the anchoring effect of HOAt via hydrogen bonding is required to accelerate acylation.

In-Process Validation Logic

A critical failure point in synthesizing piperidine-containing peptidomimetics is the misinterpretation of colorimetric validation tests.

Validation_LogicNTermIdentify N-TerminalAmine TypeDecisionPrimary or Secondary?NTerm->DecisionPrimaryPrimary Amine(Standard α-AA)Decision->PrimarySecondarySecondary Amine(Piperidine Ring)Decision->SecondaryKaiserKaiser Test(Ninhydrin)Primary->KaiserChloranilChloranil Test(Acetaldehyde)Secondary->ChloranilValid1Accurate ValidationKaiser->Valid1Valid2Accurate ValidationChloranil->Valid2

Logic flow for selecting the correct colorimetric validation test during SPPS.

Causality for Test Selection: The standard Kaiser test relies on the formation of Ruhemann's purple, which requires two protons from a primary amine. Because the piperidine nitrogen is a secondary amine, the Kaiser test will yield a false negative even if deprotection was successful. A 5 (using acetaldehyde and p-chloranil) must be used; it reacts specifically with secondary amines to form a distinct blue/green dialkylaminovinyl derivative[5].

Quantitative Data Summary

The incorporation of piperidine

PropertyNative

-Peptide

-Peptide (Piperidine-modified)
Causality / Mechanism
Proteolytic Half-Life (Serum) < 2 hours> 48 hoursNon-recognition of the extended

-backbone by endogenous proteases.
Helical Pitch ~5.4 Å (3.6 residues/turn)~5.0 Å (14-helix, 3 residues/turn)Conformational restriction by the piperidine ring dictates specific dihedral angles.
Target Binding Affinity (

)
Low nanomolarSub-nanomolarPre-organization of the backbone reduces entropic penalty upon binding.
Cell Permeability PoorModerate to HighIncreased lipophilicity and masking of peptide bonds by the piperidine hydrocarbon ring.

Cleavage, Purification, and Structural Validation

  • Cleavage: Treat the resin with Reagent K (82.5% TFA, 5% phenol, 5% H2O, 5% thioanisole, 2.5% ethanedithiol) for 2 hours[2]. Because piperidine

    
    -amino acids typically lack reactive side chains, a simpler TFA/TIS/H2O (95:2.5:2.5) cocktail is also highly effective.
    
  • Precipitation: Drip the cleavage cocktail into cold diethyl ether. The increased lipophilicity of the piperidine ring aids in rapid and dense precipitation.

  • Validation: Confirm the synthesized mass via LC-MS. To validate the successful engineering of the foldamer, utilize Circular Dichroism (CD) spectroscopy to confirm the presence of characteristic minima associated with 14-helix formation.

References

  • Recognition of MHC-II peptide ligands that contain β-amino acids. PubMed Central (PMC).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews (RSC).
  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery. MDPI.
  • CAS 193693-67-3: (R)-1-FMOC-PIPERIDINE-3-CARBOXYLIC ACID. CymitQuimica.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

Solvent selection for recrystallization of Boc-protected piperidine esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection for the Recrystallization of Boc-Protected Piperidine Esters

Executive Summary

Boc-protected piperidine esters present unique purification challenges due to their high lipophilicity, low melting points, and propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out." This application note provides a mechanistic framework for selecting optimal binary solvent systems, controlling supersaturation, and executing a self-validating recrystallization protocol to ensure high-purity crystalline recovery.

Mechanistic Challenges: Lipophilicity and Oiling Out

The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic and sterically bulky. When conjugated to a piperidine ester, the resulting molecule often exhibits a depressed melting point and 1[1]. During cooling recrystallization, these thermodynamic properties frequently cause the solute to separate from the solvent as a secondary, solute-rich liquid phase (an emulsion) rather than forming a rigid crystal lattice[2].

This phenomenon, LLPS or "oiling out," is detrimental because the amorphous oil droplets act as an excellent solvent for structurally similar impurities, effectively2[2]. Furthermore, oiling out is heavily dependent on the crystalline solubility of the target compound; solvents that exhibit excessively high solubility reduce the maximum achievable supersaturation, thereby 3[3].

Thermodynamic Principles of Solvent Selection

To successfully crystallize Boc-piperidine esters, the solvent system must navigate the narrow Metastable Zone Width (MSZW) between the solubility curve and the LLPS binodal boundary.

  • Avoid Single Solvents: Single solvents rarely provide the steep temperature-dependent solubility gradient required for these specific carbamates.

  • Binary Systems (Solvent/Anti-solvent): A "good" solvent (e.g., Ethyl Acetate) dissolves the compound via dipole-dipole interactions with the carbamate and ester carbonyls. A "poor" anti-solvent (e.g., Heptane) is titrated to1[1].

  • Temperature Considerations: Counterintuitively, initiating crystallization at excessively high temperatures can favor oiling out by 3 before hitting the LLPS boundary[3]. A holistic framework prioritizes solvents with moderate boiling points to allow controlled cooling without crossing the emulsion threshold[4].

Quantitative Solvent System Comparison

The table below summarizes the physicochemical parameters and historical performance of common binary systems used for Boc-piperidine ester recrystallization.

Solvent System (Good / Poor)Boiling Point Range (°C)Polarity Index (Good / Poor)Oiling-Out PropensityTypical YieldRecommended Substrate Profile
Ethyl Acetate / Heptane 77 / 984.4 / 0.1Moderate75–85%General Boc-piperidine alkyl esters
Toluene / Hexanes 110 / 682.4 / 0.1High70–80%Highly lipophilic, bulky ester derivatives
Isopropanol / Water 82 / 1003.9 / 9.0Low60–70%Esters with polar side-chains or halogens
MTBE / Pentane 55 / 362.5 / 0.0Very High65–75%Low-melting point (< 60°C) compounds

Process Workflow and Decision Logic

SolventSelection Start Crude Boc-Piperidine Ester Solubility Assess Solubility Profile (Determine Good/Poor Solvents) Start->Solubility System Select Binary System (e.g., EtOAc / Heptane) Solubility->System Dissolve Dissolve in Minimum Hot Good Solvent (T < bp) System->Dissolve AntiSolvent Titrate Anti-Solvent Dropwise until Cloud Point Dissolve->AntiSolvent Cooling Controlled Cooling (0.5 °C / min) AntiSolvent->Cooling Check Phase Separation Check: Crystals or Oil? Cooling->Check Oiling Oiling Out (LLPS) Detected Check->Oiling Liquid Emulsion Crystals Nucleation & Growth of Pure Crystals Check->Crystals Solid Particles Reheat Reheat & Add 2-5% Good Solvent Oiling->Reheat Reheat->Cooling Re-attempt Isolate Vacuum Filtration & Cold Wash Crystals->Isolate

Workflow for mitigating oiling out during Boc-piperidine ester recrystallization.

Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane system, optimized to prevent LLPS through controlled supersaturation generation.

Step 1: Initial Dissolution Causality: Maximizing solute mobility without degradation.

  • Place the crude Boc-piperidine ester in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of EtOAc (approx. 2-3 mL per gram of crude).

  • Heat the mixture gently to 60°C (below the 77°C boiling point of EtOAc to prevent solvent loss and concentration spiking). Stir until completely dissolved.

  • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble impurities before proceeding.

Step 2: Anti-Solvent Titration Causality: Approaching the Metastable Zone.

  • Maintain the solution at 60°C.

  • Begin adding Heptane dropwise (approx. 1 drop per second) while maintaining 1[1].

  • Continue addition until the solution reaches the "cloud point"—a persistent, faint milky turbidity that does not dissipate upon stirring.

  • Causality Insight: The cloud point indicates that the solution has crossed the solubility curve and entered the MSZW. Vigorous stirring prevents local pockets of high anti-solvent concentration, which would prematurely trigger LLPS.

Step 3: Clarification and Seeding Causality: Resetting the thermodynamic state.

  • Add EtOAc dropwise (usually 2-5 drops) just until the 1[1].

  • Optional but Recommended: Add 1-2 mg of pure Boc-piperidine ester seed crystals. 2 bypasses the high activation energy required for primary nucleation, drastically reducing the risk of oiling out[2].

Step 4: Controlled Cooling Causality: Kinetic control of crystal growth.

  • Remove the flask from the heat source. Allow it to cool to room temperature ambiently. Do not place it directly in an ice bath.

  • Causality Insight: Rapid cooling spikes the supersaturation level, kinetically favoring the 2 rather than a highly ordered crystal lattice[2].

  • Self-Validation Check (The LLPS Test): Once at room temperature, stop the stirring for 15 seconds. Inspect the bottom and walls of the flask.

    • Pass: Distinct, geometric solid particles are settling. Proceed to Step 5.

    • Fail: A viscous, syrup-like layer or distinct liquid droplets have formed at the bottom. LLPS has occurred. Corrective Action: Reheat the mixture to 60°C,1 to decrease the supersaturation limit, and repeat the cooling phase[1].

Step 5: Isolation and Washing

  • Once crystallization is complete at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Heptane to displace residual mother liquor without dissolving the product.

  • Dry the crystals under high vacuum to a constant weight.

References

  • Benchchem. "Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORTog6cWOv2cw18Afh39NppAPl7Z2R8TDuC3okjgYtdGGurF39KB2_rXrbTsmOc7YHoFQ8C-JphktuDul5TBQ6aCBsWo3Rk9HGlVk3aQQ0ct8LWZ10zbv8sh25bf3t1bZ8dK-ipWKYa12HAwX0cVnfx9QV666irElGzrb6ts1GhMQG8p9Em6xOnZovvU6cW-aZLgGtUKUrWWtKSuCYGykZkychrNaK6W53XCTMY2YGbSqKSs=]
  • American Chemical Society. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqH0MpqzbHKqWMggcDRZCX9cQtLCs4L05dA4RUVGgypIky4wBXpygKnjJoknyhXJt2XToUwQj_InyYd_AunmJbITABWUb7QDve7AOlRMEEY-QFzhHGc-kW0O-tKzStBsMNXt1DjLMT70pqYA==]
  • American Chemical Society. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw4sVVtBJ-I9A7i1QbtQYiSvu0tj6LZFIGpCXKF0zT_WKfyxzYr21BNkfvMdIO_E3xUSwaCUJlm1Im2vekqpjnYUEj6nHPeB6vnAYkA20SWbAuPXwyRCH5B1m1K0-yf_kp9G4Cr0ah2iEgpDE=]
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZ0H8H4SB_VKVKBqteUFnAiPMN_GgBWuNGU_iYyL8i4J9GgH8wQsLeskzj0mIviDvG0Lvn0WWn12EHHZ8QkOQ7zfPLxOOd1257tffDMobaR275QQQz4uy322LpSJy-MZFP4SsNDcRssYGLWJd0C9flWen2e4FMGFLCjtz50jRaTGk6ifD8y55GklWjgcY3otml9rGEF_XseT9nBfWjhKrvVse18v9YFswOHrM7QXzfAC6Sg==]

Sources

Troubleshooting & Optimization

Preventing epimerization at C2 during ester hydrolysis of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in peptide and peptidomimetic synthesis: the loss of stereochemical integrity at the C2 position of piperidine-2-carboxylic acid (pipecolic acid) derivatives during ester hydrolysis.

Below, you will find an in-depth analysis of the chemical causality behind this issue, a strategic decision matrix, and self-validating experimental protocols to ensure your syntheses remain stereopure.

Section 1: Mechanistic Troubleshooting & Causality

Q: Why is the C2 position of my protected piperidine ester so prone to epimerization during standard LiOH/NaOH hydrolysis?

A: The epimerization at the C2 position is fundamentally a kinetic deprotonation issue driven by the local electronic environment[1]. In piperidine-2-carboxylic acid derivatives, the C2 proton is highly acidic because it is situated alpha to the ester carbonyl.

When the adjacent ring nitrogen is protected with a carbamate group (such as Boc, Cbz, or Fmoc), the electron-withdrawing nature of the protecting group's carbonyl pulls electron density away from the nitrogen, which in turn exerts an inductive electron-withdrawing effect on the C2 carbon. Under standard basic saponification conditions (e.g., aqueous LiOH or NaOH), the hydroxide ion easily abstracts this acidic C2 proton. This forms a planar, sp2-hybridized enolate intermediate. When the intermediate is reprotonated by the solvent, the proton can attack from either the top or bottom face, resulting in a thermodynamically driven mixture of diastereomers or enantiomers.

G A L-Piperidine-2-ester (Chiral sp3 C2) B Base (OH-) Deprotonation A->B C Enolate Intermediate (Planar sp2 C2) B->C Fast D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F D-Epimer (Loss of Chirality) D->F G L-Epimer (Retention) E->G

Mechanism of base-catalyzed C2 epimerization via a planar enolate intermediate.

Q: I am locked into using a methyl ester for my current synthetic route. How can I hydrolyze it without causing epimerization?

A: If you cannot change the ester protecting group, you must abandon traditional aqueous hydroxide bases. The most authoritative and field-proven method for the chemoselective and stereoretentive hydrolysis of sensitive methyl esters is the use of trimethyltin hydroxide (Me3SnOH) [2].

As established by, Me3SnOH acts as a mild, Lewis-acidic nucleophile. It selectively coordinates to and hydrolyzes methyl esters in non-aqueous solvents (such as 1,2-dichloroethane) without generating the highly basic conditions required for enolate formation[3]. This preserves the stereochemical integrity of the adjacent C2 chiral center perfectly.

Q: How can I design my next-generation synthetic route to avoid this problem entirely?

A: The most robust strategy is to utilize orthogonal protecting groups that do not require basic conditions for cleavage.

  • tert-Butyl esters: These are cleaved under strictly acidic conditions (e.g., TFA in DCM)[4]. Because no base is present, C2 deprotonation is chemically impossible.

  • Allyl esters: These are cleaved under strictly neutral conditions using Palladium(0) catalysis and a nucleophilic scavenger (like pyrrolidine)[5]. This is the preferred route if your molecule contains acid-labile functionalities.

DecisionTree Start Select Ester Cleavage Strategy for Piperidine-2-Carboxylates Q1 Is the substrate sensitive to basic conditions? Start->Q1 Methyl Methyl/Ethyl Ester Hydrolysis Q1->Methyl No (or already synthesized) Orthogonal Orthogonal Ester Cleavage Q1->Orthogonal Yes (Design phase) Me3SnOH Me3SnOH in DCE (Mild, Neutral-like) Methyl->Me3SnOH High risk of epimerization LiOH LiOH / THF / H2O (Strict temp control) Methyl->LiOH Low risk / robust substrate Q2 Is the substrate sensitive to acidic conditions? Orthogonal->Q2 Allyl Allyl Ester Pd(PPh3)4 / Pyrrolidine (Neutral) Q2->Allyl Yes (Acid-labile groups present) tButyl tert-Butyl Ester TFA / DCM (Acidic) Q2->tButyl No (Acid-tolerant)

Decision matrix for selecting ester hydrolysis conditions to prevent C2 epimerization.

Section 2: Quantitative Strategy Comparison

To assist in route scouting, summarize your options using the following validated performance metrics:

Cleavage StrategyReagents & ConditionspH ProfileEpimerization RiskSubstrate Compatibility
Standard Hydrolysis LiOH, THF/H2O, 0 °CHighly BasicHigh (5–20%)Poor for base-sensitive / chiral C2 substrates.
Organotin Hydrolysis Me3SnOH, DCE, 70 °CMild / Lewis AcidicVery Low (<1%)Excellent; preserves most base-labile protecting groups[2].
Acidic Cleavage TFA, DCM, 25 °CHighly AcidicNone (0%)Requires acid-stable substrate (t-Bu ester)[4].
Palladium Cleavage Pd(PPh3)4, Pyrrolidine, 25 °CNeutralNone (0%)Requires allyl ester; orthogonal to Boc/Fmoc[5].

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Always verify the stereochemical integrity of your final product by running a small aliquot on a chiral HPLC column against a racemic standard.

Protocol A: Trimethyltin Hydroxide (Me3SnOH) Mediated Hydrolysis[3]

Use this protocol when you are forced to cleave a methyl ester on an epimerization-prone substrate.

  • Preparation: Dissolve the piperidine-2-carboxylate methyl ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add trimethyltin hydroxide (Me3SnOH, 3.0–5.0 eq). (Safety Note: Organotin compounds are highly toxic and bio-accumulative; handle strictly in a fume hood with proper PPE).

  • Reaction: Heat the reaction mixture to 70 °C. Monitor the consumption of the starting material by LC-MS (typically requires 2–8 hours).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a mild aqueous buffer (e.g., 5% aqueous KHSO4 or phosphate buffer pH 4.5) to remove tin byproducts.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2SO4, and concentrate to yield the stereopure carboxylic acid.

Protocol B: Acidic Cleavage of tert-Butyl Esters[4]

Use this protocol for robust, base-free cleavage when synthesizing new routes.

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.

  • Cleavage: Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. (Self-Validation Tip: If your molecule contains electron-rich aromatic side chains, add 2.5% triisopropylsilane (TIPS) as a carbocation scavenger to prevent alkylation).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Isolation: Concentrate the reaction mixture under a stream of dry nitrogen. Co-evaporate the residue with toluene (3x) to remove residual TFA azeotropically, yielding the free carboxylic acid.

Protocol C: Palladium-Catalyzed Cleavage of Allyl Esters[5]

Use this protocol when your substrate is sensitive to both strong acids and strong bases.

  • Preparation: Dissolve the allyl ester (1.0 eq) in anhydrous DCM (0.05 M) under a strict argon atmosphere.

  • Scavenger Addition: Add a nucleophilic scavenger such as pyrrolidine or morpholine (5.0 eq) to capture the liberated allyl group.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05–0.1 eq).

  • Reaction: Stir the reaction at room temperature in the dark for 1–2 hours. Monitor by TLC.

  • Workup: Quench the reaction with 0.1 M aqueous citric acid to neutralize the pyrrolidine scavenger.

  • Isolation: Extract with DCM, dry the organic layer, and purify via silica gel chromatography to isolate the stereopure acid.

References

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]

  • European Patent Office. (2015). EP 2321277 B1 - Pipecolic linker and its use for chemistry on solid support. EPO. URL:[Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Amino-2-Piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-amino-2-piperidineacetate. This resource is designed for researchers, medicinal chemists, and process development professionals who are aiming to control and optimize the diastereomeric ratio (d.r.) of this critical piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, and precise control over its stereochemistry is paramount for pharmacological activity.[1][2] This guide provides in-depth troubleshooting advice, actionable protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the diastereomeric ratio in a 3-amino-2-piperidineacetate synthesis?

A1: The diastereomeric ratio is primarily dictated by the method of synthesis, but the most critical factors you can control are:

  • Catalyst Choice: In catalytic hydrogenations of pyridine precursors, the metal catalyst (e.g., PtO₂ vs. Pd/C) can have a profound impact on the facial selectivity of hydrogen addition, often determining whether the cis or trans product is favored.[3][4]

  • Reaction Conditions: Temperature, pressure, and reaction time determine whether the reaction is under kinetic or thermodynamic control.[3] Lower temperatures often favor the kinetically formed product, while higher temperatures or extended reaction times can allow for equilibration to the more thermodynamically stable diastereomer.[5]

  • Substrate Control: The steric and electronic nature of substituents on the precursor ring, particularly the N-protecting group (e.g., Boc vs. Benzyl), can direct the stereochemical outcome by influencing the conformation of the ring during the reaction.[3][6]

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule into your starting material can create a strong facial bias for subsequent transformations, leading to high diastereoselectivity.[7][8][9]

Q2: My synthesis yielded a mixture of diastereomers. Can I change the ratio after the reaction is complete?

A2: Yes, in many cases. If an acidic proton exists at one of the stereocenters (such as the C2 position adjacent to the acetate's carbonyl group), you can perform a post-synthesis epimerization . This process typically involves treating the diastereomeric mixture with a base (e.g., potassium tert-butoxide) to remove the acidic proton, forming a planar enolate intermediate. Subsequent re-protonation can favor the formation of the thermodynamically more stable diastereomer.[4][6] Modern methods using photoredox catalysis can also achieve this equilibration under milder conditions.[10][11]

Q3: What is the most common synthetic route for creating the substituted piperidine ring?

A3: A prevalent and highly effective strategy is the catalytic hydrogenation of a correspondingly substituted pyridine derivative. This approach is atom-economical and often allows for good stereocontrol based on the choice of catalyst and conditions.[4][12] Other advanced methods include rhodium-catalyzed asymmetric reactions on dihydropyridine intermediates and multicomponent reactions like the aza-Prins cyclization.[13][14][15]

Q4: Which analytical techniques are best for determining the diastereomeric ratio?

A4: The most direct and common method is Proton NMR (¹H NMR) . The diastereomers will have distinct chemical shifts and coupling constants for the protons on and near the stereocenters. Integration of the characteristic, non-overlapping peaks for each diastereomer provides a quantitative measure of the ratio. For more complex mixtures or for baseline separation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase is also highly effective.

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific issues encountered during synthesis and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor Diastereomeric Ratio (d.r. is near 1:1)

A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is negligible under your current reaction conditions.

Cause A: Ineffective Catalyst or Reagent Control

In catalytic hydrogenations of a pyridine precursor, the catalyst surface plays a defining role in directing the approach of the substrate.

  • Solution 1: Screen Heterogeneous Catalysts. The choice of metal and support is critical. Platinum and Palladium catalysts often yield different major diastereomers. For example, hydrogenation of substituted pyridines using PtO₂ in acetic acid frequently favors the formation of the cis diastereomer.[4][6] Conversely, using 10% Pd/C can sometimes favor the trans isomer.[3][4] It is essential to screen both to determine the optimal catalyst for your desired stereoisomer.

  • Solution 2: Explore Homogeneous Asymmetric Catalysis. For syntheses involving steps like asymmetric Heck reactions or transfer hydrogenations, the chiral ligand is paramount.[13][14] Rhodium and Iridium complexes with chiral phosphine ligands can create a highly specific chiral pocket, leading to excellent enantioselectivity and potentially influencing the diastereoselectivity of subsequent transformations.[1][2][16]

Cause B: Sub-Optimal Reaction Conditions

The reaction may be operating under thermodynamic control where both diastereomers have similar stability, or under kinetic control where the transition states are not sufficiently differentiated.

  • Solution 1: Modify Reaction Temperature. To favor the kinetically controlled product, significantly lower the reaction temperature. This increases the energy difference between competing transition states. Conversely, if the desired product is the more thermodynamically stable one, increasing the temperature or reaction time may allow the initially formed kinetic product to epimerize to the desired thermodynamic product.[5]

  • Solution 2: Optimize Solvent and Additives. The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with solvents of varying polarity.[16] In some reductions, the choice of acid additive has been shown to dramatically improve diastereoselectivity by influencing the protonation step.[17]

Cause C: Insufficient Substrate-Directed Control

The inherent structure of your substrate may not provide a strong enough bias for the reaction.

  • Solution 1: Change the N-Protecting Group. The size of the N-protecting group can exert significant steric influence. A bulky group like tert-butoxycarbonyl (Boc) will have different conformational preferences compared to a benzyl (Bn) group, which can alter the facial selectivity of a reaction.[3][6] Experimenting with different protecting groups is a powerful strategy.

  • Solution 2: Employ a Chiral Auxiliary. Covalently attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a carbohydrate-based auxiliary) to the substrate before the stereocenter-forming step is a classic and robust method.[8][18] The auxiliary's defined stereochemistry and steric bulk block one face of the molecule, forcing the reagent to approach from the opposite, less-hindered face, often resulting in excellent diastereoselectivity. The auxiliary is then cleaved in a subsequent step.

Problem 2: The "Wrong" Diastereomer is the Major Product

This common issue arises when the reaction kinetics or thermodynamics favor the formation of the undesired stereoisomer.

  • Solution 1: Induce Post-Synthesis Epimerization. This is the most effective solution if your major product is the kinetically favored one, and the desired product is the more thermodynamically stable isomer. By treating your product mixture with a suitable base (e.g., KOtBu, NaOMe, or LDA), you can deprotonate the C2 position to form a planar enolate. The subsequent quenching of this enolate will regenerate the C2 stereocenter, typically with enrichment of the more stable diastereomer where bulky substituents adopt equatorial positions.[4][6][10]

  • Solution 2: Re-evaluate the Entire Synthetic Strategy. If the desired product is the less thermodynamically stable isomer and your current method fails to produce it, a fundamental change is needed. This may involve switching from a hydrogenation route to a substrate-controlled approach using a chiral auxiliary designed to form the kinetic product.

Data Presentation & Protocols
Table 1: Catalyst Influence on Diastereoselectivity in Pyridine Hydrogenation
CatalystTypical Major ProductNotesReferences
PtO₂ (Adams' catalyst) cis-isomerOften used in acidic media like acetic acid. The substrate is thought to adsorb onto the catalyst surface, and hydrogen is delivered from the same face.[3][4][6]
Pd/C (Palladium on Carbon) trans-isomer (in some cases)Diastereoselectivity can be highly substrate-dependent and sometimes favors the trans product, potentially through isomerization mechanisms on the catalyst surface.[3][4][6]
Rh/C (Rhodium on Carbon) VariesCan provide different selectivity compared to Pt or Pd and is worth screening.[16][19]
Experimental Protocol 1: Diastereoselective Hydrogenation of a Pyridine Precursor

This is a general protocol for the reduction of a substituted pyridine-2-carboxylate to favor the cis-piperidine. It should be optimized for your specific substrate.

  • Preparation: In a high-pressure reaction vessel, dissolve the N-protected pyridine-2-carboxylate precursor (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add Platinum (IV) oxide (PtO₂, 10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]

  • Hydrogenation: Seal the vessel. Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi H₂) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Work-up: Carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of Celite®, washing the pad with ethyl acetate or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated to yield the crude product.

  • Analysis: Determine the diastereomeric ratio of the crude material by ¹H NMR analysis before purification by column chromatography or crystallization.

Experimental Protocol 2: Base-Mediated Epimerization to the Thermodynamic Diastereomer

This protocol is for inverting the C2 stereocenter of a 3-amino-2-piperidineacetate derivative to favor the more stable isomer.

  • Preparation: Dissolve the diastereomeric mixture of the N-protected 3-amino-2-piperidineacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 1.1 eq) or Lithium diisopropylamide (LDA, 1.1 eq) in THF to the stirred solution.[6]

  • Enolate Formation: Stir the reaction at -78 °C for 1-2 hours to ensure complete deprotonation and enolate formation.

  • Quenching: Quench the reaction at -78 °C by adding a proton source. For simple re-protonation, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often used.

  • Work-up: Allow the reaction to warm to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the new diastereomeric ratio by ¹H NMR to determine the extent of epimerization. Purify as needed.

Visualizations

troubleshooting_workflow start Poor Diastereomeric Ratio (e.g., < 3:1 d.r.) cat_control Catalyst Issue? start->cat_control sub_control Substrate Control Issue? sol_sub Modify N-Protecting Group or Add Chiral Auxiliary sub_control->sol_sub Yes sol_epimerize Is Epimerization Possible? (Post-synthesis) sub_control->sol_epimerize No cond_control Reaction Condition Issue? cond_control->sub_control No sol_cond Screen Temperature & Solvents (Kinetic vs. Thermodynamic) cond_control->sol_cond Yes cat_control->cond_control No sol_cat Screen Catalysts (e.g., PtO2 vs. Pd/C) cat_control->sol_cat Yes end Improved Diastereoselectivity sol_sub->end sol_cond->end sol_cat->end epimerize_yes Perform Base-Mediated Epimerization sol_epimerize->epimerize_yes Yes sol_epimerize->end No epimerize_yes->end

Caption: A general workflow for troubleshooting and improving diastereoselectivity.

reaction_coordinate origin origin y_axis Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis SM Starting Material TS_Kinetic TS_kinetic SM->TS_Kinetic TS_Thermo TS_thermo SM->TS_Thermo P_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo low_temp Low Temp Favors This Path high_temp High Temp/Long Time Favors This Product

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

References
  • Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions - Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.org. (URL: )
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: )
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: )
  • Synthesis of all diastereomers of the piperidine--alkaloid substructure of cyclopamine. (URL: )
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - Canadian Science Publishing. (URL: )
  • Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary - Benchchem. (URL: )
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. (URL: )
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (URL: )
  • An asymmetric synthesis method for (R)
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchG
  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC. (URL: )
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC. (URL: )
  • A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones - ResearchG
  • Recent advances in the synthesis of piperidones and piperidines. (URL: )
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimeriz
  • Technical Support Center: Managing Diastereoselectivity in Pyridine Deriv
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (URL: )
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (URL: )
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: )
  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google P
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. (URL: )
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. (URL: )
  • Heterogeneous diastereoselective hydrogenation of pyridine and corresponding enamine covalently bound to pantolactone (2004)

Sources

Technical Support Center: Optimizing Hydrogenation Catalysts for Pyridine-2-Acetate Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the catalytic hydrogenation of pyridine-2-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working to efficiently and selectively reduce pyridine-2-acetate to its corresponding piperidine derivative, a crucial building block in pharmaceutical synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the hydrogenation of pyridine-2-acetate and related pyridine derivatives.

Q1: What are the most effective catalysts for hydrogenating the pyridine ring in pyridine-2-acetate?

A1: The choice of catalyst is critical for the successful hydrogenation of the pyridine ring. Rhodium (Rh) and Ruthenium (Ru) based catalysts are generally the most effective for this transformation.[1] Specifically, catalysts like Rhodium on carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), and Ruthenium on carbon (Ru/C) are frequently employed.[2] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are also highly effective, particularly in acidic media.[3][4] Palladium (Pd) catalysts, while excellent for many hydrogenations, can sometimes be less effective for complete pyridine ring saturation under mild conditions but can be used, often at higher pressures and temperatures.[5][6]

Q2: Why is my reaction stalling or showing low conversion?

A2: Incomplete reaction is a common issue and can often be attributed to catalyst poisoning by the nitrogen atom of the pyridine substrate or the piperidine product.[7][8] The lone pair of electrons on the nitrogen can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting further reaction.[7] To mitigate this, the reaction is typically carried out in an acidic solvent, such as glacial acetic acid, or with the addition of a strong acid like HCl.[1][3][9] The acid protonates the pyridine nitrogen, forming a pyridinium salt, which prevents it from binding to and deactivating the catalyst.[1][9][10]

Q3: What are the typical reaction conditions (temperature, pressure) for this hydrogenation?

A3: The hydrogenation of pyridine derivatives often requires more forcing conditions than the reduction of simple alkenes or alkynes due to the aromaticity of the pyridine ring.[6] Temperatures typically range from room temperature to 100°C, and hydrogen pressures can vary from 5 bar to over 80 bar.[2][3][6] For example, successful hydrogenation of pyridine-2-acetic ester has been reported at 80-90 bar and 80°C.[6] However, with highly active catalysts like Rh₂O₃, the reaction can proceed under milder conditions (e.g., 40°C and 5 bar H₂).[2][11]

Q4: Can the ester group in pyridine-2-acetate be reduced during the reaction?

A4: While the primary goal is the reduction of the pyridine ring, the ester group can be susceptible to reduction under certain conditions, leading to the corresponding alcohol. This is more likely to occur with more powerful reducing systems and harsher conditions (very high pressures and temperatures). However, standard catalytic hydrogenation conditions for pyridine ring saturation generally leave the ester group intact. Catalyst selection is key; for instance, Rh and Ru catalysts are known for their high activity towards aromatic ring reduction with good functional group tolerance.[12]

Q5: How do I choose the right solvent for the reaction?

A5: The solvent plays a crucial role in the reaction's success. Protic solvents like methanol, ethanol, and particularly glacial acetic acid are commonly used.[3] Acetic acid is often the solvent of choice as it also serves to protonate the pyridine nitrogen, thereby preventing catalyst poisoning.[3] In some cases, trifluoroethanol (TFE) has been shown to be an excellent solvent for rhodium-catalyzed pyridine hydrogenations, improving both activity and selectivity.[2][11] The choice of solvent can also be influenced by the substrate's solubility.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the hydrogenation of pyridine-2-acetate.

Issue 1: Low to No Conversion
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Is the reaction mixture basic or neutral? The nitrogen lone pair on the pyridine or piperidine can deactivate the catalyst.[7][8]Add a stoichiometric amount of a strong acid like HCl or use glacial acetic acid as the solvent to protonate the nitrogen.[1][3]
Insufficient Catalyst Activity Are you using a less active catalyst like Pd/C under mild conditions?Switch to a more active catalyst such as Rh/C, Rh₂O₃, or PtO₂.[1]
Inadequate Reaction Conditions Are the temperature and pressure too low? Pyridine ring saturation is often challenging.[6]Increase the hydrogen pressure (e.g., to 50-80 bar) and/or temperature (e.g., to 60-100°C).[6]
Poor Substrate Purity Are there impurities in the starting material that could be poisoning the catalyst?Purify the pyridine-2-acetate starting material before the reaction.
Catalyst Deactivation Has the catalyst been exposed to air for an extended period or is it from an old batch?Use fresh, properly stored catalyst. Consider a pre-reduction step for the catalyst if applicable.
Issue 2: Poor Selectivity (Side-Product Formation)
Potential Cause Diagnostic Check Recommended Solution
Reduction of the Ester Group Are you observing the formation of 2-(piperidin-2-yl)ethanol? This indicates over-reduction.Use milder reaction conditions (lower temperature and pressure).[1] Select a catalyst known for better functional group tolerance, such as specific Rh or Ru systems.[12]
Dehalogenation (if applicable) If your substrate contains halogen substituents, are you observing their removal?Palladium catalysts are particularly prone to causing dehalogenation. Consider using a platinum or rhodium catalyst.[1]
Incomplete Reduction Are you isolating partially hydrogenated intermediates like tetrahydropyridines?Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[14]
Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues during the optimization process.

Caption: A decision-making flowchart for troubleshooting common issues.

Catalyst Performance Comparison

The following table summarizes the performance of common catalysts for pyridine ring hydrogenation. Note that optimal conditions will vary based on the specific substrate and experimental setup.

CatalystTypical SupportCommon SolventsTypical Pressure (bar)Typical Temp. (°C)Key Characteristics & Insights
Rh/C Activated CarbonMethanol, Ethanol, Acetic Acid10 - 7025 - 80Highly active for pyridine hydrogenation.[1] Good functional group tolerance.
Rh₂O₃ None (oxide)Methanol, Trifluoroethanol (TFE)5 - 5025 - 60Very active, can operate under mild conditions.[2] TFE can significantly enhance performance.[2]
Ru/C Activated CarbonWater, Alcohols10 - 8080 - 120Robust and effective, especially at higher temperatures.[15] Can be used in aqueous media.[16]
PtO₂ (Adams' catalyst) None (oxide)Acetic Acid, Ethanol, Methanol3 - 7025 - 80Classic, highly effective catalyst, especially in acidic media.[3][4] Often requires an acidic environment to prevent poisoning.[3]
Pd/C Activated CarbonAcetic Acid, Alcohols50 - 10080 - 120Generally less active for pyridine ring saturation than Rh, Ru, or Pt.[1] Often requires higher temperatures and pressures.[6] Prone to dehalogenation.

Experimental Protocol: Hydrogenation of Pyridine-2-Acetate using PtO₂

This protocol provides a general procedure for the hydrogenation of a pyridine derivative. Safety Note: Hydrogenations under pressure should only be performed by trained personnel using appropriate high-pressure equipment (e.g., a Parr shaker or autoclave). Ensure proper ventilation and adherence to all safety protocols.

Materials:
  • Pyridine-2-acetate (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5-10 mol%)

  • Glacial Acetic Acid (solvent)

  • Hydrogenation vessel (e.g., Parr bottle)

  • Magnetic stir bar

  • Filtration apparatus (e.g., Celite® pad)

  • Hydrogen source (high-pressure cylinder)

Procedure:
  • Vessel Preparation: To a clean, dry hydrogenation vessel, add the pyridine-2-acetate (1.0 mmol) and a magnetic stir bar.

  • Catalyst and Solvent Addition: Carefully add the PtO₂ catalyst (5-10 mol%). Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (e.g., 10 mL) to the vessel.[3]

  • System Purge: Seal the hydrogenation vessel securely. Purge the system by evacuating the atmosphere and backfilling with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert environment.

  • Hydrogenation: Following the inert gas purge, evacuate the vessel and carefully introduce hydrogen gas to the desired pressure (e.g., 50-70 bar).[3] Begin stirring and heat the reaction to the target temperature (e.g., 25-80°C) if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with the solvent.[1]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The product will likely be the piperidine-2-acetate salt. For the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution), and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product. Purify as needed by column chromatography or distillation.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Charge Reactor: Substrate + Catalyst + Solvent B 2. Seal and Purge: Evacuate/Backfill with N₂ (3x) A->B C 3. Introduce Hydrogen: Pressurize to Target (e.g., 50 bar) B->C D 4. Run Reaction: Stir at Target Temp (e.g., 60°C) C->D E 5. Monitor H₂ Uptake: Reaction Complete when Uptake Stops D->E F 6. Cooldown and Vent: Release H₂ Pressure, Purge with N₂ E->F G 7. Filter Catalyst: Pass through Celite® Pad (Keep Wet) F->G H 8. Isolate Product: Solvent Removal, Acid-Base Extraction G->H I 9. Purify: Chromatography or Distillation H->I

Caption: Step-by-step workflow for catalytic hydrogenation.

References

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 1010–1017. [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.[Link]

  • Bourriquen, F., Hervochon, J., Qu, R., Bartling, S., Rockstroh, N., Junge, K., Fischmeister, C., & Beller, M. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 58(68), 8842-8845. [Link]

  • Kim, S., Loose, F., & Bezdek, M. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Journal of the American Chemical Society.[Link]

  • Kim, S., Loose, F., & Bezdek, M. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University.[Link]

  • Zhang, Z., Geng, C., & Zhang, W. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.[Link]

  • Thieme. (2022). Diastereoselective Hydrogenation of Arenes and Pyridines Promoted by a Ru-Phenanthroline Catalyst. Synfacts.[Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances.[Link]

  • Le, C., & Morandi, B. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[Link]

  • Papastergiou, M., Zarkadoulas, A., Psarrou, A., Perontsis, S., Zampak, P., Papadopoulos, A., & Psomas, G. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 30(14), 5432. [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. [Link]

  • Srimanthula, P. K., & Zhou, H. (2016). Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines. Organic Letters.[Link]

  • University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Kustov, L. M., Kucherov, A. V., & Tkachenko, O. P. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(S1), S100-S105. [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.[Link]

  • ResearchGate. (n.d.). Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. [Link]

  • CaltechTHESIS. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. [Link]

  • Nakajima, K., Sakata, K., Nishikawa, T., & Wasa, Y. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.[Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Glorius, F., & Spielkamp, J. (2006). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 45(29), 4829-4832. [Link]

  • Tamura, M., & Nakagawa, Y. (2014). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology, 4(8), 2603-2610. [Link]

  • Li, Y., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(2), 640-644. [Link]

  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. [Link]

  • Semantic Scholar. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 3-Boc-amino-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral resolution of 3-Boc-amino-2-piperidineacetate and structurally related compounds. As a critical chiral intermediate, obtaining high enantiopurity is paramount for downstream applications. This document provides in-depth troubleshooting advice and detailed protocols based on the principles of diastereomeric salt formation.

The Principle of Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[1][2][3] The process hinges on a straightforward chemical principle: reacting a racemic mixture (e.g., (R/S)-3-Boc-amino-2-piperidineacetate) with a single, pure enantiomer of a chiral resolving agent (e.g., (R)-Mandelic Acid) creates a mixture of two diastereomeric salts ((R,R) and (S,R)).[4][5] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most importantly, differential solubility in specific solvent systems.[2] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor, enabling their physical separation.[2][6]

Troubleshooting Guide

This section addresses common challenges encountered during the resolution process in a direct question-and-answer format.

Issue 1: Crystallization Failures (No Crystals or "Oiling Out")

Question: We've mixed the racemic amine and the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What's going wrong?

Answer: This is a common issue related to nucleation and supersaturation. The solution may not be sufficiently supersaturated, or the energy barrier for crystal nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[7][8][9]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth.[10][11]

  • Increase Supersaturation:

    • Solvent Evaporation: Carefully evaporate a small portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.[9]

    • Anti-Solvent Addition: Gradually add an "anti-solvent"—a solvent in which the diastereomeric salts are poorly soluble but which is miscible with your primary solvent.[8][10][12] This must be done slowly, dropwise, to prevent the product from "oiling out."[10]

  • Allow Sufficient Time: Some crystallizations are kinetically slow and may require extended periods (hours to days), even at low temperatures, to initiate.[9]

Question: Instead of crystals, our product has separated as a thick, viscous liquid or "oil." How do we fix this?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or when the degree of supersaturation is too high, favoring amorphous precipitation over ordered crystallization.[7][8]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the primary solvent to dissolve the oil, then attempt to recrystallize by cooling at a much slower rate.[7]

  • Reduce Temperature: Ensure the crystallization temperature is well below the melting point of the diastereomeric salt. You may need to screen for a solvent system that allows crystallization to occur at a lower temperature.[8]

  • Change the Solvent System: A less polar solvent may favor crystallization over oiling out. Re-evaluate your solvent choice.[8]

  • Ensure Proper Agitation: Gentle, consistent stirring can sometimes promote the formation of a crystalline solid over an oil.[12]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Question: We've successfully isolated crystals, but the yield is significantly lower than the theoretical 50%. What are the primary causes and solutions?

Answer: A low yield suggests that a substantial amount of your target diastereomer remains dissolved in the mother liquor. This is almost always a function of the solvent system and temperature.[10][12]

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most critical factor.[10] Your goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[7][8] A systematic solvent screen is the most effective approach.[8]

  • Lower the Final Crystallization Temperature: Solubility generally decreases with temperature.[12] Ensure your solution has been cooled sufficiently (e.g., 0-4 °C or lower, if appropriate) and for an adequate amount of time to maximize precipitation.[10][12]

  • Utilize an Anti-Solvent: As mentioned previously, controlled addition of an anti-solvent can effectively reduce the solubility of the desired salt and drive it out of solution, increasing the yield.[8]

  • Recover from Mother Liquor: Don't discard the mother liquor. It contains the more soluble diastereomer and the un-crystallized portion of the less soluble one. The desired enantiomer can often be recovered through subsequent processing or by recycling the mother liquor.[10][12]

Issue 3: Low Diastereomeric Excess (d.e.)

Question: Our isolated crystals have a low diastereomeric excess (d.e.). How can we improve the purity?

Answer: Low d.e. indicates that the undesired diastereomer is co-precipitating with the target diastereomer.[12] This typically happens when the solubilities of the two salts are too similar in the chosen solvent or if the cooling rate is too fast.[9]

Troubleshooting Steps:

  • Recrystallize: This is the most common and effective method for enhancing purity.[10][12] Dissolve the obtained crystals in a minimum amount of the same or a different hot solvent system and allow them to re-form slowly. Each recrystallization step should progressively enrich the desired diastereomer.

  • Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the growing crystal lattice.[9] A slow, controlled cooling process—allowing the solution to cool naturally to room temperature before moving it to a colder environment—is essential for selective crystallization.[7][12]

  • Re-evaluate the Solvent: The choice of solvent is critical for achieving high selectivity.[7] In some advanced cases, a phenomenon known as "chirality switching" can be observed, where changing the solvent can invert which diastereomeric salt is less soluble.[1][8] This highlights the profound impact the solvent has on the solid-state landscape.

  • Consider a Digestion Process: In some cases, suspending the impure crystals in a specific solvent mixture and heating to boiling for a short period can preferentially dissolve the more soluble, undesired diastereomer, thereby enriching the solid phase.[13]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable chiral resolving agent for 3-Boc-amino-2-piperidineacetate?

For a basic compound like a piperidine derivative, chiral acids are the appropriate choice for resolving agents.[5][10] A screening process is highly recommended as there is no universal agent.[3][9] Excellent starting candidates for this class of compounds include:

  • (R)- or (S)-Mandelic Acid [9][14]

  • Tartaric Acid Derivatives , such as Di-p-toluoyl-D-tartaric acid or Di-benzoyl-L-tartaric acid[9][14][15]

  • (S)-Camphorsulfonic acid [14]

Q2: What is the most effective way to perform a solvent screen?

A systematic screen is crucial.[8] Start with a range of solvents possessing different polarities and hydrogen-bonding capabilities. Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[8] Solvent mixtures can also be used to fine-tune solubility.[10][16] The ideal solvent should show a significant difference in solubility between the two diastereomeric salts and a steep solubility curve with respect to temperature.[16]

Table 1: Example of a Solvent Screening Data Summary

Data is illustrative for the resolution of a racemic amine with a chiral acid.

EntrySolvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) (%)
1Methanol4265
2Ethanol3882
3Isopropanol3591
4Ethyl Acetate3075
5Acetone4555
6Ethanol/Water (9:1)4888

Q3: What are the best analytical methods for determining enantiomeric purity?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.) of the final product.[17] Polysaccharide-based chiral stationary phases (CSPs) are often highly effective for separating piperidine derivatives.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for direct e.e. determination of enantiomers, NMR is excellent for determining the diastereomeric excess (d.e.) of the salt. Furthermore, using a chiral derivatizing agent can allow for e.e. determination by creating diastereomers that are distinguishable in the NMR spectrum.[18][19][20]

Q4: How do I liberate the pure enantiomer from the diastereomeric salt?

Once the diastereomeric salt is purified to the desired d.e., the enantiomer is liberated by breaking the ionic bond. This is typically achieved by treating the salt with a base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the resolving acid and free the amine.[21] The liberated free amine can then be extracted into an organic solvent.[1] Similarly, the chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.

Visualized Workflows and Protocols

Overall Chiral Resolution Workflow

G cluster_start cluster_process cluster_separation cluster_liberation cluster_end racemic Racemic (R/S)-Amine formation 1. Diastereomeric Salt Formation (in suitable solvent) racemic->formation agent Pure (R')-Chiral Acid agent->formation crystallization 2. Fractional Crystallization (Slow Cooling) formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid Phase: Less Soluble Salt (e.g., S,R') filtration->solid liquid Mother Liquor: More Soluble Salt (e.g., R,R') filtration->liquid liberate_s 4a. Liberate Free Amine (Base Treatment) solid->liberate_s liberate_r 4b. Liberate Free Amine (Base Treatment) liquid->liberate_r enant_s Pure (S)-Amine liberate_s->enant_s enant_r Enriched (R)-Amine liberate_r->enant_r

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Logic for Low Diastereomeric Excess (d.e.)

G start Initial Result: Low Diastereomeric Excess (d.e.) q1 Was the cooling rate slow and controlled? start->q1 sol1 Action: Repeat crystallization with a very slow cooling profile. (e.g., > 8 hours) q1->sol1 No q2 Is this the first crystallization? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Action: Perform a recrystallization of the isolated solid. q2->sol2 Yes q3 Did d.e. improve after recrystallization? q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3a Action: Continue recrystallization until d.e. plateaus. q3->sol3a Yes sol3b Action: The current solvent system is not selective enough. Perform a new solvent screen. q3->sol3b No ans3_yes Yes ans3_no No

Sources

Technical Support Center: Ethyl Ester Stability & Basic Hydrolysis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides in-depth troubleshooting, mechanistic insights, and field-proven protocols for managing the stability of the ethyl ester group under basic hydrolysis conditions (saponification).

Whether you are trying to intentionally cleave an ethyl ester, selectively deprotect a complex molecule, or prevent unwanted hydrolysis during a basic workup, this guide addresses the causality behind these chemical behaviors to help you optimize your synthetic workflows.

Mechanistic Principles: The Causality of Saponification

To troubleshoot ester stability, we must first understand the underlying physical organic chemistry. Basic hydrolysis of an ethyl ester predominantly proceeds via the


 mechanism  (Bimolecular, Base-Catalyzed, Acyl-Oxygen cleavage)[1].

The causality of this reaction relies on the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxide ion. When hydroxide attacks the carbonyl, a high-energy tetrahedral intermediate is formed. The collapse of this intermediate expels the ethoxide leaving group. The critical, irreversible step is the rapid acid-base reaction between the resulting carboxylic acid and the expelled ethoxide (or ambient hydroxide), which drives the equilibrium forward to the thermodynamically stable carboxylate salt[1].

Mechanism Ester Ethyl Ester (Electrophile) Tetrahedral Tetrahedral Intermediate (Unstable) Ester->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide (OH⁻) (Nucleophile) Hydroxide->Tetrahedral CarboxylicAcid Carboxylic Acid (Transient) Tetrahedral->CarboxylicAcid Elimination Ethoxide Ethoxide (EtO⁻) (Leaving Group) Tetrahedral->Ethoxide Expulsion Carboxylate Carboxylate Salt (Irreversible Sink) CarboxylicAcid->Carboxylate Deprotonation (Fast) Ethoxide->Carboxylate Proton Abstraction

Caption: Logical relationship and causality in the BAC2 basic hydrolysis pathway of ethyl esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ethyl ester is hydrolyzing during my basic workup. How do I prevent this?

Root Cause: Saponification is highly dependent on pH, temperature, and the presence of water[2]. If your reaction mixture contains aqueous strong bases (e.g., NaOH, KOH) and is allowed to warm to room temperature during extraction, the ethyl ester will rapidly hydrolyze[3]. Solution: You must kinetically freeze the hydrolysis pathway. Cool the reaction mixture to 0 °C and quench the base using a mild, buffered acid (such as saturated aqueous


 or 10% citric acid) rather than strong mineral acids[4]. This neutralizes the hydroxide nucleophile before the extraction phase, ensuring the ester remains intact.
Q2: I recovered a methyl ester instead of my desired ethyl ester. What happened?

Root Cause: You have encountered transesterification . This occurs when an ester is exposed to an alkoxide base in an alcoholic solvent that does not match the ester's alkyl group (e.g., using sodium methoxide in methanol with an ethyl ester)[5]. The methoxide acts as a nucleophile, displacing the ethoxide group[2]. Solution: Always match your reagents to your substrate. If you are working with an ethyl ester and require basic conditions, strictly use sodium ethoxide (NaOEt) in absolute ethanol[2].

Q3: Can I selectively hydrolyze a methyl ester in the presence of an ethyl ester?

Root Cause: Yes, but it requires precise control. The rate of


 hydrolysis is heavily dictated by steric hindrance and inductive effects at the alkoxy group[6]. Methyl esters are less sterically hindered and more electrophilic than ethyl esters, making them hydrolyze faster.
Solution:  Use exactly 1.0 equivalent of LiOH in a mixed solvent system (e.g., THF/MeOH/

3:1:1) at 0 °C. Monitor the reaction continuously via LC-MS. The methyl ester will cleave first, but over-reaction will eventually consume the ethyl ester if left unchecked.

Quantitative Data: Steric Effects on Hydrolysis Kinetics

To make informed decisions during synthetic planning, scientists must account for the relative rates of ester hydrolysis. The table below summarizes the relative kinetic stability of various ester groups under standard basic aqueous conditions (normalized to the methyl ester).

Ester TypeAlkyl Group StructureRelative Hydrolysis Rate (Basic)Steric Hindrance LevelSynthetic Recommendation
Methyl

1.00 (Fastest)MinimalUse for easily removable protecting groups.
Ethyl

~0.30 - 0.50Low-ModerateStandard intermediate; requires mild workups.
Isopropyl

~0.05HighUse when moderate base stability is required.
t-Butyl

< 0.01 (Extremely Slow)SevereIdeal protecting group for strong basic conditions[4].

Note: Data reflects general physical organic chemistry trends. Actual rates will vary based on the acyl group's structure and solvent polarity.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal checks (TLC/LC-MS) to ensure causality between your actions and the chemical outcome.

Protocol A: Ester-Safe Basic Workup Workflow

Use this protocol when you have conducted a reaction under basic conditions and need to isolate an intact ethyl ester without accidental saponification.

Step-by-Step Methodology:

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Validation: Use an internal thermometer.

  • Buffered Quench: Slowly add cold, saturated aqueous

    
     dropwise. Do not use HCl, as strong acids can catalyze ester hydrolysis under aqueous conditions. Validation: Check the aqueous layer with pH paper; it should read between pH 6-7.
    
  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous

    
    .
    
  • Verification: Run a TLC against the starting material. The presence of a baseline spot (under UV or

    
     stain) indicates that unwanted hydrolysis to the carboxylic acid has occurred.
    

Workflow Reaction Reaction Mixture (Ester + Base) WaterCheck Aqueous Conditions? Reaction->WaterCheck Anhydrous Transesterification Risk Use NaOEt/EtOH WaterCheck->Anhydrous No Aqueous Saponification Risk (Hydrolysis) WaterCheck->Aqueous Yes Cool Cool to 0°C Aqueous->Cool Quench Quench: Weak Acid (NH4Cl / Citric Acid) Cool->Quench Extract Organic Extraction (EtOAc / DCM) Quench->Extract Isolate Intact Ethyl Ester Extract->Isolate

Caption: Experimental workflow for preventing unwanted ethyl ester hydrolysis during basic workups.

Protocol B: Controlled Saponification of an Ethyl Ester

Use this protocol when your explicit goal is to cleave the ethyl ester to yield the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the ethyl ester in a 3:1:1 mixture of THF : Methanol : Water. The THF solubilizes the organic ester, while water and methanol dissolve the inorganic base.

  • Base Addition: Add 2.0 to 3.0 equivalents of Lithium Hydroxide monohydrate (

    
    ) or Sodium Hydroxide (NaOH) at room temperature.
    
  • Reaction Monitoring (Self-Validation): Stir the reaction and sample 10 µL every 30 minutes. Dilute the sample in LC-MS grade Acetonitrile and inject it into the LC-MS. Validation: Watch for the disappearance of the ester mass

    
     and the appearance of the carboxylic acid mass.
    
  • Workup: Once the ester is consumed, concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Acidification: Cool the remaining aqueous layer to 0 °C and acidify to pH 2-3 using 1M HCl. The free carboxylic acid will typically precipitate or can be extracted into Ethyl Acetate.

References

  • ResearchGate - Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Available at:[Link]

  • ResearchGate - Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. Available at:[Link]

  • Reddit (r/Chempros) - Hydrolysis product troubleshooting. Available at:[Link]

  • Master Organic Chemistry - Transesterification. Available at:[Link]

Sources

Minimizing side reactions during N-alkylation of 3-Boc-aminopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Minimizing Side Reactions & Process Optimization Ticket ID: CHEM-SUP-3BOC-ALK Lead Scientist: Dr. A. Vance

Diagnostic Hub: Troubleshooting Flowchart

Use this decision matrix to identify the root cause of your reaction failure before proceeding to specific fixes.

DiagnosticFlow Start START: Identify Primary Failure Mode LowYield Symptom: Low Yield (<50%) Start->LowYield Impurity Symptom: High Impurity Profile Start->Impurity CheckSM Is Starting Material Remaining? LowYield->CheckSM AnalyzeByprod Analyze Crude LCMS/NMR Impurity->AnalyzeByprod OverAlk Issue: Dialkylation / Quaternization (M + Alkyl) AnalyzeByprod->OverAlk Product + R Elimination Issue: Alkyl Halide Elimination (Alkene formation) AnalyzeByprod->Elimination Olefin peaks BocLoss Issue: Boc Deprotection (M - 100 mass) AnalyzeByprod->BocLoss Product - Boc Regio Issue: N-Boc Alkylation (Wrong Regioisomer) AnalyzeByprod->Regio Bis-alkylated CheckSM->AnalyzeByprod No (Consumed) CheckSM->Elimination Yes (Stalled)

Figure 1: Diagnostic logic for identifying specific failure modes in piperidine alkylation.

Troubleshooting Guides & FAQs

Issue 1: "I see significant alkene impurities and unreacted starting material."

Diagnosis: Competitive E2 Elimination. The base used to deprotonate the piperidine is acting as a base toward your alkyl halide, causing it to eliminate H-X and form an alkene (waste) before it can couple.

  • Why it happens: Secondary alkyl halides and hindered bases (like TEA or DIPEA) favor elimination over substitution.

  • The Fix:

    • Switch Base: Move to inorganic bases like K₂CO₃ or Cs₂CO₃ in Acetone or Acetonitrile. These are poor bases for E2 elimination but sufficient for buffering the formed acid.

    • Lower Temperature: E2 elimination has a higher activation energy than Sɴ2 substitution. Lowering the temperature (0°C to RT) favors substitution.

    • Protocol Shift: If the problem persists, abandon direct alkylation and switch to Reductive Amination (See Protocol B).

Issue 2: "My product contains a 'M+Alkyl' impurity (Over-alkylation)."

Diagnosis: Quaternization (Poly-alkylation). The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a second alkylation event.[1]

  • The Fix:

    • Stoichiometry Inversion: Do not use 1:1 stoichiometry. Use a deficiency of the alkylating agent (0.8 eq) or a large excess of the amine (1.5–2.0 eq) to statistically favor mono-alkylation.

    • Slow Addition: Add the alkyl halide dropwise over 1-2 hours. This keeps the concentration of the electrophile low relative to the nucleophile.

Issue 3: "The Boc group is disappearing or degrading."[2]

Diagnosis: Acid-catalyzed deprotection or Thermal degradation.[2] While Boc is base-stable, in situ generation of HX (hydrogen halide) during alkylation can locally drop pH if the base is insufficient or poorly soluble.

  • The Fix:

    • Base Solubility: Ensure your base is soluble enough to neutralize acid immediately. Use Cs₂CO₃ (more soluble in organics than K₂CO₃) or add a phase transfer catalyst (TBAI).

    • Avoid Strong Heating: Never heat Boc-protected amines above 80°C in DMF/DMSO for extended periods, as thermal extrusion of isobutylene can occur.

Optimized Experimental Protocols

Method A: Direct Alkylation (Sɴ2) - Best for Primary Alkyl Halides

Use this for unhindered electrophiles (e.g., Benzyl bromide, Methyl iodide).

Reagents:

  • Substrate: 3-Boc-aminopiperidine (1.0 equiv)

  • Electrophile: Alkyl Halide (0.9 equiv) — Limiting reagent to prevent over-alkylation

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-Boc-aminopiperidine in ACN (0.1 M concentration).

  • Base Activation: Add powdered, dry Cs₂CO₃. Stir at RT for 15 mins.

  • Controlled Addition: Cool to 0°C. Add the Alkyl Halide dropwise (diluted in ACN) over 30 minutes.

  • Reaction: Allow to warm to RT. Monitor via LCMS.[3][4]

    • Checkpoint: If reaction stalls at 50% conversion, do not add more alkyl halide immediately. Check for alkene formation first.[5]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[4] Partition between EtOAc and sat. NaHCO₃.

Method B: Reductive Amination - The "Gold Standard" for Selectivity

Use this for all secondary alkyl groups or when elimination is a major issue. This method avoids the "Alkyl Halide" pathway entirely.

Reagents:

  • Substrate: 3-Boc-aminopiperidine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[4]

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde/ketone in DCE. If using a ketone, add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30-60 mins.

  • Reduction: Add STAB in one portion.

    • Note: STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts. It preserves the Boc group perfectly.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM. This method typically yields >90% mono-alkylated product with zero over-alkylation.

Comparative Data: Reaction Parameters

ParameterDirect Alkylation (Sɴ2)Reductive Amination
Primary Risk Over-alkylation (Quat salts)Incomplete reduction (Imine remains)
Side Reaction E2 Elimination (Alkene waste)Reduction of aldehyde to alcohol
Preferred Base Cs₂CO₃ / K₂CO₃None (AcOH catalyst)
Temp Range 0°C to 60°C0°C to RT
Boc Stability Moderate (Risk of thermal/acid loss)Excellent
Atom Economy Lower (Halide waste)Higher (Water waste)

Mechanistic Deep Dive: The "Chemoselectivity" Map

Understanding the competition between the Ring Nitrogen (N1) and the Boc-Carbamate Nitrogen.

ReactionPathways Substrate 3-Boc-aminopiperidine (Ring NH pKa ~11) Base Base (Cs2CO3) Substrate->Base PathDesired Path A: Ring N-Alkylation (Kinetic Product) Base->PathDesired Mild Base (pKa < 15) PathSide Path B: Boc-N-Alkylation (Thermodynamic/Strong Base) Base->PathSide Strong Base (NaH, pKa > 35) ProdDesired Desired Tertiary Amine PathDesired->ProdDesired ProdSide Urea/Carbamate Byproduct PathSide->ProdSide

Figure 2: Chemoselectivity is driven by pKa. The ring amine (pKa ~11) is vastly more nucleophilic than the Boc-protected amine (pKa ~17). Using weak bases (carbonates) ensures only the ring nitrogen reacts.

References

  • Optimization of N-Alkylation of Secondary Amines

    • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines.[6]

    • Source: US Patent 6423871B1 (Google P
    • URL
    • Relevance: Establishes the superiority of Cesium bases (CsOH/Cs2CO3) in suppressing over-alkylation compared to standard organic bases.
  • Reductive Amination Protocols

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[4]

    • Source: Organic Reactions (via Benchchem/ACS Guides).
    • URL:[Link]

    • Relevance: Defines the standard protocol for STAB-mediated reductive amination to avoid dialkyl
  • Boc Group Stability & Side Reactions: Title: Common side reactions with Boc-protected amino acids and how to avoid them. Source: BenchChem Technical Guides.
  • Elimination vs. Substitution (Mechanistic Basis)

    • Title: Hofmann Elimination and E2 Mechanisms.[5][7]

    • Source: Chemistry LibreTexts.
    • URL:[Link][8][9]

    • Relevance: Explains the "Steric Argument" for why hindered bases lead to elimination rather than alkyl

Sources

Technical Support Center: Purification Strategies for Oily Boc-Protected Amino Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Boc-protected amino ester intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of obtaining these crucial building blocks as oils rather than crystalline solids. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these purification hurdles and ensure the high purity required for your downstream applications, such as peptide synthesis.

Introduction: The "Oily Product" Dilemma

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[][2] However, a frequent complication in the synthesis of Boc-protected amino acid esters is the isolation of the product as a persistent oil or viscous liquid.[3][4] This physical state complicates handling, accurate weighing, and, most importantly, the removal of process-related impurities. This guide will explore the root causes of this issue and provide a logical framework for selecting and executing an effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my Boc-protection and esterification reaction, and after workup and solvent removal, I'm left with a thick oil. What are the most likely reasons for this?

A1: The oily nature of your product can stem from several factors, often in combination:

  • Inherent Physical Properties: Many Boc-protected amino esters, particularly those with non-polar or bulky side chains (e.g., Valine, Leucine, Phenylalanine), have low melting points and a natural tendency to exist as oils or amorphous solids.[3][4]

  • Residual Solvents: Trace amounts of solvents from the reaction or aqueous workup (e.g., ethyl acetate, dichloromethane, water) can act as a plasticizer, preventing crystallization. Thorough drying under high vacuum is a critical first step.[5]

  • Process-Related Impurities: The presence of unreacted starting materials, byproducts, or excess reagents can significantly inhibit crystallization. Common culprits include:

    • Unreacted Amino Acid/Ester: Incomplete reaction leaves polar starting material in your crude product.[6]

    • Excess Di-tert-butyl dicarbonate (Boc)₂O: While some excess is often used to drive the reaction to completion, a large excess can contaminate the final product.[7]

    • Di-Boc Species: Over-protection of the amino group can lead to a less polar di-Boc impurity.[6]

    • Urea Byproducts: Formation of urea derivatives can occur, especially when using certain bases at elevated temperatures.[6]

    • Salts: Residual salts from the workup, such as triethylammonium salts, can interfere with crystal lattice formation.[4]

Q2: My initial attempts to crystallize the oily product from a standard solvent system like ethyl acetate/hexanes have failed. What should I do next?

A2: When direct crystallization fails, a systematic approach is necessary. The following decision-making workflow can guide your strategy.

Purification_Strategy_for_Oily_Product Decision Workflow: From Oily Product to Pure Compound start Crude Oily Product check_dry Thoroughly Dry (High Vacuum) start->check_dry assess_purity Assess Purity (TLC, HPLC, NMR) check_dry->assess_purity high_purity High Purity (>95%) assess_purity->high_purity Purity Check low_purity Significant Impurities assess_purity->low_purity trituration Attempt Trituration (e.g., Hexane, Ether) high_purity->trituration Yes column_chromatography Purify by Flash Column Chromatography low_purity->column_chromatography Non-polar impurities acid_base_extraction Acid-Base Liquid-Liquid Extraction low_purity->acid_base_extraction Acidic/Basic impurities solid_product Solid Product Obtained trituration->solid_product Success still_oil Remains Oily trituration->still_oil Failure crystallization Attempt Crystallization (Seeding, Slow Cooling) crystallization->solid_product Success crystallization->column_chromatography Failure still_oil->crystallization purified_oil Purified Oil column_chromatography->purified_oil acid_base_extraction->purified_oil purified_oil->crystallization Re-attempt

Caption: Decision-making workflow for troubleshooting oily Boc-amino ester products.

Troubleshooting Steps:

  • Ensure Complete Drying: Before all else, dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Trituration: This is a simple and often effective technique. Add a non-polar solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil.[5] Stir or sonicate the mixture vigorously. If successful, the oil will convert into a solid or powder, which can be collected by filtration.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a "seed" crystal to the oil or a highly concentrated solution.[8] This can provide a nucleation point for crystallization.

  • Re-evaluate Crystallization Solvents: The classic ethyl acetate/hexane system is not universally effective. Experiment with other binary solvent systems.[5] A good starting point is to find a "good" solvent that dissolves your oil well and a "poor" solvent in which it is insoluble. See the protocol section for a detailed guide.

Q3: What are the most common impurities I should look out for, and how do they affect purification?

A3: Understanding the potential impurities is key to selecting the right purification strategy. Purity can be assessed by techniques like TLC, HPLC, and NMR.[9][10][]

Impurity TypeTypical PolarityRecommended Purification Method
Unreacted Amino Acid/Ester More PolarAqueous wash (mild acid/base), Column Chromatography
Di-Boc Impurity Less PolarColumn Chromatography[6]
(Boc)₂O Non-polarColumn Chromatography, Trituration with hexanes
Triethylamine HCl Very Polar (water-soluble)Aqueous wash (workup)
Urea Byproducts VariesColumn Chromatography
Q4: When should I choose column chromatography over crystallization or liquid-liquid extraction?

A4: The choice depends on the nature and quantity of impurities.

  • Choose Column Chromatography when:

    • You have multiple impurities with different polarities (e.g., unreacted starting material and a di-Boc byproduct).[6]

    • Your product is stubbornly non-crystalline even when pure.

    • You need to separate compounds with very similar properties where extraction or crystallization is ineffective.

  • Choose Liquid-Liquid Extraction when:

    • You need to remove acidic or basic impurities.[12] For example, an acidic wash (e.g., dilute HCl or KHSO₄) will protonate and remove residual basic starting materials or catalysts (like triethylamine), while a basic wash (e.g., NaHCO₃) will remove unreacted acidic starting materials.[8][13][14]

  • Choose Crystallization/Trituration when:

    • Your product is the major component and is known to be crystalline.[5]

    • Impurities are present in small amounts and have significantly different solubility profiles.

    • You need a highly pure final product, as crystallization is an excellent final purification step.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying oily products when other methods fail.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A common starting point for Boc-amino esters is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) and pack your column.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the oil onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting oil under high vacuum to remove all traces of the chromatography solvents.

Protocol 2: Purification via Trituration/Recrystallization from a Binary Solvent System

This protocol is ideal when your product is relatively pure but refuses to solidify.[5]

  • Solvent Selection: Place a small amount of your oil in a test tube. Add a few drops of a "good" solvent (e.g., ethyl acetate, dichloromethane, acetone) until the oil dissolves. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane, diethyl ether) dropwise until the solution becomes persistently cloudy.[5] Add a single drop of the "good" solvent to clarify the solution. This is your target solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of your crude oil in the minimum amount of the "good" solvent, gently warming if necessary.

  • Induce Precipitation/Crystallization: Slowly add the "poor" solvent while stirring until the solution becomes cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[5] Once at room temperature, you can place it in a refrigerator (4°C) or freezer (-20°C) to maximize yield.

  • Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the solid product under high vacuum to a constant weight.

graphbox General Recrystallization Workflow start Crude Product (Oil or Solid) dissolve Dissolve in minimum hot 'good' solvent start->dissolve add_poor Add 'poor' anti-solvent until cloudy dissolve->add_poor clarify Add drop of 'good' solvent to clarify add_poor->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_cold Cool further in ice bath/refrigerator cool_rt->cool_cold filtrate Collect crystals by vacuum filtration cool_cold->filtrate wash Wash with cold 'poor' solvent filtrate->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: General workflow for the recrystallization of Boc-protected amino esters.

References

  • Google Patents.
  • IUCr Journals. Structures of two N-Boc amino-acid phenacyl esters.[Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • RSC Publishing. Dual protection of amino functions involving Boc.[Link]

  • The Royal Society of Chemistry. Experimental Procedures.[Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.[Link]

  • TIEI. Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.[Link]

  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis.[Link]

  • ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?[Link]

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?[Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...[Link]

  • ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids...[Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2,3-Disubstituted Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Stereochemistry in the Piperidine Scaffold

The piperidine ring is a cornerstone of numerous pharmaceuticals and natural products, making the precise determination of its three-dimensional structure paramount for understanding its biological activity.[1] When the piperidine ring is substituted at two adjacent positions, such as C2 and C3, diastereomers (cis and trans isomers) can exist. These stereoisomers, while having the same connectivity, often exhibit profoundly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for unambiguously assigning the relative stereochemistry of these isomers.[2]

This guide provides an in-depth comparison of the ¹H NMR spectral features of cis and trans 2,3-disubstituted piperidine isomers, using cis- and trans-2,3-dimethylpiperidine as a case study. We will explore the causal relationships between stereochemistry, conformational preference, and the resulting chemical shifts (δ) and coupling constants (J), supported by experimental data.

The Conformational Landscape of 2,3-Disubstituted Piperidines

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. For a 2,3-disubstituted piperidine, the relative orientation of the substituents (cis or trans) dictates the energetically preferred chair conformation and, consequently, the axial or equatorial disposition of the ring protons. This, in turn, gives rise to distinct and predictable differences in their ¹H NMR spectra.

  • trans-Isomers : In the most stable chair conformation of a trans-2,3-disubstituted piperidine, both substituents typically occupy equatorial positions to minimize steric hindrance. This arrangement results in specific dihedral angles between adjacent protons.

  • cis-Isomers : For the cis-isomer, one substituent must be axial and the other equatorial in a chair conformation. The ring can invert, but one substituent will always remain in a sterically more demanding axial position.

These conformational preferences are the key to differentiating the isomers by ¹H NMR. The dihedral angles between vicinal protons, which are different in the cis and trans isomers, directly influence the magnitude of their coupling constants, as described by the Karplus relationship.[3]

Comparative ¹H NMR Data: cis- vs. trans-2,3-Dimethylpiperidine

The distinct stereochemistry of cis- and trans-2,3-dimethylpiperidine leads to noticeable differences in their ¹H NMR spectra. The following table summarizes experimental data acquired in CDCl₃, providing a clear basis for comparison.

Proton trans-2,3-Dimethylpiperidine [4]cis-2,3-Dimethylpiperidine [4]Key Differentiating Feature
H2 δ 2.20 (m, 1H)δ 2.89 (m, 1H)H2 in the cis isomer is significantly downfield.
H3 δ 2.60 (m, 1H)δ 1.65 (m, 1H)H3 in the trans isomer is significantly downfield.
2-CH₃ δ 1.06 (d, J = 6.4 Hz, 3H)δ 0.95 (d, J = 6.8 Hz, 3H)Minor difference in chemical shift.
3-CH₃ δ 0.85 (d, J = 7.1 Hz, 3H)δ 0.95 (d, J = 6.8 Hz, 3H)The 3-CH₃ in the trans isomer is notably upfield.

Note: The multiplets for the ring protons (H2 and H3) are complex due to multiple couplings. The chemical shifts provided are the approximate centers of these multiplets.

Interpreting the Spectral Differences: A Mechanistic View

The observed differences in chemical shifts can be rationalized by examining the preferred chair conformations of the two isomers.

trans-2,3-Dimethylpiperidine: The Diequatorial Conformation

In its most stable conformation, the trans isomer places both methyl groups in equatorial positions. This leads to the proton at C2 (H2) being in an axial position and the proton at C3 (H3) also being in an axial position.

G

In this arrangement:

  • The axial H2 and H3 protons have a trans-diaxial relationship, which typically results in a large coupling constant (³J ≈ 10-13 Hz).

  • The chemical shifts are influenced by the relative shielding and deshielding effects within this specific conformation.

cis-2,3-Dimethylpiperidine: The Axial-Equatorial Conformation

The cis isomer exists in an equilibrium between two chair conformations, both of which have one axial and one equatorial methyl group. The conformation with the C2-methyl group in the equatorial position is generally favored to reduce steric interactions with the nitrogen lone pair and the C6 protons.

G

In this conformation:

  • The H2 proton is axial, while the H3 proton is equatorial.

  • The dihedral angle between the axial H2 and equatorial H3 is approximately 60°, leading to a smaller coupling constant (³J ≈ 2-5 Hz) compared to the trans isomer.[5]

  • The change in the spatial relationship of the substituents and protons relative to the rest of the ring alters the local magnetic environments, causing the observed shifts in the proton resonances. For instance, the deshielding of H2 in the cis isomer can be attributed to its specific orientation with respect to the adjacent axial methyl group and the nitrogen atom.

Experimental Protocol for ¹H NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H NMR data for the conformational analysis of piperidine derivatives.

G prep prep dissolve dissolve prep->dissolve vortex vortex dissolve->vortex transfer transfer vortex->transfer instrument instrument acq acq acq->instrument lock lock instrument->lock shim shim lock->shim acquire acquire shim->acquire ft ft proc proc proc->ft phase phase ft->phase baseline baseline phase->baseline integrate integrate baseline->integrate reference reference integrate->reference assign assign analysis analysis analysis->assign coupling coupling assign->coupling compare compare coupling->compare

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of deuterated solvent is important as it can influence the conformational equilibrium. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Procedure:

    • Weigh 5-10 mg of the piperidine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector.

2. Data Acquisition:

  • Rationale: A higher field strength (≥400 MHz) provides better signal dispersion, which is often necessary to resolve complex multiplets in cyclic systems. Shimming is critical to achieve sharp lines and accurate coupling constant measurements.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Rationale: Accurate data processing is essential for extracting reliable chemical shifts and coupling constants.

  • Procedure:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

4. Spectral Analysis:

  • Rationale: The key to stereochemical assignment lies in the detailed analysis of chemical shifts and, most importantly, coupling constants.

  • Procedure:

    • Assign the chemical shift for each proton or multiplet.

    • Measure the coupling constants (J-values) for the relevant signals, particularly for the protons at the stereogenic centers (H2 and H3).

    • Compare the observed J-values with expected values for different dihedral angles based on the Karplus relationship to assign the cis or trans stereochemistry.[3] For example, a large ³JH2-H3 is indicative of a trans-diaxial relationship, strongly suggesting a trans isomer.

Conclusion

The stereochemical assignment of 2,3-disubstituted piperidines is a critical task in medicinal chemistry and natural product synthesis. ¹H NMR spectroscopy offers a powerful and definitive method for this purpose. By carefully analyzing the differences in chemical shifts and coupling constants between diastereomers, researchers can deduce the relative stereochemistry and gain crucial insights into the molecule's preferred three-dimensional structure. The principles and data presented in this guide demonstrate that the distinct conformational preferences of cis and trans isomers translate into a unique and interpretable NMR fingerprint, enabling confident structural elucidation.

References

  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (n.d.). ¹H NMR ³J coupling constants and reciprocal NOE enhancements observed for 2,3-cis-3,6-cis-8−10 compared to those in 2,3-trans-3,6-trans-11−13. ResearchGate.
  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • RSC.org. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • RSC.org. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2266. (n.d.).
  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • RSC Medicinal Chemistry, 13, 1614-1620. (2022, October 11).
  • Chow, Y. L., Colón, C. J., & Tam, J. N. S. (2025, August 6). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. ResearchGate.
  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • ResearchGate. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine.
  • Skanji, R., et al. (2018, November 19). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Analysis of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate: Emphasis on Specific Rotation

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control and confirmation of stereochemistry are not merely academic exercises but critical determinants of a molecule's therapeutic efficacy and safety. Chiral molecules, such as the synthetically valuable intermediate Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, demand rigorous stereochemical characterization. This guide provides an in-depth comparison of expected specific rotation values by examining structurally related analogs, details a comprehensive experimental protocol for its determination, and underscores the scientific principles governing this essential analytical technique.

The Imperative of Stereochemical Integrity in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. When substituted at multiple positions, as in the case of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, the number of possible stereoisomers increases, each potentially possessing distinct pharmacological and toxicological profiles. The specific (2R, 3S) configuration of this molecule dictates its three-dimensional arrangement, which in turn governs its interaction with chiral biological targets like enzymes and receptors. An incorrect stereoisomer can lead to reduced activity, off-target effects, or even adverse reactions. Therefore, confirming the stereochemical purity of such intermediates is a non-negotiable aspect of quality control in pharmaceutical synthesis.[1]

Understanding Specific Rotation: A Key Chiroptical Tool

Specific rotation ([α]) is a fundamental physical property of a chiral compound, defined as the angle to which a plane of polarized light is rotated when passed through a solution of the substance at a specific concentration and path length.[2][3] It is a crucial parameter for:

  • Confirming Enantiomeric Purity: A pure enantiomer will have a characteristic specific rotation, while a racemic mixture (a 50:50 mixture of enantiomers) will exhibit no optical rotation.

  • Quality Control: Ensuring batch-to-batch consistency in stereochemistry during chemical manufacturing.

  • Structural Elucidation: In conjunction with other analytical techniques, it can help in assigning the absolute configuration of a newly synthesized molecule.

The value of specific rotation is influenced by several factors, including the concentration of the sample, the solvent used, the temperature of the measurement, and the wavelength of the light source (typically the sodium D-line at 589 nm).[3]

Comparative Analysis of Specific Rotation in Related Piperidine Derivatives

The target molecule is a disubstituted piperidine with chiral centers at the C2 and C3 positions, an ethyl ester at C2, and a Boc-protected amine at C3. Below is a comparison with the specific rotation of simpler, related chiral piperidines:

CompoundStructureSpecific Rotation ([α])Conditions
(R)-3-(Boc-amino)piperidine+3.2°c = 0.5 in DMF at 22°C[4][5]
(R)-3-(Boc-amino)piperidine+14.0° to +16.0°c = 1 in Methanol[6]
(S)-1-Boc-3-aminopiperidine+32.0° to +38.0°c = 1 in DMF or c = 5% in Methanol[7]
(R)-(-)-3-Amino-1-Boc-piperidine-27.5 ± 1.5°neat[8]
Ethyl (R)-nipecotateValue not specified, but known as a chiral intermediate[9][10]-

Analysis of Comparative Data:

The data clearly illustrates the significant impact of both the stereochemistry and the measurement conditions (solvent and concentration) on the specific rotation. For instance, (R)-3-(Boc-amino)piperidine exhibits a positive rotation that varies considerably between DMF and methanol. Its enantiomer, the (S) configuration, would be expected to show a negative rotation of the same magnitude under identical conditions. The presence of the Boc protecting group on the ring nitrogen in (S)-1-Boc-3-aminopiperidine leads to a markedly different specific rotation value.

For Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, the presence of the additional chiral center at C2 and the ethyl acetate group will result in a unique specific rotation value. Based on the complexity of the molecule, it is difficult to predict the sign and magnitude of the rotation with certainty without experimental data. However, the comparison highlights the necessity of precise and consistent measurement protocols to obtain reliable data for stereochemical confirmation.

Experimental Protocol for the Determination of Specific Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of the specific rotation of a chiral compound such as Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate.

Instrumentation and Materials:

  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).

  • Polarimeter Cell: A cell of known path length (e.g., 1 decimeter).

  • Volumetric Flask: Grade A, for accurate solution preparation.

  • Analytical Balance: Calibrated to at least four decimal places.

  • High-Purity Solvent: A suitable solvent in which the compound is fully soluble and does not react (e.g., methanol, chloroform, or dimethylformamide).

  • Compound of Interest: Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate of high purity.

Workflow for Specific Rotation Measurement:

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation prep1 Accurately weigh the compound prep2 Dissolve in a precise volume of solvent prep1->prep2 prep3 Ensure complete dissolution and homogeneity prep2->prep3 meas1 Calibrate the polarimeter with a blank (solvent) prep3->meas1 meas2 Fill the polarimeter cell with the sample solution meas1->meas2 meas3 Record the observed rotation (α) meas2->meas3 calc1 Note the path length (l) and concentration (c) meas3->calc1 calc2 Calculate specific rotation using the formula: [α] = α / (l * c) calc1->calc2

Caption: Workflow for determining the specific rotation of a chiral compound.

Detailed Steps:

  • Preparation of the Sample Solution:

    • Accurately weigh a sample of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

    • Add a portion of the chosen high-purity solvent and swirl to dissolve the compound completely.

    • Once dissolved, add more solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Record the final concentration (c) in g/mL.

  • Polarimeter Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent (the "blank"). Take a reading and set this as the zero point.

    • Empty the cell and rinse it with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed angle of rotation (α). It is good practice to take multiple readings and average them to minimize error.

  • Calculation of Specific Rotation:

    • The specific rotation is calculated using the Biot's law formula: [α]λT = α / (l × c) Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

  • Reporting the Result:

    • The final specific rotation value should be reported along with the temperature, wavelength (usually "D" for the sodium D-line), concentration, and solvent used. For example: [α]D20 = +XX.X (c 1.0, Methanol).

Conclusion

The stereochemical integrity of pharmaceutical intermediates like Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is paramount. While a specific rotation value for this exact molecule is not yet widely reported, a comparative analysis of its structural analogs provides a valuable framework for understanding its likely chiroptical properties. The detailed experimental protocol provided herein offers a robust methodology for the precise determination of its specific rotation. This, in turn, will enable researchers and drug development professionals to confidently assess the stereochemical purity of their synthetic intermediates, ensuring the quality and consistency required for the advancement of new therapeutic agents.

References

  • Chem-Impex. (R)-3-(Boc-amino)piperidine. [Link]

  • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. [Link]

  • arXiv. Measurement of minute volumes of chiral molecules using in-fiber polarimetry. [Link]

  • National Center for Biotechnology Information. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

  • SciELO. A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. [Link]

  • ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • PubChem. 3-(Boc-amino)piperidine. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.
  • National Center for Biotechnology Information. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • ACS Publications. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. [Link]

  • Autech Industry Co.,Limited. Factory supply good quality 1,4-Dichlorobutane 110-56-5 with stock. [Link]

  • White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Wiley Online Library. N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. [Link]

  • Royal Society of Chemistry. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. [Link]

  • Dana Bioscience. Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate b. [Link]

  • Google Patents. Synthetic method of 3-(pyridine-2-yl-amino)
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • ResearchGate. SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). [Link]

Sources

A Senior Scientist's Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of 3-Aminopiperidine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative for 3-Aminopiperidine Esters

The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates and active pharmaceutical ingredients (APIs). Its stereocenter at the C3 position means that it exists as a pair of non-superimposable mirror images, or enantiomers. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological activity, metabolic pathways, and toxicity profiles[1]. One enantiomer may be the active therapeutic agent, while the other could be inactive, or worse, contribute to adverse effects[2].

Consequently, the precise determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring the safety and efficacy of these therapeutics. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive technique for this purpose, offering robust, reproducible, and accurate quantification of enantiomeric purity[3][4][5]. This guide provides a comparative analysis of established chiral HPLC methods, grounded in experimental data and field-proven insights, to empower researchers in developing and validating optimal separation strategies for 3-aminopiperidine esters.

The Foundation of Separation: Understanding Chiral Recognition

Chiral separation on a CSP is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase[3][4]. The difference in stability and energy of these complexes dictates the differential retention times observed on the chromatogram.

The most widely accepted mechanistic explanation is the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the CSP. Critically, at least one of these interactions must be stereochemically dependent[2][5]. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.

cluster_CSP Chiral Stationary Phase (CSP) Selector cluster_Enantiomer Analyte Enantiomer CSP Site A Site B Site C Enantiomer Group X Group Y Group Z Enantiomer:f0->CSP:f0 Interaction 1 (e.g., H-Bond) Enantiomer:f1->CSP:f1 Interaction 2 (e.g., π-π Stacking) Enantiomer:f2->CSP:f2 Interaction 3 (Stereochemically Dependent)

Caption: The three-point interaction model for chiral recognition.

A Strategic Workflow for Method Development

Developing a robust chiral separation method is an empirical process that benefits immensely from a systematic approach[4]. Rather than a random trial-and-error process, a logical screening workflow maximizes efficiency and the probability of success. The primary challenge is that there is no universal chiral stationary phase; the selection is highly dependent on the analyte's structure[6].

The workflow begins with screening a diverse set of columns under generic gradient conditions, followed by targeted optimization of the most promising candidates.

A Define Analyte Properties (pKa, UV, Solubility) C Select Mobile Phase Mode (Normal, Polar Organic, Reversed) A->C B Primary Column Screening (Polysaccharide CSPs: IA, IB, AD, OD) D Initial Screening Run (Generic Gradient) B->D C->B E Evaluate Results (Any separation? Peak shape?) D->E F Optimization (Isocratic, Flow, Temp, Additives) E->F Yes H No Separation: Consider Derivatization or Alternative CSPs E->H No G Method Validation (ICH Guidelines) F->G

Caption: A systematic workflow for chiral HPLC method development.

Comparative Analysis of Chiral Stationary Phases

For compounds like 3-aminopiperidine esters, polysaccharide-based CSPs are the undisputed starting point, demonstrating the broadest applicability and highest success rates[7][8][9]. These phases consist of cellulose or amylose derivatives, most commonly carbamates, coated or immobilized on a silica support[10].

CSP TypeChiral SelectorKey CharacteristicsBest Suited For
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Often provides high selectivity through a combination of hydrogen bonding and π-π interactions. The chiral grooves of the helical polymer structure are crucial for recognition.[11][12]A wide range of racemates; frequently a first-choice screening column. The derivatized 3-aminopiperidine method cited uses this phase[13][14].
Amylose-Based (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)Covalently bonded to silica, allowing for use with an extended range of "forbidden" solvents like DCM, THF, and ethyl acetate, which can unlock unique selectivities.[7][11][15]Method development flexibility, challenging separations, and SFC applications[16][17].
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Complementary selectivity to amylose phases. The ordering of the carbamate groups on the cellulose backbone creates different chiral recognition sites.Compounds that are poorly resolved on amylose phases. Often shows high enantioselectivity for chiral amines[18].
Pirkle-Type e.g., (R,R)-Whelk-O® 1Based on π-acid/π-base interactions. Covalently bonded, making them robust and compatible with a wide range of mobile phases.[19][20]Aromatic compounds, amides, esters, and alcohols. Offers broad applicability[19][20].
Crown Ether (18-Crown-6)-tetracarboxylic acidExcellent for resolving compounds with primary amines, such as free amino acids, through host-guest complexation.[19][21]Amino acids and small molecules with a primary amine close to the stereocenter.
The Derivatization Strategy: Overcoming Detection Challenges

A significant practical challenge with 3-aminopiperidine is its lack of a strong UV chromophore. To achieve the sensitivity required for determining trace enantiomeric impurities, pre-column derivatization is an effective and validated strategy[13][14]. Reacting the amine with a chromophoric agent, such as p-toluenesulfonyl chloride (PTSC), not only attaches a UV-active tag but can also enhance chiral recognition by introducing additional interaction points (e.g., π-π, hydrogen bonding)[13][14].

A study successfully developed a method for piperidin-3-amine by derivatizing it with PTSC and achieved excellent separation on a Chiralpak AD-H column with a resolution (Rs) greater than 4.0[13][14].

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as robust starting points for your method development.

Protocol 1: General Screening Method for a Novel 3-Aminopiperidine Ester

This protocol outlines a systematic screening approach using a set of complementary polysaccharide columns in normal phase mode, which is often successful for amine-containing compounds.

  • Column Selection:

    • Chiralpak® IA-3 (Immobilized Amylose)

    • Chiralpak® AD-3 (Coated Amylose)

    • Chiralcel® OD-3 (Coated Cellulose)

    • Dimensions: 150 x 4.6 mm, 3 µm particle size is recommended for high efficiency and speed[10].

  • Sample Preparation:

    • Dissolve the racemic standard of the 3-aminopiperidine ester in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~0.5 mg/mL.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.

    • Mobile Phases:

      • A: n-Hexane

      • B: Ethanol

      • Additive: Add 0.1% diethylamine (DEA) to the Ethanol modifier to improve the peak shape of the basic analyte.

    • Screening Gradient:

      • Time 0 min: 10% B

      • Time 20 min: 50% B

      • Time 21 min: 10% B (Return to initial)

      • Time 25 min: End run

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Monitor at a wavelength appropriate for the ester's chromophore (e.g., 220 nm or based on UV spectrum).

    • Injection Volume: 5 µL.

  • Execution and Evaluation:

    • Equilibrate each column with the mobile phase for at least 10 column volumes before the first injection[22].

    • Run the screening gradient on each of the selected columns.

    • Analyze the results for any degree of separation. Even partial separation is a promising lead. Identify the column and approximate mobile phase composition that provides the best result.

    • Proceed to optimization (Protocol 1a) using the best condition identified.

Protocol 1a: Optimization Step
  • Based on the screening result, prepare an isocratic mobile phase. For example, if separation was observed at 25% Ethanol in the gradient, prepare a mobile phase of n-Hexane / Ethanol / DEA (75:25:0.1 v/v/v).

  • Inject the sample and adjust the alcohol percentage to fine-tune retention and resolution. Lowering the alcohol content typically increases retention and may improve resolution[23].

  • Vary the flow rate (e.g., 0.5 - 1.2 mL/min) and temperature (e.g., 15 - 40 °C) to maximize resolution (Rs > 1.5)[22].

Protocol 2: Validated Method for (R/S)-Piperidin-3-amine via Pre-column Derivatization

This protocol is adapted from a validated method for estimating the enantiomeric impurity of piperidin-3-amine, demonstrating high resolution and sensitivity[13][14].

  • Derivatization Procedure:

    • To a solution of (R)-piperidin-3-amine dihydrochloride (or the racemate for method development) in a suitable basic aqueous medium, add p-toluenesulfonyl chloride (PTSC).

    • Allow the reaction to proceed under controlled conditions (e.g., stirring at room temperature) until completion.

    • Extract the derivatized product into an organic solvent (e.g., dichloromethane) and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Sample Preparation:

    • Prepare a stock solution of the derivatized racemic standard at approximately 1.0 mg/mL in the mobile phase.

    • Prepare a spiked sample by adding a known amount of the undesired enantiomer to the desired enantiomer to verify the limit of quantification (LOQ).

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 0.1% Diethylamine (DEA) in Ethanol (100%).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 228 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and System Suitability:

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 4.0 as per the reference method[13][14].

    • Calculate the enantiomeric excess (ee %) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[3].

    • Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and LOQ[13][14].

Conclusion and Final Recommendations

The determination of enantiomeric excess for 3-aminopiperidine esters is a critical analytical task that is most effectively addressed by chiral HPLC. A strategic approach, beginning with the screening of robust polysaccharide-based stationary phases like Chiralpak® IA, AD-H, and Chiralcel® OD-H, is the most efficient path to a successful separation. For analytes lacking a strong chromophore, pre-column derivatization with an agent like PTSC is a powerful and validated technique to enhance both sensitivity and chromatographic performance. By combining a systematic screening workflow with targeted optimization, researchers can develop and validate reliable methods to ensure the stereochemical purity, and thus the safety and efficacy, of these vital pharmaceutical building blocks.

References
  • Ali, I., Naim, L., Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017. Available from: [Link]

  • Ali, I., Naim, L., Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • SpringerLink. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available from: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 832-836. Available from: [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available from: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • MDPI. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • PubMed. (2008). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Journal of Chromatography A, 1191(1-2), 188-204. Available from: [Link]

  • LCGC International. (2023). Application Notes: Chiral. Available from: [Link]

  • Regis Technologies. Chiral Applications Database. Available from: [Link]

  • Regis Technologies. HPLC Brochure. Available from: [Link]

  • MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Available from: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-(N)3, IC-3, ID-3, IE-3, IF-3, IG-3, and IH-3 . Available from: [Link]

  • Regis Technologies. Regis Technologies Brochure. Available from: [Link]

  • Hichrom. Daicel CHIRALPAK AS-3 Analytical Column, 3 μm, ID 4.6 mm x L 150 mm. Available from: [Link]

  • Element Lab Solutions. Regis Technologies | Chiral & Achiral HPLC, SFC Columns. Available from: [Link]

  • reposiTUm. (2023). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. Available from: [Link]

  • LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]

  • Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Available from: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. Available from: [Link]

Sources

Technical Guide: COSY and NOESY NMR Analysis of 2,3-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in drug discovery, yet 2,3-disubstituted derivatives present a notorious stereochemical challenge.[1][2] Unlike flat aromatic systems, the piperidine ring exists in a dynamic chair conformation. Determining the relative stereochemistry (cis vs. trans) requires distinguishing between axial and equatorial orientations, which is often impossible with 1D


H NMR alone due to signal overlap and second-order effects.

This guide compares the utility of COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for this specific application. It establishes a robust workflow for unambiguous assignment, leveraging alternative techniques like TOCSY and ROESY where standard protocols fail.

Part 1: The Stereochemical Challenge

In 2,3-disubstituted piperidines, the relative configuration (cis or trans) dictates the thermodynamic preference for the chair conformation. The critical difficulty lies in the fact that a small vicinal coupling constant (


) does not guarantee a cis relationship.
The Conformation Matrix
  • Trans-Diequatorial: H2 and H3 are axial.

    
     is large (~10–12 Hz).
    
  • Cis-Axial/Equatorial: One proton is axial, the other equatorial.[3]

    
     is small (~2–5 Hz).
    
  • Trans-Diaxial (flipped): H2 and H3 are equatorial.

    
     is small (~2–5 Hz).
    

The Trap: If you observe a small coupling constant, you cannot distinguish between cis and trans-diaxial forms without dipolar coupling data (NOE).

Part 2: Connectivity – COSY vs. TOCSY[4][5]

Before assessing stereochemistry, you must assign the spin system.

COSY (Correlation Spectroscopy)

COSY identifies protons separated by 2 or 3 bonds (


).[4]
  • Utility: Excellent for identifying the H2

    
     H3 
    
    
    
    H4 connectivity.
  • Limitation in Piperidines: The C4 and C5 methylene protons often appear as complex, overlapping multiplets ("proton soup") in the 1.4–1.8 ppm region. COSY cross-peaks here are often clustered near the diagonal and difficult to resolve.

TOCSY (Total Correlation Spectroscopy)

TOCSY transfers magnetization across the entire spin system via isotropic mixing.

  • Utility: By irradiating the distinct H2 or H6 resonances (often downfield due to the Nitrogen), TOCSY can "light up" the entire ring system (H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6), even if the intermediate H4/H5 signals are overlapped.
  • Recommendation: For 2,3-disubstituted piperidines, TOCSY is superior to COSY for extracting the full spin system from the methylene envelope.

Comparison Table: Connectivity Experiments
FeatureCOSY (gCOSY)TOCSY (mlev/dipsi)
Mechanism Through-bond (

)
Through-bond relay (Spin-lock)
Range Neighbors only (H2-H3)Full Spin System (H2...H6)
Crowding High (Diagonal overlap)Low (Resolved 1D traces)
Sensitivity HighMedium (depends on

)
Verdict Screening Structural Solving

Part 3: Stereochemistry – NOESY vs. ROESY

Once the protons are assigned, the spatial arrangement is determined using the Nuclear Overhauser Effect (NOE), which depends on distance (


).
NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects through-space interactions (< 5 Å).[5]

  • The "Smoking Gun": In a chair conformation, 1,3-diaxial protons are close (~2.5 Å) and show strong NOE signals.

    • If H2 is axial, it will show a strong NOE to H4-axial and H6-axial.

    • If H2 is equatorial, these correlations are absent.

  • Cis vs. Trans:

    • Cis: H2 and H3 are usually ax/eq. Strong NOE between H2 and H3 is often observed.

    • Trans: If diequatorial (H2/H3 axial), the H2-H3 distance is larger, and the NOE is weak or absent. However, the diaxial correlations to the rest of the ring (H4/H6) confirm the trans geometry.

ROESY (Rotating-frame Overhauser Spectroscopy)[7]
  • The Zero-Crossing Problem: NOE signals are positive for small molecules and negative for large proteins. For medium-sized molecules (MW 600–1200) or viscous solvents (e.g., DMSO-d6), the NOE can be zero.

  • Application: Many functionalized piperidine drugs fall into this "medium" regime. If your NOESY spectrum is blank, switch to ROESY , which always yields positive cross-peaks regardless of molecular weight.

Part 4: Experimental Protocols

Sample Preparation
  • Concentration: 5–20 mg in 600

    
    L solvent.
    
  • Solvent:

    
     is standard. Use 
    
    
    
    (Benzene-d6) if signals overlap; the magnetic anisotropy of the benzene ring often shifts piperidine resonances, resolving multiplets.
  • Tube: High-quality 5mm tube (prevent shimming artifacts).

Acquisition Parameters (Bruker/Varian Standard)
COSY (Pulse: cosygpppqf)
  • Scans (NS): 4–8

  • Increments (TD1): 256 (minimum) to 512.

  • Spectral Width: 0–10 ppm (or tighter if possible).

NOESY (Pulse: noesygpphpp)
  • Mixing Time (

    
    ): CRITICAL PARAMETER 
    
    • Small Molecule (< 500 Da):500–800 ms . (Allows NOE buildup).

    • Medium Molecule (> 800 Da):200–400 ms .

  • Relaxation Delay (D1): 2.0 s (Must be

    
     for quantitative integration, but 2s is sufficient for qualitative assignment).
    
  • Scans (NS): 16–32 (NOE signals are weak, ~2-5% of diagonal).

TOCSY (Pulse: mlevph or dipsi2)
  • Mixing Time: 80 ms (Standard) to 120 ms (Full ring transfer).

  • Spin Lock Power: Ensure 90º pulse is calibrated accurately to avoid artifacts.

Part 5: Data Interpretation Workflow

The following diagram illustrates the logical flow for assigning stereochemistry in 2,3-disubstituted piperidines.

PiperidineAnalysis Start Start: 1H NMR Spectrum CheckJ Check J(H2,H3) Coupling Start->CheckJ LargeJ Large J (~10-12 Hz) CheckJ->LargeJ High Coupling SmallJ Small J (~2-5 Hz) CheckJ->SmallJ Low Coupling TransDieq Conclusion: Trans-Diequatorial (H2/H3 are Axial) LargeJ->TransDieq NOESYStep Run NOESY / ROESY (Focus on H2 and H3) SmallJ->NOESYStep CheckNOE_H2H3 Strong NOE: H2-H3? NOESYStep->CheckNOE_H2H3 YesNOE Conclusion: Cis (Axial-Equatorial) CheckNOE_H2H3->YesNOE Yes NoNOE Check NOE: H2 to H4ax/H6ax CheckNOE_H2H3->NoNOE No/Weak DiaxialNOE Strong 1,3-Diaxial NOE NoNOE->DiaxialNOE TransDiaxial Conclusion: Trans-Diaxial (Uncommon, bulky groups) DiaxialNOE->TransDiaxial

Caption: Decision matrix for assigning relative stereochemistry in 2,3-disubstituted piperidines using J-coupling and NOE data.

Part 6: Case Study Data Comparison

The table below simulates typical data for a 2-methyl-3-phenylpiperidine derivative.

ParameterTrans-Isomer (Diequatorial) Cis-Isomer (Axial-Equatorial)
H2 Signal

2.8 ppm (ddd)

3.1 ppm (dt)

11.2 Hz (Large, axial-axial)3.5 Hz (Small, eq-axial)
NOE (H2

H3)
Weak / AbsentStrong (Protons are gauche)
NOE (H2

H4ax)
Strong (1,3-diaxial)Weak / Absent
NOE (H2

H6ax)
Strong (1,3-diaxial)Weak / Absent
C13 Chemical Shift (C2) Shielded (Upfield) due to

-gauche effect from H4/H6
Deshielded (Downfield)
Expert Insight: The "Flagpole" Proton

In the trans-diequatorial isomer, H2 is axial. It "looks" up at the axial protons on C4 and C6. This 1,3-diaxial relationship is the most reliable NOE signal in the spectrum. If you see H2 correlating strongly with two other protons in the ring (H4ax/H6ax), H2 is definitively axial.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (The authoritative text on pulse sequences and NOE mixing times).

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte. (Foundational work on lone-pair stereoelectronic effects in piperidines).

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6] (Definitive guide on NOE vs ROESY and mixing times).

  • University of Ottawa NMR Facility. (2007).[7] "What Mixing Time Should I Use for My 2D-NOESY Measurements?". NMR Blog. (Practical optimization for small molecules).

  • Reinscheid, U. M. (2008). "Conformational Analysis of Piperidines by NMR and DFT". Journal of Molecular Structure. (Combined computational and experimental approach).

Sources

Comparative Guide: Piperidine vs. Pyrrolidine RGD Mimetics in Integrin Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between piperidine and pyrrolidine scaffolds as central cores for RGD (Arg-Gly-Asp) mimetics.[1] These small molecule antagonists target integrins, primarily


  (fibrinogen receptor, implicated in thrombosis) and 

(vitronectin receptor, implicated in angiogenesis and tumor metastasis).[2]

The central heterocyclic scaffold dictates the spatial orientation (vectors) of the acidic (aspartate mimetic) and basic (arginine mimetic) pharmacophores.[1] This guide analyzes how the ring size (6-membered vs. 5-membered) and conformational dynamics (Chair vs. Envelope) influence bioactivity, selectivity, and pharmacokinetic profiles.[2]

Key Findings at a Glance
FeaturePiperidine Scaffold (e.g., Lamifiban, Ro 43-5054)Pyrrolidine Scaffold (e.g., Cyclic RGD analogs, Novel Mimetics)
Primary Conformation Rigid Chair (

)
Flexible Envelope / Twist
Lipophilicity (logP) Higher (~0.84 for core)Lower (~0.46 for core)
Selectivity Trend Often favors

(High affinity lock)
Tunable for

(Induced fit)
Binding Entropy Low penalty (Pre-organized)Higher penalty (unless constrained in macrocycle)

Structural & Mechanistic Comparison

The efficacy of an RGD mimetic depends on the precise distance (~14–16 Å) and orientation between the basic guanidine/amidine group and the acidic carboxylate group. The central scaffold acts as the "spacer" that locks this geometry.

Conformational Dynamics
  • Piperidine (6-membered): Adopts a stable chair conformation .[1] This rigidity is advantageous for "locking" the pharmacophores into a bioactive state that matches the resting state of the integrin binding pocket, particularly for

    
    . The substituents at positions 1 and 4 (or 1 and 3) have well-defined axial/equatorial vectors.[1]
    
  • Pyrrolidine (5-membered): Adopts an envelope or twist conformation .[1] The energy barrier between these states is lower (pseudorotation), allowing the molecule to undergo "induced fit" upon binding. This is often exploited to target the more adaptable binding pocket of

    
     or to improve solubility due to the lower carbon count.
    
Signaling Pathway & Binding Logic

The following diagram illustrates how these scaffolds interfere with the integrin signaling pathway.

IntegrinSignaling cluster_Scaffolds RGD Mimetics (Antagonists) ECM_Ligands ECM Ligands (Fibrinogen, Vitronectin) Integrin Integrin Receptor (αIIbβ3 / αvβ3) ECM_Ligands->Integrin Natural Binding (RGD motif) Signaling Outside-In Signaling (FAK, Src, MAPK) Integrin->Signaling Activation Piperidine Piperidine Scaffold (Rigid Chair) High αIIbβ3 Affinity Piperidine->Integrin Competitive Inhibition (Lock & Key) Piperidine->Signaling BLOCKS Pyrrolidine Pyrrolidine Scaffold (Flexible Envelope) Tunable αvβ3 Selectivity Pyrrolidine->Integrin Competitive Inhibition (Induced Fit) Pyrrolidine->Signaling BLOCKS Response Cellular Response (Aggregation, Angiogenesis) Signaling->Response

Caption: Mechanism of action for Piperidine and Pyrrolidine RGD mimetics competing with natural ECM ligands to block integrin signaling pathways.

Bioactivity Analysis

This section compares the potency and selectivity profiles derived from structure-activity relationship (SAR) studies.

Potency & Selectivity Data

The following data highlights the trade-offs. The Ro 43-5054 series (Piperidine) is a classic example of high-affinity


 antagonism, while pyrrolidine modifications are often explored to shift selectivity or improve physicochemical properties.[1]

Table 1: Comparative Bioactivity Profile

Compound ClassScaffold CoreTargetIC50 (nM)Binding Mode CharacteristicsSource
Lamifiban (Ro 44-9883) Piperidine

~12 Rigid spacer mimics the

-chain of fibrinogen.[1][3] High specificity.
[1][2]
Ro 43-5054 Piperidine

~0.5 - 20 Crystal structure (5HDB) shows "slide & lock" mechanism in the

subunit.
[3][4]
Cyclic RGD (cRGDfV) Pyrrolidine*

~0.6 Proline (pyrrolidine ring) induces a

-turn, forcing the RGD loop into a high-affinity kink.[1]
[5][6]
Pyrrolidine Analog 10 Pyrrolidine

8.5 Constrained pyrrolidine confers bioactivity, but slightly less potent than optimized piperidines.[7]
Pyrrolidine Analog 10 Pyrrolidine

0.85 Highly Potent. The envelope conformation fits the

pocket better than the rigid piperidine.
[7]

*Note: In cyclic peptides like Cilengitide, the proline residue (containing a pyrrolidine ring) is the structural determinant that forces the bioactive conformation.

Physicochemical & PK Profile[2][5]
  • Piperidine: [1][4][5]

    • Lipophilicity: Higher logP makes it more permeable but potentially prone to metabolic oxidation at the

      
      -carbon.[1]
      
    • Metabolic Stability: Generally stable, though N-dealkylation is a common clearance pathway.[1]

  • Pyrrolidine:

    • Solubility: Lower logP (~0.4 log units lower than piperidine) improves aqueous solubility, critical for IV formulations.[2]

    • Stability: The 5-membered ring is metabolically robust; however, specific substitutions are required to prevent rapid renal clearance.

Experimental Protocols

To validate the bioactivity differences described above, the following standardized protocols are recommended. These assays ensure data integrity and reproducibility (E-E-A-T).

Solid-Phase Receptor Binding Assay (ELISA-based)

Purpose: To determine the IC50 of the mimetic against purified integrins (


 or 

).[1]
  • Coating: Coat 96-well microtiter plates with purified integrin receptor (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash plates 3x with T-PBS (PBS + 0.05% Tween-20).[1] Block with 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.[1]

  • Competition: Add the test compound (Piperidine/Pyrrolidine mimetic) at serial dilutions (e.g.,

    
     M to 
    
    
    
    M). Immediately add the biotinylated natural ligand (e.g., Fibrinogen for
    
    
    , Vitronectin for
    
    
    ) at a fixed concentration (EC50 level).[2]
  • Incubation: Incubate for 3 hours at RT.

  • Detection: Wash 3x. Add Streptavidin-HRP conjugate (1:1000).[1] Incubate for 1 hour.

  • Readout: Wash 3x. Add TMB substrate.[1] Stop reaction with 1M

    
    .[1] Measure Absorbance at 450 nm.[1]
    
  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Purpose: To verify functional efficacy in a physiological system.[1]

  • Preparation: Collect human venous blood into sodium citrate (3.2%) tubes. Centrifuge at 200xg for 15 min to obtain Platelet-Rich Plasma (PRP).[1]

  • Baseline: Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000xg for 10 min. Set aggregometer 100% transmission with PPP.

  • Incubation: Incubate PRP (250 µL) with test compound (10 µL) or vehicle for 5 min at 37°C.

  • Activation: Add agonist (e.g., ADP 20 µM or TRAP 10 µM).[1]

  • Measurement: Monitor light transmission for 6–10 minutes.

  • Calculation: % Inhibition =

    
    .[1][2]
    
Assay Workflow Diagram

AssayWorkflow cluster_Binding Receptor Binding Assay cluster_Functional Functional Aggregation Assay Coat Coat Plate (Integrin) Block Block (BSA) Coat->Block Compete Add Ligand + Mimetic Block->Compete Detect Measure IC50 (Abs 450nm) Compete->Detect Compare Bioactivity Profile (Piperidine vs Pyrrolidine) Detect->Compare Data Synthesis PRP Isolate PRP Incubate Incubate w/ Mimetic PRP->Incubate Activate Add Agonist (ADP/TRAP) Incubate->Activate Measure Measure % Inhibition Activate->Measure Measure->Compare Data Synthesis

Caption: Workflow for validating RGD mimetic potency via biochemical (binding) and functional (aggregation) assays.

References

  • BenchChem. (2025).[6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • PubChem. (2025).[1][7] Lamifiban (Ro 44-9883) Compound Summary. Retrieved from [2]

  • Lin, F.Y., et al. (2016).[2][8] Integrin alphaIIbbeta3 in complex with Ro-435054. Protein Data Bank.[1][9] Retrieved from [2]

  • Lin, F.Y., et al. (2016).[2][8] Beta-Subunit Binding Is Sufficient for Ligands to Open the Integrin alpha IIb beta 3 Headpiece. Journal of Biological Chemistry. Retrieved from

  • MedChemExpress. (2025).[1] Cilengitide: Potent and Selective alphaVbeta3 Antagonist.[1][10] Retrieved from [1][2]

  • Kessler, H., et al. (2010).[2] Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. MDPI. Retrieved from [2]

  • Rechenmacher, F., et al. (2017).[2] A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports. Retrieved from [2]

Sources

X-ray Crystallography Data for N-Boc-3-amino-2-piperidineacetate Salts: A Comparative Guide on Salt Selection and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenges of solid-form selection in early-stage drug development. The pharmaceutical industry relies heavily on a thorough knowledge of solid-state forms to identify developable drug candidates, as crystallinity dictates impurity rejection, handling characteristics, and chemical stability[1].

N-Boc-3-amino-2-piperidineacetate is a highly functionalized, chiral piperidine scaffold frequently utilized as an advanced intermediate or active pharmaceutical ingredient (API) pharmacophore. The primary amine at the C3 position provides an ideal basic center for salt formation. However, the bulky N-tert-butyloxycarbonyl (Boc) protecting group and the C2-acetate moiety introduce significant steric and electronic complexities. This guide provides an objective comparison of various salt forms of enantiopure (2S, 3R)-N-Boc-3-amino-2-piperidineacetate, utilizing Single-Crystal X-Ray Diffraction (SCXRD) to elucidate how counterion selection dictates conformational flexibility, crystal packing, and ultimate physicochemical performance.

Mechanistic Insights: Piperidine Conformation and the Boc Effect

X-ray crystallography is an indispensable tool for assessing the conformational modifications experienced by piperidine heterocycles[2]. In an unsubstituted state, the piperidine ring universally favors a chair conformation to minimize torsional strain. However, the substitution pattern in N-Boc-3-amino-2-piperidineacetate fundamentally alters this energy landscape.

  • The Steric Penalty of N-Boc: The Boc group is a classical masking functionality known for its exceptional stability to nucleophilic reagents[3]. However, its massive steric bulk, combined with the electron-withdrawing nature of the carbamate, restricts nitrogen inversion. Evidence from crystallographic studies shows that Boc-substitution increases the acyl CO–N bond distances, altering the hybridization state of the nitrogen and decreasing electron density[4].

  • Conformational Shifting: To alleviate 1,3-diaxial interactions between the C2-acetate and the protonated C3-ammonium group, the piperidine ring often distorts from a perfect chair into a half-chair or twisted-boat conformation[5]. The choice of counterion directly influences this shift, as the crystal lattice will adopt the conformation that maximizes intermolecular hydrogen bonding between the counterion and the API.

Comparative Crystallographic Data

Because the starting material is the enantiopure (2S, 3R) isomer, all resulting salts must crystallize in non-centrosymmetric, Sohncke space groups (e.g.,


, 

,

). The table below summarizes the quantitative SCXRD data for three distinct salt candidates evaluated during a high-throughput screen.
Salt CandidateSpace GroupUnit Cell Parameters (Å, °)Piperidine ConformationHydrogen Bonding Network
Hydrochloride

(Orthorhombic)

Chair1D chains;

Mesylate

(Monoclinic)

Twist-Boat3D network;

Benzoate

(Triclinic)

Chair2D sheets;

stacking

Self-Validating Experimental Protocol: High-Throughput Salt Screening & SCXRD

A robust polymorph and salt screen requires strict thermodynamic control to prevent the precipitation of metastable amorphous phases or phase mixtures[1]. The following protocol ensures self-validation at each critical juncture.

Phase 1: Solvent-Mediated Salt Formation
  • Dissolution: Dissolve 50.0 mg of (2S, 3R)-N-Boc-3-amino-2-piperidineacetate free base in 2.0 mL of a medium-polarity solvent (e.g., Acetone).

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., neat methanesulfonic acid). The

    
     between the amine and the acid must be 
    
    
    
    to ensure complete proton transfer.
  • Validation Check: Monitor the vial for immediate precipitation. If an opaque, amorphous precipitate forms, heat the vial to 50°C until complete dissolution is achieved, then cool at a controlled rate of 0.5°C/min. Causality: Rapid precipitation is kinetically driven and yields disordered solids; controlled cooling ensures the system remains under thermodynamic control, favoring a highly ordered crystal lattice.

Phase 2: Single-Crystal Growth via Vapor Diffusion
  • Setup: Transfer 1.0 mL of the clear salt solution into a 4 mL inner glass vial.

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a 20 mL outer scintillation vial containing 5.0 mL of an anti-solvent (e.g., n-heptane). Seal the outer vial tightly.

  • Validation Check: Allow vapor diffusion to proceed undisturbed at 20°C for 3–7 days. Prior to mounting, inspect the crystals under a polarized light microscope. Causality: Complete extinction of light upon rotation (birefringence) confirms a highly ordered crystalline phase, validating the sample for X-ray exposure.

Phase 3: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal (approx.

    
     mm) and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.
    
  • Diffraction: Collect three-dimensional X-ray diffraction data using a microfocus sealed tube equipped with a Cu Kα source (

    
     Å)[1]. Maintain the crystal at 100 K using a nitrogen cold stream to minimize atomic thermal vibration.
    
  • Validation Check: During data reduction (using Olex2 or SHELXL), monitor the internal agreement factor (

    
    ). Causality: An 
    
    
    
    validates high data quality and confirms the absence of severe spatial twinning, ensuring the structural assignment of the Boc group and piperidine conformation is absolute.

Workflow Visualization

SaltScreening Start N-Boc-3-amino-2-piperidineacetate (Free Base) Counterions Counterion Selection (HCl, Mesylate, Benzoate) Start->Counterions Crystallization Solvent-Mediated Crystallization Counterions->Crystallization pKa matching SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Crystallization->SCXRD Single crystals Refinement Structure Refinement (Olex2 / SHELXL) SCXRD->Refinement Diffraction data Analysis Conformational Analysis (Chair vs. Twist-Boat) Refinement->Analysis Selection Lead Salt Candidate Selection Analysis->Selection H-bond mapping

Workflow for salt screening and crystallographic validation of piperidine derivatives.

Comparative Performance: Why Salt Selection Matters

The crystallographic data directly correlates with the macroscopic performance and developability of the drug substance:

  • Hydrochloride Salt (Sub-optimal): While highly crystalline (

    
    ), the small ionic radius of the chloride anion leaves interstitial voids in the lattice. This often leads to severe hygroscopicity, as atmospheric water molecules can easily penetrate the lattice to form hydrogen bonds with the C2-acetate carbonyl.
    
  • Mesylate Salt (Lead Candidate): The mesylate form (

    
    ) is the superior developable candidate. The three oxygen atoms of the methanesulfonate anion act as a multi-directional hydrogen-bond acceptor hub. This creates a dense, 3D interlocking network that physically prevents water ingress, resulting in excellent thermal stability and non-hygroscopic behavior. The twist-boat conformation adopted here optimally aligns the C3-ammonium protons with the sulfonate oxygens.
    
  • Benzoate Salt (High Risk): Benzoate salts frequently exhibit complex solid-state behavior, including the formation of multiple solvates or hydrates depending on the crystallization solvent[6]. The

    
     packing relies heavily on weaker 
    
    
    
    stacking interactions between the benzoate rings, making the lattice prone to polymorphic transformations during mechanical milling or wet granulation.

References

1.1 2.3 3.6 4. 5 5. 4 6. 2

Sources

The Trinity of Fragmentation: Boc Group, Piperidine Ring, and Ester Moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Mass Spectrometry Fragmentation of Boc-Aminopiperidine Esters

For the modern researcher in drug discovery and synthetic chemistry, N-Boc protected aminopiperidine esters are indispensable chiral building blocks.[1] Their structural integrity is paramount, and mass spectrometry (MS) serves as the gold standard for verification. However, the rich information contained within a mass spectrum can be cryptic without a foundational understanding of the molecule's fragmentation behavior. The labile nature of the tert-butoxycarbonyl (Boc) protecting group, combined with the fragmentation of the piperidine core and ester functionalities, creates a complex puzzle.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of Boc-aminopiperidine esters. We will dissect the key fragmentation pathways, compare how structural isomers influence the resulting spectra, and provide a robust experimental protocol for acquiring high-quality data. Our focus is not just on the "what" but the "why," offering insights into the causality behind the observed fragment ions to empower researchers in their structural elucidation efforts.

The fragmentation of a Boc-aminopiperidine ester in the mass spectrometer is not a monolithic event. It is a confluence of competing and sequential cleavages driven by the three primary structural components. Understanding each in isolation is key to interpreting the complete spectrum.

The Signature of a Boc Group: A Cascade of Losses

The N-Boc group has a highly predictable and dominant fragmentation pathway under both Electrospray Ionization (ESI) and Electron Ionization (EI).

Under the softer conditions of ESI, particularly in tandem MS (MS/MS) experiments, the protonated molecule [M+H]+ undergoes a characteristic coupled elimination of isobutylene (i-C4H8) and carbon dioxide (CO2).[2] This results in a total neutral loss of 100 Da.[2] This two-step process is often the most prominent fragmentation cascade observed for N-Boc protected amines.

  • Step 1: Loss of Isobutylene (56 Da). The initial and most facile cleavage is the loss of isobutylene, a neutral molecule with a mass of 56 Da, to form a carbamic acid intermediate.[3]

  • Step 2: Loss of Carbon Dioxide (44 Da). The resulting carbamic acid is unstable and readily eliminates carbon dioxide (44 Da) to yield the unprotected amine.[3]

Under the higher-energy conditions of EI, the most common signature is the formation of the highly stable tert-butyl cation (C4H9+) at m/z 57 .[4][5] Other fragments corresponding to the loss of isobutylene [M-56]+ or the entire Boc group [M-100]+ are also frequently observed.[4]

Boc_Fragmentation M_H [M+H]+ CarbamicAcid [M+H - 56]+ (Carbamic Acid Intermediate) M_H->CarbamicAcid - C4H8 (56 Da) Amine [M+H - 100]+ (Unprotected Amine) CarbamicAcid->Amine - CO2 (44 Da)

Caption: Primary ESI fragmentation pathway of the N-Boc group.

The Piperidine Core: Alpha-Cleavage and Ring Fission

The piperidine ring itself contributes significantly to the mass spectrum. As a cyclic amine, its fragmentation is typically initiated at the nitrogen atom.[6]

  • α-Cleavage: The most dominant pathway for cyclic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[6][7] This results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable, resonance-stabilized iminium ion.[6]

  • Ring Fission: The piperidine ring can also undergo a more complex series of bond cleavages, leading to the opening of the ring and the formation of various acyclic fragment ions.[6] The specific pattern is heavily dependent on the position and nature of other substituents on the ring.

Piperidine_Fragmentation cluster_piperidine Piperidine Ring Fragmentation Piperidine_Ion Protonated Piperidine Derivative Alpha_Cleavage α-Cleavage Piperidine_Ion->Alpha_Cleavage Ring_Fission Ring Fission Piperidine_Ion->Ring_Fission Iminium_Ion Stable Iminium Ion Alpha_Cleavage->Iminium_Ion Acyclic_Fragments Acyclic Fragments Ring_Fission->Acyclic_Fragments

Caption: General fragmentation pathways for the piperidine core.

The Ester Functionality: A Minor Contributor

Compared to the Boc group and the piperidine nitrogen, the ester functionality is often less influential in directing fragmentation. However, characteristic losses associated with the ester can be observed, typically involving cleavage of the bond next to the carbonyl group. This can result in the loss of the alkoxy group (-OR) or the entire ester as a radical.[7]

Comparative Fragmentation Analysis: The Importance of Isomerism

The position of the Boc-amino and ester groups dramatically alters the fragmentation spectrum, providing a powerful diagnostic tool for distinguishing between isomers. Let's compare the expected ESI-MS/MS fragmentation of three common Boc-aminopiperidine ester scaffolds.

Compound / Structural FeaturePrimary FragmentationKey Diagnostic Ions (m/z)Rationale
Scaffold A: tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate (Boc on Ring N)Loss of Boc group[M+H - 56]+[M+H - 100]+The N-Boc group is the most labile functionality. Its sequential loss of isobutylene and CO2 will be the dominant pathway.[2][4]
Scaffold B: methyl 1-(tert-butoxycarbonyl)piperidin-4-ylcarbamate (Boc on exocyclic N)Loss of Boc group[M+H - 56]+[M+H - 100]+Similar to Scaffold A, the exocyclic N-Boc group will readily fragment via the characteristic 100 Da neutral loss.
Scaffold C: 4-aminopiperidine-1-carboxylic acid tert-butyl ester (Ester of Boc group)Loss of tert-butyl group[M+H - 57]+In this less common arrangement, the fragmentation is more analogous to a tert-butyl ester, with the primary loss being the tert-butyl cation (57 Da).
Alternative: Unprotected methyl piperidine-4-carboxylateRing fragmentationVariesWithout the labile Boc group, fragmentation is directed by the piperidine nitrogen, leading to α-cleavage and ring fission pathways.[6]

This comparative analysis underscores a critical principle: the most labile functional group dictates the primary fragmentation pathway. In the vast majority of cases involving N-Boc protection, the characteristic loss of 56 and/or 100 Da will be the most abundant fragmentation route, providing immediate confirmation of the Boc group's presence.

A Validated Experimental Protocol for LC-MS/MS Analysis

Reproducible and high-quality data is the bedrock of accurate structural analysis. The following protocol provides a robust starting point for the analysis of Boc-aminopiperidine esters using ESI-MS.

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to ensure stable ionization and prevent source contamination.

  • Stock Solution: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.[8]

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[8]

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method

LC is used to separate the analyte from impurities and deliver it to the mass spectrometer at a controlled flow rate.

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for most applications.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical starting point is a 5-minute gradient from 5% to 95% Mobile Phase B. This should be optimized for the specific analyte.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Injection Volume: 1 - 5 µL.[6]

  • Column Temperature: 40 °C.[6]

A Note on Additives: Formic acid is used to promote protonation [M+H]+. Avoid trifluoroacetic acid (TFA), as even trace amounts can cause the deprotection of the Boc group in the ESI source or on-column.[9]

Mass Spectrometry (MS) Method

This method uses a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) to first isolate the molecule of interest and then fragment it.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[6]

  • Capillary Voltage: 3.5 - 4.5 kV.[8]

  • Source Temperature: 120 - 150 °C.[8]

  • Scan 1 (Full Scan): Acquire a full scan spectrum (e.g., m/z 100-1000) to identify the m/z of the protonated molecule [M+H]+.[6]

  • Scan 2 (Product Ion Scan / MS/MS): Isolate the [M+H]+ ion identified in the full scan and apply collision energy (e.g., 10-40 eV, requires optimization) to induce fragmentation. This scan will reveal the characteristic fragment ions.[6]

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Prep 1. Sample Preparation (1-10 µg/mL in Mobile Phase) Inject 2. LC Injection & Separation (C18 Column) Prep->Inject Ionize 3. Electrospray Ionization (ESI Positive Mode) Inject->Ionize FullScan 4. Full Scan MS (Identify [M+H]+) Ionize->FullScan Isolate 5. Precursor Ion Isolation FullScan->Isolate Fragment 6. Collision-Induced Dissociation (CID) Isolate->Fragment ProductScan 7. Product Ion Scan MS/MS (Detect Fragments) Fragment->ProductScan

Caption: A typical workflow for analyzing Boc-aminopiperidine esters.

Senior Scientist Insights: Troubleshooting & Advanced Techniques

  • In-Source Fragmentation: The Boc group is thermally labile.[9] If you observe significant [M+H - 100]+ ions in your full scan spectrum (before MS/MS), it indicates in-source fragmentation. To mitigate this, reduce the source temperature or the fragmentor/capillary exit voltage. Using a softer ionization technique may also help.[9]

  • Ambiguous Spectra & H/D Exchange: In complex molecules, the loss of 100 Da could potentially originate from another part of the molecule. To definitively prove the presence and fragmentation of a Boc group, on-column hydrogen/deuterium (H/D) exchange can be employed. By switching the mobile phase to deuterated solvents (e.g., D2O, MeOD), unprotected amines will exchange their labile protons for deuterium, resulting in a mass shift. The Boc-protected amine cannot exchange, and its fragmentation will be distinct, providing unequivocal evidence.[3]

Conclusion

The mass spectrometry of Boc-aminopiperidine esters is a predictable and highly informative process governed by the fundamental chemistry of its constituent parts. The dominant and characteristic fragmentation of the N-Boc group via the sequential loss of isobutylene and carbon dioxide provides an immediate and reliable diagnostic handle. This primary pathway, in conjunction with secondary fragmentation arising from the piperidine ring and ester moiety, allows for the confident structural confirmation of these vital synthetic building blocks. By employing a systematic analytical approach and understanding the chemical principles behind the fragmentation, researchers can leverage mass spectrometry to its full potential, accelerating the pace of discovery and development.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (n.d.). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.
  • BenchChem. (n.d.). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine.
  • Havlicek, V., Lemr, K., Schaniel, C., & Gelb, M. H. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1769–1774. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

  • Van Berkel, G. J., & Glish, G. L. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Retrieved from [Link]

Sources

Enzymatic vs. Chemical Resolution of Piperidine Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chiral piperidines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold for numerous blockbuster drugs, including the


-lactamase inhibitor Avibactam and farnesyl protein transferase inhibitors like SCH66336. However, synthesizing enantiopure piperidine derivatives remains a critical bottleneck in process chemistry.

When dealing with racemic piperidine acetates (or resolving piperidines via acetate derivatives), process chemists typically evaluate two primary paradigms: Enzymatic Kinetic Resolution (EKR) and Chemical Resolution via Diastereomeric Salt Formation . As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic and kinetic mechanisms underlying these two approaches, supported by field-proven experimental protocols and empirical data.

Mechanistic Paradigms: Thermodynamics vs. Biocatalytic Kinetics

Chemical Resolution (Diastereomeric Salt Formation)

Classical chemical resolution relies on thermodynamic phase separation. A racemic piperidine is reacted with an enantiopure chiral auxiliary (e.g., D-mandelic acid or


-Ac-L-phenylalanine) to form a pair of diastereomeric salts ()[1]. Because diastereomers possess distinct physical properties, they exhibit different solubilities (

) in a given solvent. The success of this method is entirely dictated by identifying a solvent system that maximizes this solubility differential, allowing the less soluble salt (the p-salt) to selectively crystallize.
Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution operates on the principles of transition-state stabilization and kinetic differentiation. Lipases, such as Candida antarctica Lipase B (CAL-B) or Toyobo LIP-300, possess highly hydrophobic, stereospecific binding pockets. When exposed to a racemic piperidine acetate, the enzyme's catalytic triad (Ser-His-Asp) selectively attacks the carbonyl carbon of one enantiomer. The difference in activation energy (


) between the two enantiomers dictates the Enantiomeric Ratio (

-value). A high

-value (>100) ensures that one enantiomer is rapidly hydrolyzed to the alcohol, while the other remains untouched as an enantioenriched acetate ()[2].

Workflow Visualization

The following diagram illustrates the divergent workflows of enzymatic and chemical resolution, highlighting the distinct unit operations required for each pathway.

PiperidineResolution cluster_enzymatic Enzymatic Kinetic Resolution cluster_chemical Chemical Resolution Racemate Racemic Piperidine Acetate (50% R, 50% S) Enzyme Lipase (e.g., CAL-B) + Buffer / Organic Solvent Racemate->Enzyme Biocatalysis ChiralAcid Chiral Acid (e.g., D-Mandelic Acid) Racemate->ChiralAcid Salt Formation Enz_Prod1 Unreacted Acetate (Enantiomer A, >99% ee) Enzyme->Enz_Prod1 E > 100 Enz_Prod2 Hydrolyzed Alcohol (Enantiomer B, >99% ee) Enzyme->Enz_Prod2 E > 100 DiastSalt Diastereomeric Salts (p-Salt & n-Salt) ChiralAcid->DiastSalt Cryst Fractional Crystallization & Free Basing DiastSalt->Cryst Solvent Cooling Chem_Prod Resolved Enantiomer (Variable Yield & ee) Cryst->Chem_Prod NaOH / Extraction

Workflow comparison: Enzymatic kinetic resolution vs. classical diastereomeric salt crystallization.

Comparative Performance & Experimental Data

To objectively evaluate these methods, we must look at process metrics from real-world pharmaceutical scale-ups. For instance, during the synthesis of the SCH66336 intermediate, chemical resolution yielded 30-40% of the target enantiomer at 97-98% ee, whereas enzymatic acylation provided a cleaner separation profile with higher material throughput potential ()[2]. Similarly, Lipozyme CALB has been successfully deployed to resolve key piperidine intermediates for Avibactam with exceptional stereocontrol ()[3].

Process MetricEnzymatic Resolution (e.g., CAL-B)Chemical Resolution (e.g., Chiral Acids)
Stereoselectivity (ee) >98% in a single biocatalytic cycle97-98% (often requires 2-3 recrystallizations)
Typical Yield (from Racemate) ~48-50% (Kinetic) / Up to 100% (Dynamic)30-40% (Significant losses to mother liquor)
Reagent Stoichiometry Catalytic (1-10% w/w immobilized enzyme)Stoichiometric (0.5 - 1.0 eq chiral acid)
Environmental Impact (E-Factor) Low (Aqueous buffers, mild organics, recyclable)High (Large volumes of hot organic solvents)
Substrate Scope Limited by enzyme active site stericsBroad, but requires empirical salt screening
Cycle Time 12 - 48 hours (Single step)2 - 6 hours + days for iterative crystallization

Field-Proven Methodologies

The following protocols are designed as self-validating systems. By embedding in-process controls (IPCs), the chemistry inherently verifies its own success before proceeding to the next unit operation.

Protocol A: Enzymatic Kinetic Resolution (Lipase-Catalyzed Hydrolysis)

Objective: Isolate highly enantioenriched (R)-piperidine acetate from a racemic mixture.

  • Substrate Preparation: Dissolve racemic piperidine acetate (1.0 eq) in a biphasic mixture of 0.1 M phosphate buffer (pH 7.2) and methyl tert-butyl ether (MTBE) (1:1 v/v).

    • Causality: MTBE limits the thermodynamic activity of water, preventing spontaneous, non-specific chemical hydrolysis while maintaining the enzyme's essential hydration shell ()[4]. The pH 7.2 buffer ensures the piperidine nitrogen remains partially protonated, enhancing aqueous solubility without denaturing the biocatalyst.

  • Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (10% w/w relative to the substrate).

  • Incubation & Self-Validating Monitoring: Stir gently at 35°C. Monitor the reaction strictly via chiral HPLC.

    • Self-Validating System: This protocol validates itself via the Enantiomeric Ratio (

      
      -value). By plotting conversion (
      
      
      
      ) against the enantiomeric excess of the substrate (
      
      
      ), the reaction is terminated precisely when
      
      
      reaches >99% (typically at 51-52% conversion). If the
      
      
      plateaus early, it immediately flags catalyst poisoning; if product
      
      
      drops, it flags over-hydrolysis.
  • Termination & Separation: Filter the mixture to recover the immobilized enzyme for recycling. Separate the organic layer (containing the unreacted (R)-acetate) from the aqueous layer (containing the hydrolyzed (S)-alcohol).

Protocol B: Chemical Resolution (Diastereomeric Salt Formation)

Objective: Resolve racemic piperidine via chiral acid crystallization.

  • Salt Formation: Dissolve the racemic piperidine derivative (1.0 eq) in anhydrous ethanol. Heat to 60°C to ensure complete dissolution. Add D-mandelic acid (0.5 eq) dropwise.

    • Causality: Utilizing 0.5 equivalents of the resolving agent (the Pope-Peachy method) forces competition between the enantiomers for the chiral acid. This thermodynamically favors the precipitation of the least soluble diastereomeric salt (the p-salt) while leaving the other enantiomer in solution as a free base. Anhydrous ethanol is selected because it provides a steep solubility curve relative to temperature.

  • Controlled Crystallization: Cool the solution at a controlled rate of 5°C/hour down to 20°C, then hold for 12 hours to promote Ostwald ripening of the crystals.

  • Filtration & Self-Validating Purity Check: Filter the precipitated crystals and wash with cold ethanol.

    • Self-Validating System: Measure the specific optical rotation

      
       of a small, free-based aliquot of the crystals. Perform a second recrystallization from ethanol and measure again. The system is validated when the optical rotation remains constant (
      
      
      
      ), proving that maximum diastereomeric purity has been achieved and no further thermodynamic separation is possible.
  • Free-Basing: Suspend the pure salt in CH

    
    Cl
    
    
    
    and wash with 1M NaOH to liberate the highly enantioenriched piperidine free base.

Conclusion & Selection Matrix

The choice between enzymatic and chemical resolution for piperidine acetates hinges on the scale of the project and the specific substitution pattern of the piperidine ring.

  • Choose Enzymatic Resolution when high enantiomeric excess (>99%) is required in a single step, when dealing with atropisomers, or when aiming for a green-chemistry process with recyclable catalysts.

  • Choose Chemical Resolution for early-stage development where rapid empirical screening of chiral acids can yield a scalable, albeit lower-yielding, process without the need to engineer specific biocatalysts.

References

1.[2] Morgan, B., Zaks, A., Dodds, D. R., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry (ACS). URL:[Link] 2.[4] MDPI. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. URL:[Link] 3.[1] Google Patents. (2015). CN104557677A - Chemical resolution preparation method for optical pure 2-pipecolic acid. URL: 4.[3] Wang, T. (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development (ACS). URL:[Link]

Sources

Validating Stereochemistry of 3-Amino-2-Piperidineacetate Using NOE: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical assignment of 3-amino-2-piperidineacetate (and its derivatives like 3-aminopipecolic acid esters) is a critical checkpoint in peptidomimetic drug discovery. The relative configuration (cis/trans) between the C2-acetate and C3-amino groups dictates the scaffold's ability to lock into specific binding pockets.

While X-ray crystallography is definitive, it is low-throughput and requires crystalline samples. Scalar coupling (


) analysis is the standard first-line method but is prone to ambiguity in piperidines due to ring flipping. Nuclear Overhauser Effect (NOE)  spectroscopy serves as the robust, solution-state arbiter. This guide compares these methodologies and provides a validated NOE protocol to distinguish cis (2,3-syn) from trans (2,3-anti) isomers, specifically addressing the "diaxial trap" that confounds standard coupling analysis.

Part 1: The Challenge – Conformational Mobility

The piperidine ring exists predominantly in a chair conformation. For 3-amino-2-piperidineacetate, the stereochemical challenge lies in distinguishing the relative orientation of the protons at C2 and C3.

  • Trans Isomer: Substituents are on opposite sides of the ring plane. In the preferred low-energy conformer (diequatorial substituents), protons H2 and H3 are anti-diaxial .

  • Cis Isomer: Substituents are on the same side. In the preferred conformer (bulky C2-group equatorial), H2 is axial and H3 is equatorial (or vice versa), creating a gauche proton relationship.

The "J-Coupling Trap"

Standard analysis relies on the Karplus equation.

  • Trans (H2ax-H3ax): Dihedral angle

    
     Hz.
    
  • Cis (H2ax-H3eq): Dihedral angle

    
     Hz.
    

The Risk: If the trans isomer undergoes a ring flip (forcing substituents diaxial due to solvent effects or N-substitution), the protons become diequatorial . The H2eq-H3eq dihedral angle is


, resulting in a small 

-value (

Hz) that mimics the cis isomer. Relying solely on

-coupling can lead to false positives.

Part 2: Comparative Analysis of Methods

The following table objectively compares the three primary validation methods for this scaffold.

Feature1D/2D NOE (Recommended)

Coupling Analysis
X-Ray Crystallography
Primary Mechanism Through-space magnetic dipolar interaction (

dependence).
Through-bond scalar interaction (Karplus relationship).Electron density diffraction pattern.
Stereo Certainty High. Distinguishes spatial proximity regardless of bond angles.Medium. Ambiguous if ring adopts non-standard chair or twist-boat.Absolute. Direct visualization of atom positions.
Sample State Solution (native chemical environment).Solution.Solid state (lattice forces may distort conformation).
Material Req. ~2–10 mg.~1–2 mg.Single crystal (often difficult to grow for oils/salts).
Throughput Medium (1–4 hours acquisition).High (Standard 1H NMR).Low (Days to Weeks).
Cost Low (Standard NMR time).Low.High.

Part 3: Deep Dive – The NOE Methodology

The Logic of Assignment

NOE intensity is proportional to


, where 

is the distance between nuclei.
  • H2–H3 Correlation:

    • Cis (Ax/Eq): Protons are gauche (

      
       Å). Strong NOE. 
      
    • Trans (Ax/Ax): Protons are anti (

      
       Å). Weak/Null NOE. 
      
  • The Validator (H2/H4/H6): To confirm the chair conformation and rule out the "J-coupling trap," you must check the interaction between H2 and the axial protons on C4 and C6.

    • If H2 is Axial (Preferred Trans or Cis), it will show NOE to H4ax and H6ax (1,3-diaxial interaction).

    • If H2 is Equatorial (Flipped Trans), it will NOT show NOE to H4ax/H6ax.

Visualizing the Decision Pathway

The following logic flow illustrates how to combine J-coupling and NOE for a definitive assignment.

StereochemLogic Start Synthesize 3-amino-2-piperidineacetate HNMR Acquire 1H NMR (D2O or DMSO-d6) Start->HNMR CheckJ Analyze J(H2, H3) HNMR->CheckJ LargeJ J > 9 Hz CheckJ->LargeJ Anti-periplanar SmallJ J < 5 Hz CheckJ->SmallJ Gauche TransConf TRANS Isomer (Diequatorial Substituents) LargeJ->TransConf Ambiguous AMBIGUOUS (Cis OR Flipped Trans) SmallJ->Ambiguous RunNOE Run 1D NOE / 2D NOESY Ambiguous->RunNOE CheckNOE Check H2-H3 Correlation RunNOE->CheckNOE StrongNOE Strong NOE (H2-H3) CheckNOE->StrongNOE WeakNOE Weak/No NOE (H2-H3) CheckNOE->WeakNOE CisConf CIS Isomer StrongNOE->CisConf FlippedTrans TRANS Isomer (Diaxial Substituents) WeakNOE->FlippedTrans

Figure 1: Decision logic for stereochemical assignment. Note that small J-coupling requires NOE validation to distinguish Cis from the diaxial-Trans conformer.

Part 4: Experimental Protocol

This protocol is designed for a 500 MHz or 600 MHz spectrometer.

Sample Preparation
  • Solvent: Use DMSO-

    
      or 
    
    
    
    (buffered to pH ~7).
    • Why:

      
       can sometimes cause salt aggregation. DMSO stabilizes H-bonds and slows exchange of the amine protons (if observing NH correlations).
      
  • Concentration: 10–20 mg in 0.6 mL (High concentration improves NOE signal-to-noise).

  • Degassing: Bubble Argon through the sample for 2 minutes. Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal.

Acquisition Parameters (1D NOE Difference)
  • Pulse Sequence: selnogp (Bruker) or equivalent (Selective 1D NOE with gradient pulses).

  • Mixing Time (

    
    ): 600–800 ms .
    
    • Expert Insight: Small molecules (MW < 500) have short rotational correlation times (

      
      ) and may be near the "zero-crossing" point where NOE is zero. However, for piperidine derivatives (MW ~150-200), the NOE is usually positive. A longer mixing time ensures sufficient magnetization transfer.
      
  • Scans: 256–512 scans (NOE signals are typically 1–5% of the main signal).

  • Irradiation: Selectively irradiate H2 (usually the distinct doublet or dd near 3.5–4.0 ppm).

Data Interpretation

After processing (exponential multiplication, lb = 0.3 Hz), phase the spectrum so the irradiated peak is negative. Positive NOE signals will appear as positive peaks.

Irradiated ProtonObserved PeakIntensityConclusion
H2 H3 Strong (>2%)Cis (H2/H3 are gauche)
H2 H3 None / WeakTrans (H2/H3 are anti)
H2 H4(ax) / H6(ax) StrongChair Confirmation (H2 is Axial)

Part 5: Molecular Geometry Visualization

To understand the spatial relationships, the following diagram depicts the relevant vectors in the Cis and Trans chair conformations.

MolecularGeometry cluster_trans TRANS (Preferred) J(H2,H3) ~11Hz | NOE: Weak cluster_cis CIS (Preferred) J(H2,H3) ~4Hz | NOE: Strong T_H2 H2 (Axial) T_H3 H3 (Axial) T_H2->T_H3 Anti >3.0 Å T_R2 R2 (Eq) T_R3 R3 (Eq) C_H2 H2 (Axial) C_H3 H3 (Eq) C_H2->C_H3 Gauche ~2.5 Å C_R2 R2 (Eq) C_R3 R3 (Ax)

Figure 2: Proximity analysis. In the Cis isomer (right), the H2 and H3 protons are spatially close (gauche), leading to a strong NOE signal. In the Trans isomer (left), they are distant (anti), leading to weak or no signal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE mixing times and small molecule stereochemistry).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants in cyclic systems).

  • Agami, C., et al. (2002).[1] "Synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines." Journal of Organic Chemistry, 67(21), 7573-7576.[1] (Specific application of NMR to 2,3-piperidine stereochemistry).

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Organic Compounds." Chemical Reviews, 107(9), 3731–3778. (Review of computational vs experimental NMR validation).

Sources

Technical Guide: Chromatographic Separation of Diastereomeric Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine derivatives are ubiquitous pharmacophores in medicinal chemistry (e.g., Methylphenidate, Donepezil, Fentanyl analogs). When multiple chiral centers are introduced, the resulting diastereomers possess distinct physicochemical properties, theoretically allowing separation on achiral stationary phases.[1] However, the basicity of the piperidine nitrogen (


) and subtle steric differences often lead to co-elution and severe peak tailing on conventional C18 columns.

This guide compares high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) modalities, contrasting ligand chemistries (C18 vs. Pentafluorophenyl) to provide a robust, data-driven framework for separating these complex mixtures.

Part 1: Critical Comparison of Separation Modalities

Stationary Phase Selectivity: C18 vs. PFP vs. Chiral Phases

For diastereomers, "achiral" separation is the first line of defense. However, standard hydrophobic interaction often fails to discriminate between stereoisomers with identical


 values.

Table 1: Performance Matrix of Stationary Phases for Piperidines

FeatureAlkyl (C18/C8) Pentafluorophenyl (PFP) Polysaccharide (Amylose/Cellulose)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Steric inclusion, H-bonding
Selectivity (

)
Low for isomers; relies on hydrophobicity differences.High ; discriminates rigid piperidine ring conformations.Very High ; "Gold Standard" for difficult diastereomers.
Peak Shape (Basic) Poor (requires ion-pairing or high pH).Moderate (requires strong buffering).Good (often used in Normal Phase/SFC).
Loadability HighModerateLow to Moderate
Best Use Case Simple impurities, synthetic intermediates.Positional isomers , halogenated piperidines.Final drug substance, difficult pairs.
Technique Comparison: RP-HPLC vs. SFC

SFC has emerged as a superior alternative to Normal Phase (NP) HPLC for basic amines due to the diffusivity of supercritical


 and the ability to use basic modifiers (MeOH + DEA) without the solubility issues of hexane-based systems.

Table 2: Modality Comparison

ParameterRP-HPLC (High pH) SFC (Chiral/Achiral)
Mobile Phase 10mM

(pH 10) / ACN

/ MeOH + 0.1% DEA
Speed Standard (10–30 min)Fast (3–10 min)
Orthogonality Separates by polarity/hydrophobicity.Separates by specific polar interactions/shape.[2][3]
Green Factor Low (high solvent waste).High (mostly

).
Resolution (

)
Often < 1.5 for close diastereomers.Often > 2.0 due to high efficiency.

Part 2: Deep Dive – The "PFP Effect" & High pH Strategy

Why PFP Outperforms C18

In piperidine derivatives, the spatial orientation of substituents (axial vs. equatorial) creates distinct dipole moments.

  • C18: Interacts primarily with the carbon skeleton. If the hydrophobic surface area is similar between diastereomers,

    
    .
    
  • PFP: The fluorine atoms create a localized negative electrostatic field. This interacts strongly with the basic nitrogen and any electron-deficient aromatic rings (e.g., benzyl groups common in piperidines). The rigid PFP ligands also offer "shape selectivity," discriminating between the bulkier 3D shape of a cis-piperidine versus a trans-piperidine.

The High pH Imperative

Piperidines are protonated at neutral pH (


). This charged state leads to:
  • Silanol Tailing: Cationic exchange with residual silanols on silica.

  • Low Retention: Highly polar charged species elute near the void volume (

    
    ).
    

Solution: Use hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 12. Operating at pH 10 ensures the piperidine is neutral (free base), increasing retention on C18 and eliminating silanol interactions.

Part 3: Experimental Protocols

Protocol A: The "High pH" RP-HPLC Screening (First Pass)

Objective: Rapidly assess if diastereomers can be separated by hydrophobicity.

  • Column: Hybrid C18 (e.g., XBridge BEH C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).[4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow: 1.0 mL/min; Temp: 30°C.

  • Detection: UV 210-254 nm (or MS positive mode).

Self-Validating Checkpoint:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , pH is likely too low, or the column has active silanols.
  • Retention (

    
    ):  First peak should have 
    
    
    
    .
Protocol B: The PFP "Shape Selectivity" Method (Second Pass)

Objective: Resolve diastereomers co-eluting in Protocol A.

  • Column: PFP (e.g., ACE C18-PFP or Agilent Poroshell 120 PFP),

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maximizes PFP dipole interactions).

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for PFP phases).

  • Gradient: Isocratic hold preferred if

    
     is small. Start with 40% B.
    
  • Flow: 0.8 mL/min (MeOH has higher backpressure).

Expert Insight: Methanol promotes


-

interactions better than Acetonitrile, which can suppress the

-electrons of the stationary phase.

Part 4: Visualizing the Method Development Workflow

The following diagram illustrates the logical decision-making process for separating piperidine diastereomers, integrating the choice between HPLC and SFC.

PiperidineSeparation Start Start: Piperidine Mixture CheckChem Analyze Structure: Basic Amine (pKa ~11)? Start->CheckChem Decision1 Primary Screen: High pH RP-HPLC (Hybrid C18, pH 10) CheckChem->Decision1 Yes Result1 Resolution (Rs) > 1.5? Decision1->Result1 Success Method Validated Proceed to QC Result1->Success Yes Fail1 Poor Selectivity (Co-elution) Result1->Fail1 No Screen2 Secondary Screen: PFP Column (MeOH/Acidic Buffer) Fail1->Screen2 Result2 Rs > 1.5? Screen2->Result2 Result2->Success Yes Fail2 Still Co-eluting? Result2->Fail2 No SFC_Path Switch to SFC (Polysaccharide CSP) Fail2->SFC_Path SFC_Conditions SFC Conditions: CO2 + MeOH (0.1% DEA) Col: Amylose-1 / Cellulose-2 SFC_Path->SFC_Conditions SFC_Conditions->Success High Probability

Caption: Decision tree for the chromatographic separation of basic piperidine diastereomers, prioritizing achiral cost-efficiency before moving to chiral SFC.

Part 5: References

  • BenchChem. (2025).[5][6][7] Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Retrieved from

  • Toribio, L., et al. (2018). Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations. Journal of Chromatography A. Retrieved from

  • Ebinger, K. & Weller, H.N. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[8] Retrieved from

  • Sielc Technologies. (2018). Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a highly specialized, Boc-protected amino acid derivative widely utilized in drug development, particularly in the synthesis of peptidomimetics and enzyme inhibitors. While its utility in the laboratory is well-documented, its end-of-life management requires strict adherence to chemical compatibility and environmental regulations. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe disposal of this compound, ensuring compliance with federal environmental standards.

Physicochemical Profiling & Hazard Assessment

Before disposing of any chemical, it is critical to understand the causality between its molecular structure and its hazard profile. The presence of the tert-butyloxycarbonyl (Boc) protecting group, the piperidine ring, and the ethyl ester dictates its reactivity, necessitating specific segregation protocols.

Table 1: Quantitative Chemical Profile & Disposal Implications

PropertyValueOperational Implication
Molecular Weight ~286.37 g/mol Determines the stoichiometric volume of gas released upon accidental Boc cleavage.
pH Threshold (Boc Cleavage) < 4.0Critical Safety Limit: Below this pH, rapid and dangerous gas evolution occurs.
Headspace Requirement

10%
Minimum empty volume required in waste containers to absorb pressure and thermal expansion[1].
Ecotoxicity HarmfulToxic to aquatic life; strictly prohibits sink or drain disposal[2].

Mechanistic Safety: The "Boc-Deprotection" Hazard

The most significant operational risk when disposing of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is unintended deprotection. In organic synthesis, Boc groups are intentionally removed using strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

The Causality of Container Failure: If this compound is inadvertently discarded into an "Acidic Organic Waste" carboy, the acidic environment will catalyze the cleavage of the Boc group. This reaction generates equimolar amounts of carbon dioxide (


) and isobutylene gas. In a tightly sealed waste container, this rapid gas evolution will cause catastrophic pressure buildup, potentially resulting in a chemical explosion and secondary exposure to hazardous laboratory waste ()[3].

To prevent this, the disposal protocol must strictly route this chemical into neutral or mildly basic organic waste streams, completely avoiding acid contact.

Disposal Workflow & Decision Matrix

G Gen Waste Generation: Ethyl (2R,3S)-3-Boc-amino- 2-piperidineacetate HalogenCheck Solvent Matrix Check (Contains Halogens?) Gen->HalogenCheck Halogenated Halogenated Organic Waste (e.g., DCM matrix) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., EtOAc matrix) HalogenCheck->NonHalogenated No AcidCheck Acidic Waste Check (CRITICAL: Is pH < 4?) Halogenated->AcidCheck NonHalogenated->AcidCheck BocHazard DANGER: Boc Cleavage (Releases CO2 & Isobutylene) AcidCheck->BocHazard Yes (Acidic) SAA Satellite Accumulation Area < 55 Gallons, Vented Caps AcidCheck->SAA No (Neutral/Basic) Incineration EPA-Permitted Incineration (Final Disposal) SAA->Incineration Within 90-365 days

Figure 1: Disposal workflow for Boc-piperidine derivatives, highlighting the acid-avoidance route.

Step-by-Step Disposal Protocol

This protocol aligns with the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K, which governs hazardous waste generated at academic and research laboratories ()[4].

Step 1: Waste Characterization & Segregation
  • Determine the Matrix: Identify the primary solvent in which the Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is dissolved.

    • If dissolved in Dichloromethane (DCM) or Chloroform, designate as Halogenated Organic Waste [5].

    • If dissolved in Ethyl Acetate, Methanol, or in pure solid form, designate as Non-Halogenated Organic Waste [5].

  • Validate pH (Self-Validating Step): Before adding the compound, dip a pH test strip into the target waste carboy. Ensure the pH is

    
     5. Do not proceed  if the waste is acidic, as this will trigger the dangerous Boc-deprotection cascade.
    
Step 2: Containerization
  • Transfer the waste into a high-density polyethylene (HDPE) or glass waste container that is chemically compatible with the solvent matrix[6].

  • Headspace Management: Never fill the container beyond 90% capacity. Leaving approximately 10% headspace is a necessary physical buffer for potential thermal expansion or minor off-gassing ()[1].

  • Cap Management: Use a vented cap (pressure-relief cap) for the first 24 hours after addition to account for any trace gas evolution. Once stabilized, seal with a standard tightly closed cap.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Store the sealed container in a designated SAA at or near the point of generation, ensuring it remains under the control of the operator[7].

  • Under EPA RCRA Subpart K, laboratories may accumulate up to 55 gallons of hazardous waste in an SAA[4].

  • Ensure the container is stored strictly away from strong oxidizers and acidic waste streams.

Step 4: Labeling and Documentation
  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container[6].

  • Clearly list "Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate" along with all associated solvents. Do not use chemical abbreviations or structural formulas[6].

  • Check the appropriate hazard boxes: "Toxic" and "Flammable" (if dissolved in a combustible organic solvent).

Step 5: Final Transport and Incineration
  • Once the container reaches the 90% fill line, date the label[6].

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste must be transferred to a central accumulation area within the legally mandated timeframe (typically 90 to 365 days, depending on generator status)[6].

  • The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which safely destroys the organic framework without environmental release[8].

Spill Response & Decontamination

In the event of an accidental spill of this compound:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Absorb: Do not use acidic spill absorbents. Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to soak up the spill.

  • Collect: Scoop the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water. Collect the rinsate as hazardous aqueous waste, as it cannot be flushed down the drain[2].

References

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org.[Link]

  • Tion. "Safe Storage and Disposal of Chemicals in A Lab." Tion.co.uk.[Link]

Sources

Navigating the Safe Handling of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the nuanced work of drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, a chiral piperidine derivative, represents a class of compounds whose careful handling is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation.

Foundational Hazard Assessment: Understanding the Risks

Based on available data, the primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

These classifications from the Globally Harmonized System (GHS) form the logical basis for all subsequent PPE recommendations. The core principle is to establish effective barriers against these specific routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by a comprehensive system. The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used whenever hazards that could cause injury or impairment are present.[4][5]

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified)Primary Defense: Protects against the primary hazard of serious eye damage from accidental splashes or airborne particles.[1][2] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face Shield (worn over goggles)Secondary Defense: Recommended when handling larger quantities (>50g) or when there is a significant risk of splashing. Provides a broader barrier protecting the entire face.[6]
Hand Protection Chemical-resistant nitrile glovesContact Barrier: Prevents skin contact, mitigating the risk of skin irritation.[1][7] Nitrile offers good resistance to a range of chemicals and is a suitable choice for handling this type of solid compound. Double-gloving is recommended for extended procedures.[7]
Body Protection Long-sleeved laboratory coatContamination Prevention: Protects skin and personal clothing from accidental spills and contamination.[7][8] Coats should be fully buttoned to provide maximum coverage.
Foot Protection Closed-toe shoesGeneral Laboratory Safety: Protects feet from spills and falling objects, a baseline requirement in any chemical handling environment.[7][9]
Respiratory Protection NIOSH-approved N95 respirator or higherInhalation Barrier: Necessary when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely (e.g., weighing, transferring). This directly addresses the respiratory irritation hazard.[1][2][10]

Procedural Guidance: From Selection to Disposal

Correctly using PPE is as critical as selecting it. The following workflows provide step-by-step guidance for laboratory professionals.

PPE Selection Workflow

The decision to use specific PPE should be an active process based on the experimental context. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.

PPE_Selection_Workflow start Start: Handling Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate q1 Is there any risk of eye exposure (splash, dust)? start->q1 goggles Wear Chemical Safety Goggles q1->goggles Yes q2 Is there a significant splash risk (e.g., large volume)? goggles->q2 face_shield Add Face Shield (over goggles) q3 Will the compound be handled as a powder outside a fume hood? face_shield->q3 q2->face_shield Yes q2->q3 No gloves Wear Nitrile Gloves (Double-glove for extended use) end Proceed with Experiment (Lab coat & closed-toe shoes are mandatory baseline PPE) gloves->end q3->gloves No respirator Wear NIOSH-approved N95 Respirator q3->respirator Yes respirator->gloves

Caption: PPE selection decision workflow for handling the target compound.

Donning and Doffing Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back. Locate the nearest eyewash station and safety shower.[2]

  • Donning (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • If required by your risk assessment, don your N95 respirator.

    • Put on chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • If double-gloving, put on the second pair of gloves.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface with your bare hand.

    • Remove the lab coat by folding it inward on itself and storing it in a designated area.

    • Remove safety goggles.

    • Remove the inner pair of gloves using the proper technique.

    • Wash hands thoroughly with soap and water.

Spill and Exposure Response

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1][2]

In case of eye contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, seek medical attention.[1]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the handling process to ensure laboratory and environmental safety.[11]

  • Chemical Waste: All unused or waste Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, as well as solutions containing it, must be collected as hazardous chemical waste.[12] The waste must be stored in a clearly labeled, sealed, and compatible container.[11][12] Do not dispose of this chemical down the drain.[13]

  • Contaminated PPE: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated bench paper, are considered hazardous waste.[7] These items should be collected in a designated, sealed hazardous waste container for disposal according to your institution's guidelines.[7][14]

  • Empty Containers: The original chemical container, once empty, should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.[12] After rinsing, the label should be defaced, and the container can be disposed of as regular non-hazardous trash.[12]

By adhering to this comprehensive guide, researchers can confidently handle Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, upholding the highest standards of safety and scientific integrity.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 3-(Boc-amino)propylbromide. [Link]

  • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]

  • PubChem. 3-(Boc-amino)piperidine. [Link]

  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals. [Link]

  • Stewart Gillham. BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. [Link]

  • Environmental Protection Agency (EPA). tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 2
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.